Thalidomide 5-fluoride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLCQKBYRSPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744063 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-61-0 | |
| Record name | 2-(2,6-Dioxo-3-piperidinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835616-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thalidomide 5-Fluoride: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide (B1683933) 5-fluoride has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of Thalidomide 5-fluoride. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows. While the precise origins of its initial synthesis are not extensively documented in dedicated discovery literature, its importance is underscored by its application as a Cereblon (CRBN) E3 ubiquitin ligase ligand in the field of targeted protein degradation.
Introduction
Thalidomide, a molecule with a complex and storied past, has been repurposed and redesigned for novel therapeutic applications. A key innovation in this endeavor has been the strategic modification of the thalidomide scaffold to enhance its utility in targeted protein degradation. This compound, a derivative featuring a fluorine atom at the 5-position of the phthalimide (B116566) ring, is a prime example of such a modification. This seemingly minor structural change has significant implications for its application as a Cereblon (CRBN) ligand, a crucial component of many PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two key moieties: one that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. Thalidomide and its derivatives are widely used as E3 ligase ligands due to their ability to bind to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. The introduction of a fluorine atom in this compound can influence its binding affinity for CRBN and its overall physicochemical properties, making it a valuable tool for PROTAC design.
This guide will delve into the synthesis of this compound, present available quantitative data on its biological activity, and provide detailed experimental protocols for its synthesis and for assays relevant to its function.
Data Presentation
Quantitative data for this compound is primarily available in the context of its use in PROTACs. While specific binding affinity data for the standalone molecule is not extensively published, its efficacy as a CRBN ligand is demonstrated through the activity of the PROTACs it forms.
| Compound/PROTAC | Target Protein | Cell Line | Concentration | IRAK4 Degradation |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 0.01 µM | 20-50% |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 0.1 µM | >50% |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 1 µM | >50% |
Table 1: Biological Activity of a PROTAC Utilizing this compound. This table summarizes the reported in-vitro degradation of IRAK4 protein in OCI-LY-10 cells by a PROTAC incorporating this compound as the E3 ligase ligand.
| Compound | Assay Type | Binding Constant (Kd or IC50) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 8.9 nM (IC50) |
| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.4 nM (IC50) |
Table 2: Binding Affinities of Thalidomide and its Analogs to Cereblon. This table provides a reference for the binding affinities of commonly used CRBN ligands, as determined by various biophysical assays.
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are presented: a traditional two-step method and a more recent one-pot procedure.
Method 1: Traditional Two-Step Synthesis
This method is adapted from the synthesis of the analogous 4-fluoro-thalidomide.
Step 1: Preparation of N-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
-
Reagents:
-
5-Fluoroisobenzofuran-1,3-dione
-
3-Aminopiperidine-2,6-dione (B110489) hydrochloride
-
Sodium Acetate (B1210297) (NaOAc)
-
Glacial Acetic Acid (HOAc)
-
-
Procedure:
-
A mixture of 5-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux (approximately 135 °C) and stirred overnight.
-
After cooling to room temperature, the acetic acid is removed in vacuo.
-
The resulting residue is suspended in water and stirred at room temperature for 4 hours.
-
The solid product is collected by filtration and dried in vacuo to yield 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione as a white solid.
-
Method 2: One-Pot Synthesis of Immunomodulatory Drug Analogues
This efficient method, as described by Burslem et al. (2018), allows for the rapid synthesis of various IMiD analogues.
-
Reagents:
-
Substituted phthalic anhydride (B1165640) (in this case, 4-fluorophthalic anhydride, which would be adapted to 5-fluorophthalic anhydride)
-
3-aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (B128534) (TEA)
-
Acetic Anhydride (Ac2O)
-
Toluene
-
-
General Procedure:
-
The substituted phthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride are combined in a reaction vessel.
-
Toluene is added as the solvent, followed by the addition of triethylamine and acetic anhydride.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
Upon completion, the reaction is cooled, and the product is isolated, typically by filtration, and washed. This method often provides the product in high purity without the need for column chromatography.
-
Assay for Determining Binding Affinity to Cereblon (CRBN)
While specific data for this compound is pending, the following protocols are standard for assessing the binding of small molecules to CRBN.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a test compound. The binding of the tracer to a terbium-labeled anti-tag antibody bound to a tagged CRBN protein brings the fluorophore and terbium into close proximity, resulting in a FRET signal. Unlabeled ligands compete for binding, leading to a decrease in the FRET signal.
-
Procedure:
-
A mixture of tagged CRBN protein and a terbium-labeled anti-tag antibody is prepared.
-
The fluorescently labeled tracer is added to this mixture.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.
-
The CRBN/antibody/tracer mixture is added to the wells containing the test compound.
-
After incubation, the TR-FRET signal is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Procedure:
-
A solution of purified CRBN protein is placed in the sample cell of the ITC instrument.
-
A solution of the test compound is loaded into the injection syringe.
-
The test compound is titrated into the CRBN solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The data are analyzed to determine the binding parameters.
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a this compound-based PROTAC.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the traditional synthesis of this compound.
Conclusion
This compound is a valuable synthetic building block for the construction of PROTACs, enabling the targeted degradation of disease-relevant proteins. This guide has provided a detailed overview of its synthesis, available biological data, and the experimental protocols necessary for its preparation and characterization. The continued exploration of such fluorinated thalidomide analogs will undoubtedly contribute to the advancement of targeted protein degradation as a therapeutic strategy. Further research to quantify the precise binding affinity of this compound to CRBN will provide a more complete understanding of its properties and facilitate the rational design of next-generation PROTACs.
Unlocking Targeted Protein Degradation: A Technical Guide to Thalidomide 5-fluoride
For Researchers, Scientists, and Drug Development Professionals
Thalidomide (B1683933) 5-fluoride has emerged as a critical building block in the rapidly advancing field of targeted protein degradation (TPD). This in-depth technical guide explores the core utility of Thalidomide 5-fluoride as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used to characterize these powerful research tools.
Core Function: A Molecular Bridge for Degradation
This compound is a derivative of thalidomide, a well-known molecular glue that induces the degradation of specific "neosubstrate" proteins by recruiting them to the CRBN E3 ligase complex.[1][2] In the context of PROTACs, this compound serves as the CRBN-binding moiety. The fluorine atom at the 5-position of the phthalimide (B116566) ring acts as a convenient chemical handle for the attachment of a linker, which in turn is connected to a ligand for a specific protein of interest (POI).[3][4] This heterobifunctional nature of the resulting PROTAC allows it to act as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[5]
The fluorination of the thalidomide scaffold has been shown to influence its binding affinity to CRBN, a critical factor in the design of potent PROTACs. Studies on related fluorinated benzamide (B126) derivatives have demonstrated that the introduction of fluorine can increase CRBN binding affinity.[6]
Applications in PROTAC Development: Targeting Disease-Relevant Proteins
The primary application of this compound in research is as a precursor for the synthesis of PROTACs to induce the degradation of a wide range of target proteins implicated in various diseases. By swapping the POI-binding ligand, researchers can create a diverse array of degraders for different therapeutic targets.
One notable example is the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][5] IRAK4 is a key component of the MyD88 signaling pathway, which plays a crucial role in the innate immune response and is implicated in certain cancers. A PROTAC constructed with a this compound-derived CRBN ligand and an IRAK4-binding moiety has been shown to induce the degradation of IRAK4 in OCI-LY-10 cells.[2][5]
Quantitative Analysis of this compound-Based PROTACs
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation data for a PROTAC utilizing a this compound-derived CRBN ligand.
| Target Protein | PROTAC | Cell Line | DC50 | Dmax | Reference |
| IRAK4 | PROTAC IRAK4 degrader-1 | OCI-LY-10 | Not explicitly defined, but >50% degradation at 1 µM | >50% | [2][5] |
Note: The available data for this specific PROTAC is qualitative. Further studies are needed to determine precise DC50 and Dmax values.
Experimental Protocols
The development and characterization of this compound-based PROTACs involve a series of key experiments.
Synthesis of a this compound-Based PROTAC
The synthesis of a PROTAC using this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction to attach a linker to the 5-fluoro position of the phthalimide ring, followed by coupling to the POI ligand.
Step 1: Linker Attachment to this compound
-
To a solution of this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add a suitable base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Add the amine-functionalized linker (e.g., a mono-Boc-protected diamine) (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the linker-conjugated thalidomide derivative.
-
If a Boc-protected linker was used, deprotect the terminal amine using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
Step 2: Coupling to the POI Ligand
-
Dissolve the POI ligand containing a carboxylic acid functional group (1.0 equivalent) and the deprotected linker-conjugated thalidomide (1.1 equivalents) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude reaction mixture by reverse-phase preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold phosphate-buffered saline (PBS), and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for the target protein, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general PROTAC mechanism and a key signaling pathway targeted by a this compound-based PROTAC.
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs, enabling the targeted degradation of a wide array of proteins. Its chemical properties facilitate straightforward incorporation into heterobifunctional degraders. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of novel PROTACs, empowering researchers to explore new therapeutic avenues in drug discovery. As the field of targeted protein degradation continues to expand, the strategic use of well-defined building blocks like this compound will be paramount to success.
References
Thalidomide 5-Fluoride as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a molecule with a storied and complex history, has re-emerged as a powerful scaffold in modern drug discovery. Its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN, has paved the way for the development of novel therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of thalidomide 5-fluoride, a derivative of thalidomide, as a ligand for the Cereblon E3 ligase. While specific quantitative binding data and a detailed synthesis protocol for this compound are not extensively available in the public domain, this guide will leverage data from closely related fluorinated analogs and the parent thalidomide molecule to provide a thorough understanding of its mechanism of action, methods for its characterization, and its application in targeted protein degradation.
Core Concept: The "Molecular Glue" Mechanism of Thalidomide and its Analogs
Thalidomide and its derivatives function as "molecular glues," inducing a novel protein-protein interaction between Cereblon and "neosubstrates," proteins not normally targeted by the CRL4CRBN complex. This induced proximity leads to the ubiquitination of the neosubstrate, marking it for degradation by the proteasome. The glutarimide (B196013) ring of the thalidomide molecule is essential for binding to a hydrophobic pocket in Cereblon, while the phthalimide (B116566) ring is more solvent-exposed and plays a role in recruiting neosubstrates. The introduction of a fluorine atom at the 5-position of the phthalimide ring, creating this compound, is intended to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and degradation efficiency when incorporated into a PROTAC.
Signaling Pathway of Thalidomide-Based PROTACs
The following diagram illustrates the mechanism of action of a PROTAC utilizing a thalidomide derivative to recruit the CRL4CRBN E3 ligase for targeted protein degradation.
Caption: Mechanism of a this compound based PROTAC.
Quantitative Data: Binding Affinity and Degradation
While direct binding data for this compound is limited, the following tables summarize the binding affinities of the parent molecule, thalidomide, and other key derivatives to Cereblon, as well as cellular degradation data for a PROTAC incorporating this compound. This information provides a valuable reference for understanding the expected potency of this compound as a Cereblon ligand.
Table 1: Cereblon Binding Affinity of Thalidomide and its Derivatives
| Compound | Assay Method | Binding Affinity (IC50) | Reference |
| Thalidomide | TR-FRET | 22.4 nM | [1] |
| Lenalidomide | TR-FRET | 8.9 nM | [1] |
| Pomalidomide | TR-FRET | 6.4 nM | [1] |
| (S)-Thalidomide | TR-FRET | 11.0 nM | [1] |
| (R)-Thalidomide | TR-FRET | 200.4 nM | [1] |
| Fluorinated Benzamide (8d) | MST | 63 µM | [2] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; MST: Microscale Thermophoresis. Note that lower IC50 values indicate higher binding affinity.
Table 2: Cellular Degradation Activity of a PROTAC Containing this compound
| PROTAC | Target Protein | Cell Line | Concentration | IRAK4 Degradation | Reference |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 0.01 µM | <20% | [3] |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 0.1 µM | >20-50% | [3] |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | 1 µM | >50% | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its corresponding PROTACs are essential for reproducible research.
Synthesis of this compound
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cereblon Binding
This assay is a robust method to quantify the binding affinity of a compound to CRBN in a competitive format.
Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from a tagged CRBN protein by the test compound. A high FRET signal is observed when the tracer is bound to CRBN, and this signal decreases upon displacement by a competing ligand like this compound.[5]
Materials:
-
GST- or His-tagged recombinant human CRBN protein
-
Fluorescently labeled thalidomide tracer (e.g., with a red-shifted fluorophore)
-
Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
In a 384-well plate, add a small volume (e.g., 2 µL) of the diluted test compound or vehicle control.
-
Add the tagged CRBN protein solution to each well and incubate for 15-30 minutes at room temperature.
-
Prepare a mixture of the fluorescent tracer and the Europium-labeled antibody in the assay buffer.
-
Add the tracer/antibody mixture to each well.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm) following excitation at the appropriate wavelength (e.g., 340 nm).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Cellular Assay: Western Blotting for PROTAC-Induced Protein Degradation
This method is used to visualize and quantify the reduction in the levels of the target protein following treatment with a PROTAC containing this compound.[7][8]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Cellular Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a PROTAC engages its target protein and Cereblon within a cellular context.[9][10]
Principle: Ligand binding stabilizes a protein against heat-induced denaturation. By heating cell lysates or intact cells treated with a compound to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, revealing a shift in the melting temperature upon ligand binding.
Procedure:
-
Cell Treatment: Treat cultured cells with the PROTAC or vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein and Cereblon using Western blotting or other sensitive protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for the development and characterization of a PROTAC utilizing this compound.
Caption: A typical workflow for PROTAC development.
Conclusion
This compound represents a valuable building block in the development of Cereblon-recruiting PROTACs. While direct and comprehensive data on this specific analog remains to be fully elucidated in publicly accessible literature, the wealth of information available for the parent thalidomide molecule and other fluorinated derivatives provides a strong foundation for its application. The experimental protocols detailed in this guide offer a robust framework for the characterization of this compound-based PROTACs, from initial binding assessment to cellular and in vivo evaluation. As the field of targeted protein degradation continues to expand, the rational design and thorough characterization of novel E3 ligase ligands like this compound will be paramount to the development of the next generation of therapeutics.
References
- 1. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Thalidomide 5-fluoride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) 5-fluoride is a synthetic derivative of thalidomide, a molecule with a complex history that has re-emerged as a valuable scaffold in modern drug discovery. This technical guide provides an in-depth overview of the structure, properties, and biological context of Thalidomide 5-fluoride, with a focus on its application in the field of targeted protein degradation.
This compound serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound functions as the E3 ligase-recruiting moiety, specifically binding to the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][2] The fluorine substitution at the 5-position of the phthalimide (B116566) ring is a modification intended to modulate the physicochemical and biological properties of the parent thalidomide molecule.
Structure and Physicochemical Properties
This compound, systematically named 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, possesses the chemical structure illustrated below. The molecule consists of a glutarimide (B196013) ring linked to a 5-fluorinated phthalimide ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FN₂O₄ | [3] |
| Molecular Weight | 276.22 g/mol | [3] |
| CAS Number | 835616-61-0 | [3] |
| Appearance | White to light gray to light yellow powder/crystal | [4] |
| Melting Point | Not experimentally determined for the 5-fluoro isomer. The related 4-fluoro isomer has a melting point of 254-256 °C.[5] The melting point of Thalidomide is ~270 °C.[6] | N/A |
| Solubility | Soluble in DMSO. Slightly soluble in Dichloromethane (with heating).[5] | N/A |
| pKa | Not experimentally determined. | N/A |
| LogP (predicted) | 0.4 | [7] |
| Topological Polar Surface Area (TPSA) | 83.6 Ų | [7] |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound's primary biological function in the context of PROTACs is to bind to Cereblon (CRBN), thereby recruiting the CRL4^CRBN E3 ubiquitin ligase complex to a target protein for degradation.[1]
Binding to Cereblon
While specific quantitative binding data (e.g., Kd or IC50) for this compound to CRBN is not widely published, studies on fluorinated thalidomide analogs suggest that fluorination of the phthalimide ring is well-tolerated and does not significantly impair binding to Cereblon.[9][10] For reference, the parent molecule, thalidomide, binds to CRBN with a dissociation constant (Kd) of approximately 250 nM.[11] Highly sensitive in vitro assays have reported IC50 values for thalidomide binding to CRBN in the low nanomolar range.[12]
PROTAC-Mediated Protein Degradation
When incorporated into a PROTAC, this compound serves as the "warhead" that engages the E3 ligase. The other end of the PROTAC contains a ligand that binds to a specific protein of interest (POI). This ternary complex formation (POI-PROTAC-CRBN) brings the POI into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
An example of its application is in a PROTAC designed to degrade IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key protein in inflammatory signaling pathways.[1]
Signaling Pathway of IRAK4 Degradation
The degradation of IRAK4 by a this compound-based PROTAC disrupts the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex along with MyD88, leading to the phosphorylation and activation of downstream targets, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. By degrading IRAK4, the PROTAC effectively blocks this signaling cascade.
Caption: Signaling pathway of IRAK4 and its degradation by a this compound-based PROTAC.
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of this compound for Cereblon.
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)
-
Fluorescently labeled thalidomide analog (tracer, acceptor fluorophore)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add a pre-mixed solution of His-tagged CRBN/DDB1 and Tb-anti-His antibody to each well.
-
Add the fluorescently labeled thalidomide tracer to all wells.
-
Incubate the plate at room temperature for 60-180 minutes, protected from light, to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for the Cereblon TR-FRET binding assay.
IRAK4 Degradation Assay (Western Blot)
This protocol outlines the procedure to assess the degradation of IRAK4 in a cellular context following treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing IRAK4 (e.g., OCI-LY-10)
-
This compound-based IRAK4 PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IRAK4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the IRAK4 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of IRAK4 degradation.
Caption: Experimental workflow for the IRAK4 degradation Western Blot assay.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ubiquitin ligase makes it a key component in the design and synthesis of PROTACs for a wide range of therapeutic targets. While further studies are needed to fully characterize its physicochemical and biological properties, the information provided in this guide serves as a comprehensive resource for scientists and drug development professionals working with this important molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 835616-61-0 | KIB61661 [biosynth.com]
- 4. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | C13H9FN2O4 | CID 70876201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 9. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 10. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide 5-fluoride role in PROTAC development
An In-Depth Technical Guide on the Role of Thalidomide (B1683933) 5-Fluoride in PROTAC Development
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A significant class of these heterobifunctional molecules leverages thalidomide and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide 5-fluoride has emerged as a key building block in this field. It serves as a derivative of thalidomide, providing a strategic fluoro functional handle for linker attachment at a position known not to significantly impede the crucial binding interaction with Cereblon.[1] This modification facilitates the efficient synthesis of PROTACs while potentially offering improved physicochemical properties, such as enhanced binding affinity, a common benefit of fluorination in medicinal chemistry.[2] This guide provides a comprehensive overview of the mechanism of action, quantitative performance data, and detailed experimental protocols relevant to the application of this compound in the development of potent and selective protein degraders.
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of drug discovery has historically focused on protein inhibition. However, PROTACs have introduced a new modality: targeted protein degradation.[3] These molecules act as a bridge, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI.[4][5]
A PROTAC molecule is composed of three parts: a ligand for the POI ("warhead"), a ligand for an E3 ligase, and a chemical linker.[3] The choice of E3 ligase ligand is critical. Thalidomide and its analogs, originally known for their immunomodulatory effects, have become mainstays in PROTAC design since the discovery of Cereblon (CRBN) as their direct cellular target.[6][7] These molecules bind to CRBN, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, and modulate its substrate specificity.[8][]
Core Mechanism of Action: Hijacking the CRL4^CRBN^ Complex
The fundamental action of a thalidomide-based PROTAC is the formation of a ternary complex, which brings the target protein and the CRBN E3 ligase together.[4][10] This induced proximity allows the E3 ligase to transfer ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[11] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[11][12] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[13]
The Role of this compound in PROTAC Synthesis
This compound is a derivative specifically designed for use as a PROTAC building block.[1] The fluorine atom is placed at the 5-position of the phthalimide (B116566) ring, a site known to be solvent-exposed and not critical for the core interactions with the CRBN binding pocket.[1] This strategic placement allows the fluoro group to serve as a stable and reactive handle for subsequent chemical modifications, such as linker attachment through nucleophilic aromatic substitution (SNAr) reactions, without compromising the ligand's primary function of recruiting Cereblon.[14]
The use of fluorinated analogs can also confer advantageous properties. Studies have shown that the introduction of fluorine atoms can improve the biological characteristics of thalidomide derivatives, including increasing their binding affinity for CRBN.[2]
Quantitative Data on Performance
The efficacy of a PROTAC is quantified by its ability to induce target protein degradation. Key metrics include the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 1: Degradation Efficacy of a PROTAC Utilizing this compound This table presents data for a PROTAC designed to degrade IRAK4, which incorporates a this compound moiety for CRBN recruitment.[15]
| PROTAC Concentration (µM) | IRAK4 Protein Degradation in OCI-LY-10 Cells |
| 0.01 | <20% |
| 0.1 | >20-50% |
| 1 | >50% |
Table 2: Representative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN) The binding affinity of the E3 ligase ligand is a critical determinant of PROTAC efficacy. While specific data for this compound is not widely published, the addition of a linker at the 4 or 5-position of the phthalimide ring is generally considered to have a minimal impact on direct binding affinity.[8] Fluorination has been shown in some contexts to enhance binding.[2]
| Compound | Binding Assay | Affinity (KD or IC50) |
| Thalidomide | ITC | ~250 nM |
| Lenalidomide | SPR | ~2.5 µM |
| Pomalidomide | ITC | ~180 nM |
| CC-885 | TR-FRET | ~1 nM |
| Note: These values are compiled from various literature sources for illustrative purposes and can vary based on experimental conditions. |
Key Experimental Protocols
A rigorous, multi-faceted validation process is essential to confirm on-target degradation and assess the specificity of a newly synthesized PROTAC.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating a carboxylic acid-containing "warhead" to an amine-functionalized thalidomide derivative, a common strategy in PROTAC synthesis.[11]
-
Reagent Preparation: Dissolve the warhead-COOH (1.0 eq) and a suitable thalidomide-linker-amine building block (e.g., one derived from this compound, 1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) and an organic base like DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product mass.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using preparative High-Performance Liquid Chromatography (Prep-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Protocol 2: Western Blot for Target Protein Degradation
Western blotting is the gold-standard technique for quantifying changes in the level of a specific protein within a cell lysate.[16][17]
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. After allowing them to adhere, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).[16]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates (e.g., 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and compare the levels in PROTAC-treated samples to the vehicle control to determine the percentage of degradation.[18]
Protocol 3: Quantitative Proteomics for Specificity Analysis
Quantitative mass spectrometry provides an unbiased, proteome-wide view of protein abundance changes, making it the definitive method for assessing PROTAC selectivity and identifying off-target effects.[19][20]
-
Sample Preparation: Culture and treat cells with the PROTAC and vehicle control as described for Western blotting. Harvest cell pellets.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling: Label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for the multiplexing of several samples into a single mass spectrometry run.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument isolates and fragments the peptide ions.
-
Data Analysis: Process the raw data using specialized software (e.g., MaxQuant, Proteome Discoverer). The software identifies peptides and proteins and quantifies the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the isobaric tags.[19]
-
Interpretation: Identify proteins that are significantly downregulated (on-target and potential off-targets) or upregulated in response to PROTAC treatment. Data is often visualized using volcano plots to highlight statistically significant changes.[19]
Conclusion
This compound represents a valuable and versatile chemical tool in the ongoing development of targeted protein degradation therapies. Its design allows for reliable recruitment of the Cereblon E3 ligase while providing a convenient attachment point for the linker component of a PROTAC. This facilitates the modular and efficient synthesis of novel degraders. As the field of PROTACs continues to expand toward tackling a wider range of "undruggable" targets, the use of well-characterized and synthetically tractable building blocks like this compound will be essential for accelerating the discovery of new and effective therapeutics. A thorough understanding of the underlying biology, coupled with rigorous quantitative and proteomic evaluation, is paramount to the rational design of the next generation of protein degraders.
References
- 1. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cellgs.com [cellgs.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Preliminary Investigation into the Bioactivity of Thalidomide 5-fluoride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a glutamic acid derivative, has a storied history, from its initial use as a sedative to its tragic association with teratogenicity, and its subsequent repurposing as a powerful agent in the treatment of multiple myeloma and other inflammatory conditions. The therapeutic efficacy of thalidomide and its immunomodulatory derivatives (IMiDs) stems from their ability to modulate the immune system, inhibit angiogenesis, and induce apoptosis in cancer cells. A key molecular mechanism underlying these effects is the binding of thalidomide to the cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent degradation of specific neosubstrates, altering cellular signaling pathways.
In the quest for novel therapeutics with improved efficacy and safety profiles, structural modification of the thalidomide scaffold remains an active area of research. Thalidomide 5-fluoride, a fluorinated analog of thalidomide, has emerged as a compound of interest, primarily as a functionalized precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The fluorine substitution is strategically placed at a position known not to significantly affect binding to cereblon.[1] Despite its prevalent use in PROTAC development, a comprehensive understanding of the intrinsic bioactivity of this compound is still developing.
This technical guide provides a preliminary investigation into the bioactivity of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways associated with its parent compound, thalidomide. Due to the limited direct research on this compound's standalone bioactivity, data and mechanisms associated with thalidomide are presented as a foundational reference.
Quantitative Bioactivity Data
The majority of available research on this compound focuses on its role as a cereblon-binding moiety in PROTACs. However, a key study by Tokunaga et al. (2017) provides a direct biological evaluation of racemic 5-fluoro-thalidomide and its enantiomers in human multiple myeloma cell lines.[2][3] The following tables summarize the key quantitative findings from this study, comparing the apoptotic effects of 5-fluoro-thalidomide and its parent compound, thalidomide.
Table 1: Induction of Apoptosis in Human Multiple Myeloma (H929) Cells [2][3]
| Compound | Concentration | Treatment Duration | Annexin V-Positive Cells (%) |
| Untreated Control | - | 24h | Not reported |
| Thalidomide | 20 µg/mL | 24h | 41.3 |
| 5-Fluoro-thalidomide (racemic) | 20 µg/mL | 24h | 66.9 |
| (R)-5-Fluoro-thalidomide | 20 µg/mL | 24h | 59.5 |
| (S)-5-Fluoro-thalidomide | 20 µg/mL | 24h | 64.5 |
Table 2: Time-Dependent Induction of Apoptosis in Oda Cells by Thalidomide Analogs [2][3]
| Compound | Concentration | Treatment Duration | Annexin V-Positive Cells (%) |
| 5-Fluoro-thalidomide (racemic) | 20 µg/mL | 24h | 38.2 |
| 48h | 81.1 | ||
| (R)-5-Fluoro-thalidomide | 20 µg/mL | 24h | 23.1 |
| 48h | 66.5 | ||
| (S)-5-Fluoro-thalidomide | 20 µg/mL | 24h | 47.3 |
| 48h | 83.5 |
It has also been noted that (S)-fluoro-thalidomide is more potent than (R)-fluoro-thalidomide in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in human blood leukocytes, though specific quantitative data from this study is not provided.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's bioactivity.
Cell Culture and Maintenance
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2.0 mM stable L-glutamine, and 2.0 g/L NaHCO3.[2][4]
-
Growth Conditions: Cells are maintained as a suspension culture at 37°C in a humidified atmosphere of 5% CO2.[2][4]
-
Subculturing: The cell suspension is passaged by pipetting with fresh medium to remove cells from the substrate. To obtain single cells, the suspension can be passed through a 22-gauge needle and dispensed into new flasks.[4]
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining[4][5]
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding: H929 cells are seeded at an appropriate density in culture plates.
-
Treatment: Cells are treated with Thalidomide, 5-fluoro-thalidomide, (R)-5-fluoro-thalidomide, or (S)-5-fluoro-thalidomide at a concentration of 10 or 20 µg/mL for 24 or 48 hours.
-
Cell Harvesting and Staining:
-
After treatment, cells are centrifuged at 2,000 rpm for 5 minutes at 4°C.
-
The cell pellet is resuspended in 500 µL of binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions (e.g., Early Apoptosis Detection Kit).
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cell Viability Assessment (MTT Assay)[4][5]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: H929 cells, pre-incubated with the test compounds for 24 hours, are seeded at a density of 1x10^5 cells/well in 100 µL of RPMI 1640 medium in 96-well plates.[2][3]
-
Incubation: The plates are cultured at 37°C for 24 hours.
-
MTT Addition: 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well.
-
Incubation with MTT: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., a mixture of isopropanol (B130326) and 1 N HCl).[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm with a reference wavelength of 630 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vitro Angiogenesis Assay (Endothelial Tube Formation)[8][9]
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Assay Setup: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) in a 24-well plate.
-
Treatment: The cells are treated with the test compounds (e.g., this compound) at various concentrations. Positive (e.g., VEGF) and negative (e.g., suramin) controls are included.[6][7]
-
Incubation: The plate is incubated at 37°C for a period sufficient for tube formation to occur (typically 6-18 hours).
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Experimental Workflows
The bioactivity of thalidomide and its analogs is intrinsically linked to their interaction with the CRL4-CRBN E3 ubiquitin ligase complex. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for investigating the bioactivity of compounds like this compound.
Caption: this compound's proposed mechanism of action via the CRL4-CRBN pathway.
Caption: A generalized workflow for the in vitro investigation of this compound bioactivity.
Discussion and Future Directions
The preliminary data available suggests that this compound exhibits significant pro-apoptotic activity in multiple myeloma cell lines, with its racemic form and (S)-enantiomer showing greater potency than the parent thalidomide compound.[2][3] This finding is promising and warrants further investigation into its potential as a direct anti-cancer agent, independent of its role in PROTACs.
However, a comprehensive understanding of its bioactivity profile is far from complete. Key areas for future research include:
-
Quantitative Anti-inflammatory Studies: While qualitative reports suggest TNF-α inhibitory activity, detailed dose-response studies are needed to quantify the IC50 of this compound for the inhibition of various pro-inflammatory cytokines.
-
Clarification of Angiogenic Effects: The unexpected finding that 5-fluoro-thalidomide may promote VEGF-induced tube formation requires thorough investigation to confirm this effect and elucidate the underlying mechanism.[8] This is in stark contrast to the well-established anti-angiogenic properties of thalidomide.
-
Immunomodulatory Profiling: A detailed assessment of its effects on different immune cell populations (T-cells, B-cells, NK cells) and their functions is necessary to understand its immunomodulatory potential.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others | PLOS One [journals.plos.org]
- 3. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCI-H929 Cells [cytion.com]
- 5. bingcenterforwm.org [bingcenterforwm.org]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others | PLOS One [journals.plos.org]
The Binding of Thalidomide 5-fluoride to Cereblon: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between Thalidomide (B1683933) 5-fluoride, a key building block in targeted protein degradation, and its direct cellular target, Cereblon (CRBN). As a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4), CRBN is central to the mechanism of action of immunomodulatory drugs (IMiDs) and a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology. This document details the mechanism of action, quantitative binding data of related compounds, comprehensive experimental protocols for measuring binding affinity, and visual representations of the core biological and experimental processes.
Mechanism of Action: The Molecular Glue Paradigm
Thalidomide and its derivatives, including Thalidomide 5-fluoride, function as "molecular glues."[1][2] They bind directly to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[1][3] This binding event does not inhibit the E3 ligase but instead allosterically modifies the substrate-binding surface of CRBN. This creates a novel interface that induces the recruitment of proteins not normally targeted by the CRL4^CRBN^ complex, known as "neosubstrates."[4]
Once a neosubstrate is recruited, the CRL4^CRBN^ complex—comprising Cullin 4 (CUL4), Ring-Box 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and CRBN—facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the neosubstrate.[3][4] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein.[2][5] this compound is frequently used as a CRBN-recruiting ligand in the synthesis of PROTACs, which are heterobifunctional molecules that link a target protein to an E3 ligase to induce its degradation.[6][7]
References
- 1. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Basic Research Applications of Fluorinated Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of fluorinated thalidomide (B1683933) analogs, detailing their mechanism of action, applications in targeted protein degradation, and the experimental protocols used for their evaluation. The strategic incorporation of fluorine into the thalidomide scaffold has been shown to modulate binding affinity for the Cereblon (CRBN) E3 ubiquitin ligase, enhance anti-angiogenic properties, and improve metabolic stability, making these analogs powerful tools for basic research and drug discovery.[1][2][3][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs, including fluorinated versions, function as "molecular glues."[5] They bind to Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[2][5][6] This binding event alters CRBN's substrate specificity, inducing the recruitment of "neosubstrate" proteins that are not normally targeted by this E3 ligase.[5] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[5][7]
This mechanism is the foundation for Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules consisting of a ligand for CRBN (like 4-fluoro-thalidomide), a linker, and a ligand for a specific protein of interest (POI).[6][7][8][9][10] The PROTAC simultaneously binds CRBN and the POI, forming a ternary complex that triggers the degradation of the target protein.[7]
Quantitative Data on Fluorinated Thalidomide Analogs
Fluorination can significantly impact the biological activity and binding affinity of thalidomide analogs. For instance, tetrafluorination of the phthalimide (B116566) moiety has been shown to have a strong beneficial effect on anti-angiogenic activity.[2] Studies have demonstrated that fluorination can correlate with both CRBN binding affinity and anti-angiogenic effects, although a direct correlation between CRBN binding and anti-angiogenesis is not always observed, suggesting other targets may be involved.[3]
The table below summarizes representative quantitative data for various thalidomide analogs, highlighting the effects of fluorination and other modifications.
| Compound | Target/Assay | Value | Cell Line / Conditions | Reference |
| Thalidomide (Racemic) | CRBN Binding (IC₅₀) | 22.4 nM | TR-FRET Assay | [11][12] |
| (S)-Thalidomide | CRBN Binding (IC₅₀) | 11.0 nM | TR-FRET Assay | [11][12] |
| (R)-Thalidomide | CRBN Binding (IC₅₀) | 200.4 nM | TR-FRET Assay | [11][12] |
| Thalidomide | CRBN-TBD Binding (Kᵢ) | 8.6 µM | In vitro binding assay | [3] |
| Tetrafluoro-thalidomide | HUVEC Growth Inhibition | 48% at 10 µM | HUVEC cells | [2] |
| Tetrafluoro-thalidomide | MM1.S Growth Inhibition | 95% at 10 µM | MM1.S cells | [2] |
| (S)-Fluoro-thalidomide | Apoptosis Induction | 47.3% Annexin V+ | H929 cells (24h) | [1] |
| (R)-Fluoro-thalidomide | Apoptosis Induction | 23.1% Annexin V+ | H929 cells (24h) | [1] |
| α-Fluoro-4-aminothalidomide | TNF-α Inhibition | 830-fold more potent than thalidomide | LPS-stimulated hPBMC | [13] |
| 6-Fluoro-lenalidomide | Antiproliferative Activity | Higher than lenalidomide | Multiple myeloma and 5q MDS cells | [14] |
Key Research Applications
Fluorinated thalidomide analogs serve as versatile tools in basic research, primarily for:
-
Targeted Protein Degradation (TPD): As CRBN ligands in PROTACs, they enable the selective degradation of virtually any protein of interest, allowing researchers to study protein function with high specificity.[6][7][8][9]
-
Investigating Anti-Angiogenic Mechanisms: Fluorinated analogs, particularly tetrafluorinated versions, are potent angiogenesis inhibitors.[2][15] They are used to explore the molecular pathways governing blood vessel formation, a hallmark of cancer.[2]
-
Probing CRBN Biology: These analogs help in understanding the structure-activity relationships of the CRBN binding pocket and how ligand binding alters its neosubstrate repertoire.[3][4]
-
Modulating Immune Responses: Analogs have been developed that are highly potent inhibitors of TNF-α, a key pro-inflammatory cytokine, enabling research into inflammatory diseases.[13][16]
Experimental Protocols
Evaluating the efficacy of fluorinated thalidomide analogs and the PROTACs derived from them involves a series of standardized cellular and biochemical assays.
Cell-Based Protein Degradation Assay via Western Blot
This is the most common method to confirm and quantify the degradation of a target protein.
Objective: To determine the half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) of a degrader compound.[17]
Detailed Methodology:
-
Cell Culture and Treatment: Plate an appropriate cell line expressing the protein of interest in multi-well plates and allow them to adhere overnight.[17][18] Treat the cells with a serial dilution of the fluorinated thalidomide analog or corresponding PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle-only (e.g., DMSO) control.[5]
-
Lysis and Protein Quantification: Wash cells with ice-cold Phosphate-Buffered Saline (PBS).[18] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[17][18][19] Centrifuge the lysates to pellet cell debris and collect the supernatant.[17] Determine the total protein concentration of each sample using a BCA or Bradford assay.[18]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and add Laemmli sample buffer.[17] Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Transfer and Immunodetection: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18][19] Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[17] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[18] Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[17][20]
-
Detection and Analysis: Apply a chemiluminescent substrate (ECL) to the membrane and capture the signal using an imaging system.[17] Quantify the band intensities. Normalize the target protein's band intensity to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.[17] Plot the normalized protein levels against the degrader concentration to determine the DC₅₀ and Dₘₐₓ values.[20]
Ternary Complex Formation and Binding Affinity Assays
Verifying the formation of the POI-PROTAC-CRBN ternary complex and quantifying the binding affinities of the components are crucial for understanding the mechanism of action.
Common Techniques:
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics and affinities of binary (e.g., analog:CRBN) and ternary complexes.[21][22]
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic profile (Kd, ΔH, stoichiometry) of binding interactions by measuring heat changes upon titration.[20][21]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay used to measure binding in solution. A fluorescent tracer that binds CRBN is displaced by the test compound, leading to a loss of FRET signal.[5][23]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay where donor and acceptor beads are brought together by the formation of the ternary complex, generating a luminescent signal.[21][24]
Generalized TR-FRET Protocol for CRBN Binding:
-
Reagent Preparation: Prepare a serial dilution of the fluorinated thalidomide analog in an appropriate assay buffer.
-
Assay Reaction: In a 384-well plate, combine the CRBN protein complex (e.g., DDB1:CRBN), a terbium-labeled anti-His antibody (to bind His-tagged CRBN), and a fluorescent tracer ligand (e.g., a fluorescent thalidomide derivative).[5]
-
Compound Addition: Add the diluted test compounds to the wells. Include DMSO as a no-inhibition control.[5]
-
Incubation: Incubate the plate at room temperature, protected from light, for 60-120 minutes to allow the binding reaction to reach equilibrium.[5]
-
Signal Detection: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound leads to a decrease in the FRET signal. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value, which reflects the binding affinity.[11]
References
- 1. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Fluoro-thalidomide, 835616-60-9 | BroadPharm [broadpharm.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 4-Fluoro-thalidomide - CD Bioparticles [cd-bioparticles.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protein degradation analysis by western blot [bio-protocol.org]
- 19. assaygenie.com [assaygenie.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. chempartner.com [chempartner.com]
- 24. resources.revvity.com [resources.revvity.com]
The Convergence of Potency and Stability: An In-depth Technical Guide to Immunomodulatory Imide Drugs (IMiDs) and the Role of Fluorine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Immunomodulatory imide drugs (IMiDs), a pivotal class of therapeutics, with a special focus on the strategic incorporation of fluorine to enhance their pharmacological profiles. We will delve into the core mechanism of action, present key quantitative data, detail experimental methodologies, and visualize complex biological and experimental processes.
Introduction to Immunomodulatory Imide Drugs (IMiDs)
IMiDs are a class of small molecule drugs, derivatives of thalidomide (B1683933), that exhibit a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and immunomodulatory effects.[1] The first generation IMiD, thalidomide, was initially used as a sedative but was later repurposed for the treatment of multiple myeloma and erythema nodosum leprosum.[2] Subsequent generations, including lenalidomide (B1683929) and pomalidomide (B1683931), were developed to enhance therapeutic efficacy and reduce side effects.[3] These agents have become a cornerstone in the treatment of various hematological malignancies, particularly multiple myeloma.[4]
The primary mechanism of action of IMiDs involves their binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[7] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[7][8] The degradation of these transcription factors leads to downstream effects, including the downregulation of c-MYC and IRF4, ultimately resulting in cancer cell death.[8]
Beyond their direct cytotoxic effects, IMiDs also exert immunomodulatory functions by enhancing T-cell and Natural Killer (NK) cell activity, and by modulating cytokine production.[1][9]
The Strategic Role of Fluorine in IMiD Drug Design
Fluorine has emerged as a crucial element in modern medicinal chemistry due to its unique properties.[10] Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for strategic modifications of drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[11] The introduction of fluorine into the IMiD scaffold can lead to several beneficial effects:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[12] This can block metabolic "soft spots" in the molecule, leading to a longer half-life and improved bioavailability.[13]
-
Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein, in this case, Cereblon.[14][15] Fluorine can participate in favorable electrostatic and hydrophobic interactions within the binding pocket.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, which in turn affects its membrane permeability and oral absorption.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data comparing non-fluorinated IMiDs with their fluorinated analogs.
Table 1: Anti-proliferative Activity of Thalidomide and Fluorinated Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Thalidomide | H929 | >20 µg/mL (inactive in vitro) | [18] |
| Fluoro-thalidomide | H929 | Induces spontaneous apoptosis | [18] |
| (S)-Fluoro-thalidomide | H929 | More potent than racemate | [18] |
| Tetrafluorothalidomide | MM.1S | IC50 not specified, but showed 95% growth reduction at 10 µM | [19] |
Table 2: CRBN Binding Affinity of Thalidomide and Fluorinated Analogs
| Compound | Method | Binding Affinity (Ki or IC50) | Reference |
| Thalidomide | Microscale Thermophoresis | Ki = 8.6 µM | [11] |
| Tetrafluorophthalimide analog of Thalidomide | Microscale Thermophoresis | Ki = 6.4 µM | [11] |
| N-(2,6-Dioxo-3-piperidyl)benzamide | Microscale Thermophoresis | IC50 = 105 µM | [1] |
| N-(2,6-Dioxo-3-piperidyl)-2,3,4,5-tetrafluorobenzamide | Microscale Thermophoresis | IC50 = 63 µM | [1] |
Table 3: Anti-proliferative Activity of Lenalidomide and its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Lenalidomide | MM.1S | 0.15 - 7 (depending on cell line) | |
| Lenalidomide Analog 4c (C-4 modified) | MM.1S | 0.27 ± 0.03 | [10] |
| Lenalidomide Analog 4c (C-4 modified) | Mino | 5.65 ± 0.58 | [10] |
Experimental Protocols
Synthesis of Fluorinated IMiD Analogs
General Procedure for the Synthesis of 2-(2,6-Dioxo-3-piperidyl)-4,5,6,7-tetrafluoro-isoindoline-1,3-dione (A Tetrafluorinated Thalidomide Analog): [11]
-
To a round bottom flask, add tetrafluorophthalic anhydride (B1165640) (1.65 g, 7.5 mmol) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride (0.82 g, 5.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then with cold ethanol.
-
Dry the product under vacuum to yield the desired compound.
Cereblon Binding Affinity Assay (Microscale Thermophoresis - MST)
Principle: MST measures the motion of molecules in a temperature gradient, which is influenced by their size, charge, and hydration shell. Ligand binding alters these properties, leading to a change in the thermophoretic movement of a fluorescently labeled target protein.
Methodology: [11]
-
Protein Preparation: Express and purify the thalidomide-binding domain (TBD) of human Cereblon (residues 319-425).
-
Reporter Ligand: Use a fluorescently labeled reporter ligand that is known to bind to the TBD of CRBN (e.g., BODIPY-uracil).
-
Competitive Assay:
-
Prepare a series of dilutions of the test compound (fluorinated or non-fluorinated IMiD) in an appropriate buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5% DMSO).
-
Mix the diluted test compounds with a constant concentration of the fluorescent reporter ligand and the CRBN TBD.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the fluorescent reporter ligand in a Monolith NT.115 instrument.
-
-
Data Analysis:
-
Plot the change in thermophoresis as a function of the test compound concentration.
-
Fit the data to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
In Vitro Anti-proliferative Assay (MTT or CellTiter-Glo®)
Principle: These assays measure cell viability and proliferation. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S, H929) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds (fluorinated and non-fluorinated IMiDs) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT: Add MTT solution to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at a specific wavelength.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [The efficacy and safety analysis of pomalidomide in the treatment of relapsed/refractory multiple myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on the Effects of Thalidomide 5-fluoride in Cell Lines: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the hypothesized biological effects of Thalidomide (B1683933) 5-fluoride, a synthetic derivative of thalidomide, on various cell lines. While direct experimental data on this specific compound is limited, this document extrapolates potential activities based on extensive research into closely related fluorinated thalidomide analogs and the well-established mechanisms of immunomodulatory drugs (IMiDs). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries from related compounds, and visualizations of key signaling pathways and workflows to facilitate further investigation into this and similar molecules. The core mechanism is expected to revolve around the binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific neosubstrates, thereby influencing cellular processes such as proliferation, apoptosis, angiogenesis, and immune response.
Introduction
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), are a class of drugs known as immunomodulatory drugs (IMiDs) that have demonstrated significant therapeutic efficacy in treating various cancers, particularly multiple myeloma.[1][2] Their mechanism of action is primarily mediated through their binding to the Cereblon (CRBN) protein.[3] CRBN is a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][3] The binding of an IMiD to CRBN allosterically modifies the substrate-binding surface of the complex, inducing the recruitment of specific proteins not normally targeted by this E3 ligase.[4] These co-opted proteins, termed "neosubstrates," are then polyubiquitinated and targeted for degradation by the 26S proteasome.[4]
The specific neosubstrates targeted for degradation determine the downstream biological effects of the IMiD. For instance, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma and immunomodulatory activities of lenalidomide and pomalidomide.[5][6] Conversely, the degradation of the transcription factor SALL4 is associated with the teratogenic effects of thalidomide.[7]
Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates. Several studies have explored the effects of fluorinated thalidomide analogs, revealing potent anti-angiogenic, anti-inflammatory, and anti-proliferative activities.[8][9][10] "Thalidomide 5-fluoride" has been identified as a thalidomide-based Cereblon ligand, often utilized as a component in the development of Proteolysis Targeting Chimeras (PROTACs).[7][11] This suggests that it retains the crucial ability to bind to CRBN.
This guide will explore the potential effects of this compound on various cell lines by examining the activities of other fluorinated analogs. We will detail the experimental protocols necessary to investigate these effects and present anticipated quantitative data in a structured format.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The central hypothesis for the mechanism of action of this compound is its function as a "molecular glue" to modulate the CRL4-CRBN E3 ubiquitin ligase complex. The binding of this compound to CRBN is predicted to induce the degradation of specific neosubstrates, leading to a cascade of downstream cellular events.
Data Presentation: Anticipated Effects of this compound
The following tables summarize quantitative data from studies on various fluorinated thalidomide analogs. This data serves as a predictive framework for the potential efficacy of this compound in different in vitro assays.
Cereblon Binding Affinity
The binding affinity to Cereblon is a critical determinant of the biological activity of thalidomide analogs.
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| (S)-Thalidomide | ~250 nM (Kd) | Surface Plasmon Resonance | [12] |
| (R)-Thalidomide | ~2.5 µM (Kd) | Surface Plasmon Resonance | [12] |
| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET | [12] |
| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET | [12] |
| CC-220 | 60 nM (IC50) | Time-Resolved FRET | [13] |
Note: Binding affinities can vary based on experimental conditions and the specific CRBN protein constructs used.[12]
Anti-proliferative Activity in Cancer Cell Lines
The ability to inhibit the growth of cancer cells is a key therapeutic indicator. Data from polyfluorinated and alpha-fluoro thalidomide analogs are presented below.
| Compound | Cell Line | IC50 | Reference |
| Gu1210 | MM1.S (Multiple Myeloma) | ~0.5 µM (estimated) | [14] |
| Gu1213 | MM1.S (Multiple Myeloma) | 0.60 µM | [14] |
| Gu1214 | MM1.S (Multiple Myeloma) | 0.52 µM | [14] |
| Gu1215 | MM1.S (Multiple Myeloma) | 0.78 µM | [14] |
| Gu1210 | U266/R10R (Resistant Multiple Myeloma) | 1.71 µM | [14] |
| Gu1213 | U266/R10R (Resistant Multiple Myeloma) | 2.67 µM | [14] |
| Gu1214 | U266/R10R (Resistant Multiple Myeloma) | 3.10 µM | [14] |
| Gu1215 | U266/R10R (Resistant Multiple Myeloma) | 3.09 µM | [14] |
| Novel Analog 24b | HepG-2 (Hepatocellular Carcinoma) | 2.51 µg/mL | [15] |
| Novel Analog 24b | MCF-7 (Breast Cancer) | 5.80 µg/mL | [15] |
| Novel Analog 24b | PC3 (Prostate Cancer) | 4.11 µg/mL | [15] |
Neosubstrate Degradation
The degradation of Ikaros and Aiolos is a hallmark of the anti-myeloma activity of IMiDs.
| Compound | Cell Line | Neosubstrate | Degradation | Incubation Time | Reference |
| Lenalidomide (10 µM) | T-cells | Aiolos & Ikaros | Time-dependent degradation observed as early as 1h | 1-24 hours | [16] |
| Pomalidomide (1 µM) | T-cells | Aiolos & Ikaros | More potent than lenalidomide | 1-24 hours | [16] |
| Thalidomide | H9 hESC | SALL4 | Dose-dependent decrease | 24 hours | [7] |
Note: A recent study on tetrafluorinated thalidomide analogs found they did not induce degradation of IKZF3, GSPT1, CK1α, or SALL4, suggesting alternative mechanisms for their anti-angiogenic effects.[2]
Anti-Angiogenic and Anti-inflammatory Effects
Thalidomide and its analogs are known to inhibit the formation of new blood vessels and modulate inflammatory responses.
| Compound | Assay | Effect | Concentration | Reference |
| Tetrafluoro-thalidomide | HUVEC Tube Formation | 95.3% inhibition | 10 µM | [2] |
| Tetrafluorinated analogs | Rat Aortic Ring Assay | Significant inhibition of microvessel outgrowth | 12.5-200 µM | [9][10] |
| α-fluoro-4-aminothalidomide | TNF-α production (LPS-stimulated hPBMC) | 830-fold more potent than thalidomide | Not specified | |
| Novel Analog 24b | VEGF level (HepG-2 cells) | Reduced to 185.3 pg/mL (control: 432.5 pg/mL) | Not specified | [15] |
| Novel Analog 24b | TNF-α level (HepG-2 cells) | Reduced by approximately half | Not specified | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assay (XTT Method)
This assay measures the metabolic activity of viable cells to determine cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle control wells.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron coupling reagent. Mix the two reagents to prepare the XTT working solution.
-
Incubation with XTT: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, until a visible color change to orange is observed in the control wells.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Neosubstrate Degradation Assay (Western Blot)
This protocol details the detection of neosubstrate (e.g., Ikaros, Aiolos) degradation via immunoblotting.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MM.1S) in 6-well plates. Treat the cells with varying concentrations of this compound for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the neosubstrate of interest (e.g., anti-Ikaros, anti-Aiolos) and a loading control (e.g., anti-GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the neosubstrate signal to the loading control to determine the extent of degradation.
Cereblon Binding Assay (Time-Resolved FRET)
This competitive binding assay quantifies the affinity of this compound for Cereblon.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Use a tagged (e.g., GST-tagged) human Cereblon protein.
-
Use an anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Use a fluorescently labeled thalidomide analog (tracer) as the FRET acceptor.
-
-
Assay Procedure (384-well plate):
-
Dispense the diluted this compound or control into the wells.
-
Add the tagged Cereblon protein.
-
Add a pre-mixed solution of the donor-labeled antibody and the fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Angiogenesis Assay (Tube Formation)
This assay assesses the effect of this compound on the formation of capillary-like structures by endothelial cells.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate for 4-12 hours at 37°C to allow for the formation of tube-like structures.
-
Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Capture images and analyze them using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops.
NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with this compound for a predetermined time.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the NF-κB activity in treated cells to that in untreated, stimulated cells.
Conclusion
This compound, as a Cereblon-binding ligand, holds potential as a modulator of the CRL4-CRBN E3 ubiquitin ligase complex. Based on data from structurally related fluorinated analogs, it is hypothesized to exhibit potent anti-proliferative, anti-angiogenic, and immunomodulatory effects. The provided experimental protocols offer a robust framework for the systematic evaluation of these potential activities in various cell lines. Further investigation is warranted to fully elucidate the specific neosubstrate profile of this compound and to determine its therapeutic potential, both as a standalone agent and as a component of targeted protein degraders. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on such exploratory studies.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Technical Guide to the Enhanced Significance of Fluorinated Thalidomide Derivatives
Abstract
Thalidomide (B1683933), a molecule with a complex history, has been reborn as a cornerstone of therapy for hematologic malignancies, primarily through its action as a "molecular glue" that modulates the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex via its substrate receptor, Cereblon (CRBN).[1][2] This mechanism, which induces the degradation of specific "neosubstrate" proteins, has opened new frontiers in targeted protein degradation. A key strategy in the evolution of thalidomide analogs has been the incorporation of fluorine atoms. This technical guide provides an in-depth examination of the significance of fluorine substitution in thalidomide derivatives, detailing its impact on physicochemical properties, CRBN binding affinity, biological activity, and therapeutic potential. By summarizing quantitative data, providing detailed experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for professionals in drug discovery and development.
Introduction: The Role of Fluorine in Medicinal Chemistry
Fluorine has become a vital element in modern drug design. Its unique properties—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's biological profile.[3] Key benefits of fluorine substitution include:
-
Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions, enhancing binding to protein targets.[3]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[3][4]
-
Conformational Control: The electronegativity of fluorine can influence molecular conformation, locking the molecule into a more biologically active shape.
In the context of thalidomide, these properties are leveraged to enhance its interaction with Cereblon and improve its overall therapeutic index.
Mechanism of Action: The CRL4-CRBN Pathway
Thalidomide and its derivatives, known as Immunomodulatory drugs (IMiDs), exert their effects by binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of Cereblon.[1] This binding event allosterically remodels the substrate-binding surface of CRBN, creating a novel interface that recruits proteins not normally targeted by this E3 ligase, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[6] This targeted degradation is the primary driver of the anti-myeloma and immunomodulatory effects of IMiDs.[5]
Fluorine substitution on the phthalimide (B116566) ring of thalidomide has been shown to significantly enhance binding affinity to CRBN, a critical determinant of a derivative's potency.[7] This enhanced binding can lead to more efficient recruitment of the E3 ligase complex and, consequently, more robust degradation of target neosubstrates or other downstream effects.
The Impact of Fluorination: A Physicochemical and Biological Comparison
The strategic placement of fluorine atoms, particularly tetrafluorination of the phthalimide ring, confers significant advantages over the parent thalidomide molecule. Fluorination increases both lipophilicity and binding affinity for CRBN.[4][7] This translates into enhanced biological activity, such as superior anti-angiogenic and anti-proliferative effects.[4]
A logical workflow demonstrates how the fundamental properties of fluorine lead to improved therapeutic outcomes.
Quantitative Data Summary
The following table summarizes the comparative data between thalidomide and its tetrafluorinated analog, highlighting the quantitative improvements conferred by fluorine substitution.
| Parameter | Thalidomide | Tetrafluoro-thalidomide | Fold Change | Reference |
| CRBN Binding Affinity (Kᵢ) | 8.6 µM | 2.2 µM | ~4x stronger | [4][7] |
| Lipophilicity (elogD₇.₄) | 0.4 | 1.6 | +1.2 | [4] |
| Anti-Proliferation (MM1.S) | No Inhibition (at 10 µM) | 95% Inhibition (at 10 µM) | Significant | [4] |
| Anti-Proliferation (HUVEC) | No Inhibition (at 10 µM) | 48% Inhibition (at 10 µM) | Significant | [4] |
| IKZF3 Degradation (MM.1S) | <5% (at 1 µM) | <5% (at 1 µM) | No Change | [4] |
Note: Interestingly, a recent study found that while tetrafluorination significantly enhances anti-angiogenic and anti-proliferative activity, it does not induce the degradation of canonical neosubstrates like IKZF3, suggesting that these effects may be mediated through a CRBN-binding-dependent but neosubstrate-degradation-independent mechanism.[4]
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating novel thalidomide derivatives. This section provides detailed methodologies for key assays.
Synthesis of Tetrafluoro-thalidomide
This protocol describes a plausible synthesis adapted from standard methods for thalidomide synthesis.
Materials:
-
Tetrafluorophthalic Anhydride (1.0 eq)
-
L-Glutamine (1.05 eq)
-
Anhydrous Toluene (B28343) or Pyridine
-
Acetic Anhydride (3.0 eq)
-
Triethylamine (1.0 eq)
-
Saturated Sodium Bicarbonate Solution
-
Diethyl Ether
-
Standard glassware for organic synthesis
Procedure:
-
Condensation: Combine tetrafluorophthalic anhydride and L-glutamine in a round-bottom flask. Add anhydrous toluene (or pyridine) as the solvent.
-
Add triethylamine and acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously for 8-10 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by placing the flask in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with a saturated sodium bicarbonate solution and cold diethyl ether to remove unreacted starting materials and impurities.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography to yield pure tetrafluoro-thalidomide.
CRBN Binding Affinity Assay (Microscale Thermophoresis - MST)
MST is a highly sensitive biophysical technique used to quantify molecular interactions in solution.
Materials:
-
Purified recombinant human CRBN thalidomide-binding domain (TBD, residues 319-425).
-
Fluorescently labeled reporter ligand (e.g., BODIPY-labeled tracer).
-
Test compounds (e.g., thalidomide, tetrafluoro-thalidomide).
-
MST Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.
-
MST instrument (e.g., NanoTemper Monolith).
-
Premium capillaries.
Procedure:
-
Sample Preparation: Prepare a dilution series of the test compound in MST Assay Buffer containing a constant amount of DMSO (e.g., 0.5%).
-
Prepare a solution of the CRBN-TBD mixed with the fluorescent reporter ligand at a fixed concentration in MST Assay Buffer. The concentration of CRBN-TBD should be chosen based on the Kd of the reporter ligand.
-
Binding Reaction: Mix the test compound dilutions with the CRBN/reporter solution in a 1:1 ratio. Incubate at room temperature for 10-20 minutes to allow the binding to reach equilibrium.
-
MST Measurement: Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument and perform the measurement at a constant temperature (e.g., 25°C), using appropriate LED power and MST power settings.
-
Data Analysis: The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the test compound concentration. The data is fitted to a suitable binding model (e.g., Kd or Ki model) to determine the affinity constant.
Neosubstrate Degradation Assay (Western Blot)
This protocol quantifies the reduction of a target neosubstrate (e.g., IKZF1) in cells following treatment with a thalidomide derivative.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-IKZF1, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed MM.1S cells in a multi-well plate at a density of 0.5 x 106 cells/mL. Allow cells to acclimate.
-
Treat the cells with a serial dilution of the test compound or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the IKZF1 band intensity to the corresponding β-Actin loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against drug concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]
Conclusion and Future Directions
The incorporation of fluorine into the thalidomide scaffold is a proven strategy for enhancing therapeutic potential. Fluorinated derivatives exhibit superior physicochemical properties and increased binding affinity to Cereblon, which translates to potent anti-proliferative and anti-angiogenic activity.[4][7] While the enhanced biological effects of some fluorinated analogs do not appear to be mediated by the degradation of canonical neosubstrates like IKZF1/3, their strong interaction with CRBN remains a critical factor.[4] This suggests that CRBN binding can trigger alternative anti-cancer pathways, a promising area for future investigation.
The continued exploration of fluorinated analogs, guided by the principles and methodologies outlined in this guide, will be instrumental in developing next-generation molecular glues with improved efficacy, selectivity, and safety profiles for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 4. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Thalidomide 5-Fluoride for Research Applications
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of Thalidomide (B1683933) 5-Fluoride, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).
Thalidomide 5-fluoride is a crucial building block in medicinal chemistry, primarily utilized as a cereblon (CRBN) E3 ubiquitin ligase ligand in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins, offering a powerful strategy for therapeutic intervention. The fluorination at the 5-position of the phthalimide (B116566) ring provides a handle for further chemical modification and can influence the binding affinity and physicochemical properties of the final PROTAC molecule.
This application note outlines a robust and reproducible synthetic protocol for the preparation of this compound in a research laboratory setting. The synthesis involves the condensation of 4-fluorophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
Chemical Properties and Data
| Parameter | Value |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione |
| Synonyms | 5-Fluorothalidomide, 5-F-Thalidomide |
| CAS Number | 835616-61-0 |
| Molecular Formula | C₁₃H₉FN₂O₄ |
| Molecular Weight | 276.22 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | >95% |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of thalidomide and its analogs.
Materials and Reagents:
-
4-Fluorophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium acetate (B1210297) (anhydrous)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorophthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to create a slurry. A typical concentration is in the range of 0.2-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Pour the reaction mixture into a beaker containing cold deionized water. Stir the resulting suspension for 30-60 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of deionized water to remove any residual acetic acid and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Context
Thalidomide and its analogs, including this compound, function as molecular glues that recruit specific proteins to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. In the context of PROTACs, the this compound moiety serves as the E3 ligase-binding element.
Caption: PROTAC-mediated protein degradation pathway.
Application Notes and Protocols for Thalidomide 5-fluoride in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutic agents, particularly in the treatment of multiple myeloma.[1] Their mechanism of action is centered on the E3 ubiquitin ligase Cereblon (CRBN).[2][3] Thalidomide and its derivatives act as "molecular glues," binding to CRBN and inducing the recruitment of "neosubstrate" proteins, which are then ubiquitinated and targeted for proteasomal degradation.[2] This has led to the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN ligand, a linker, and a ligand for a target protein to induce its degradation.[4][5]
Thalidomide 5-fluoride is a derivative of thalidomide that serves as a ligand for CRBN.[4] The fluorine substitution at the 5-position of the phthalimide (B116566) ring is a common modification in the development of novel IMiDs and PROTACs, often introduced to modulate physicochemical properties and biological activity. Accurate characterization of the binding affinity of this compound to CRBN is essential for understanding its potency and for the rational design of effective protein degraders.
These application notes provide a step-by-step guide for utilizing this compound in various binding assays to determine its affinity for CRBN.
Mechanism of Action: CRBN-Mediated Protein Degradation
The binding of this compound to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, initiates a cascade of events leading to the degradation of specific target proteins.[6] This process can be summarized as follows:
-
Binding to Cereblon : The glutarimide (B196013) moiety of this compound binds to a specific pocket on the CRBN protein.[7]
-
Formation of a Ternary Complex : This binding event alters the surface of CRBN, creating a novel interface for the recruitment of substrate proteins (neosubstrates) that would not normally bind. This results in the formation of a transient ternary complex consisting of the CRBN E3 ligase, this compound, and the neosubstrate.
-
Ubiquitination : The close proximity of the E3 ligase and the neosubstrate within the ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate.
-
Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain on the neosubstrate is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides.
This mechanism forms the basis for the therapeutic effects of IMiDs and the targeted protein degradation strategy of PROTACs.
CRBN-Mediated Protein Degradation Pathway
Data Presentation: Binding Affinities of Thalidomide and Analogs to Cereblon
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding affinities of the parent molecule, thalidomide, and its key derivatives have been well-characterized. It is generally understood that functionalization at the 5-position of the phthalimide ring does not significantly alter the direct binding affinity to CRBN.[8] The following tables summarize representative binding data for thalidomide and its analogs from various assay platforms.
Table 1: Competitive Binding Assay Data for Thalidomide Analogs
| Compound | Assay Type | Binding Affinity (IC₅₀) | Reference |
| Racemic Thalidomide | TR-FRET | 22.4 nM | [9] |
| (S)-Thalidomide | TR-FRET | 11.0 nM | [10] |
| (R)-Thalidomide | TR-FRET | 200.4 nM | [10] |
| Lenalidomide (B1683929) | TR-FRET | 8.9 nM | [9] |
| Pomalidomide (B1683931) | TR-FRET | 6.4 nM | [9] |
| Racemic Thalidomide | Fluorescence Polarization | 404.6 nM | [9] |
| Lenalidomide | Competitive Elution | ~2 µM | [3] |
| Pomalidomide | Competitive Elution | ~2 µM | [3] |
Table 2: Direct Binding Assay Data for Thalidomide Analogs
| Compound | Assay Type | Binding Affinity (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry | ~250 nM | [10] |
| Lenalidomide | Isothermal Titration Calorimetry | ~178 nM | [10] |
| Pomalidomide | Isothermal Titration Calorimetry | ~157 nM | [10] |
| Thalidomide | Microscale Thermophoresis | 8.6 µM | [11] |
Note: Binding affinities can vary depending on the specific experimental conditions, assay format, and the constructs of the CRBN protein used.
Experimental Protocols
Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN. The following are detailed protocols for three common methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
General Experimental Workflow for a Binding Assay
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[12]
Materials:
-
Purified recombinant human CRBN protein (often in complex with DDB1 for stability)
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Express and purify the CRBN protein to >95% purity.
-
Dialyze the protein solution extensively against the ITC buffer to ensure precise buffer matching.
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration must be matched in the protein solution.
-
Thoroughly degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw heat flow peaks for each injection.
-
Subtract the heat of dilution from the experimental data.
-
Plot the corrected heat per injection against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index at the surface of a sensor chip. It provides association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.[11]
Materials:
-
Purified recombinant human CRBN protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation (Ligand Immobilization):
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified CRBN protein over the activated surface to achieve the desired immobilization level via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected Kd.
-
Inject the different concentrations of the analyte over the immobilized CRBN surface and a reference flow cell (without immobilized protein) to monitor the binding response in Resonance Units (RU) in real-time (association phase).
-
Flow running buffer over the chip to monitor the dissociation of the analyte (dissociation phase).
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain specific binding sensorgrams.
-
Globally fit the sensorgrams from all analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the Kd from the ratio of kd/ka.
-
Protocol 3: Competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput competitive binding assay. It measures the ability of an unlabeled compound (this compound) to displace a fluorescently labeled tracer from the CRBN protein.
Materials:
-
Tagged CRBN protein (e.g., GST- or His-tagged)
-
Terbium-labeled anti-tag antibody (FRET donor)
-
Fluorescently labeled thalidomide tracer (FRET acceptor)
-
This compound
-
Assay buffer
-
384-well assay plates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.
-
Prepare solutions of the tagged CRBN protein, the terbium-labeled antibody, and the fluorescent tracer in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add a small volume (e.g., 5 µL) of the diluted this compound or a vehicle control (DMSO).
-
Add the CRBN protein and the terbium-labeled antibody mixture to the wells.
-
Add the fluorescent tracer to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths following excitation at the donor excitation wavelength.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Cereblon (CRBN) Binding Assay Using Thalidomide 5-fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a competitive binding assay to characterize the interaction of Thalidomide (B1683933) 5-fluoride with the Cereblon (CRBN) protein. The provided methodology is based on the principles of fluorescence polarization (FP), a robust technique for studying protein-ligand interactions.[1][2] Additionally, this guide includes an overview of the Cereblon signaling pathway and contextual binding affinity data for related compounds.
Introduction
Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, where it functions as a substrate receptor.[3][4] The binding of immunomodulatory drugs (IMiDs), such as thalidomide and its analogs, to Cereblon alters the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, a mechanism with significant therapeutic implications, particularly in cancer therapy.[3][5][6] The development of novel CRBN ligands, including fluorinated analogs like Thalidomide 5-fluoride, is an active area of research for developing new therapeutics and PROteolysis TArgeting Chimeras (PROTACs).[7][8][9] Fluorination has been shown in some cases to enhance the binding affinity of thalidomide derivatives to CRBN.[8][10]
This application note details a fluorescence polarization (FP)-based competitive binding assay to determine the binding affinity of this compound to Cereblon.
Data Presentation: Binding Affinities of Thalidomide and Analogs to Cereblon
While specific quantitative binding data for this compound is not widely available in the public domain, the following table summarizes the binding affinities of thalidomide and its key analogs to provide a comparative context. It is important to note that binding affinity values can vary depending on the specific assay format and experimental conditions.[11]
| Compound | Binding Assay | K_d (µM) | IC_50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [12] | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | [12] | |
| Thalidomide | FRET-based competitive binding assay | 7.8 | [12] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [12] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [12] | |
| Lenalidomide | TR-FRET | 2.694 | [11] |
Experimental Protocols
Principle of the Fluorescence Polarization (FP) Competitive Binding Assay
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][1] In this competitive binding assay, a fluorescently labeled thalidomide analog (tracer) binds to the CRBN protein, resulting in a high FP signal due to the slower tumbling of the larger complex.[14] When an unlabeled competitor, such as this compound, is introduced, it displaces the fluorescent tracer from CRBN. This leads to an increase in the population of the free, rapidly tumbling tracer, and consequently, a decrease in the FP signal. The IC_50 value for the competitor can be determined by measuring the decrease in FP as a function of the competitor's concentration.
Materials and Reagents
-
Purified Recombinant Human Cereblon (CRBN) Protein: Full-length or the thalidomide-binding domain (TBD, residues 319-425).
-
Fluorescently Labeled Thalidomide Tracer: e.g., Cy5-labeled Thalidomide or BODIPY FL Thalidomide.[15][16]
-
This compound: The unlabeled competitor compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
DMSO: For dissolving the competitor compound.
-
Black, low-binding, 384-well microplates.
-
Fluorescence microplate reader with polarization filters.
Experimental Workflow
Caption: Workflow for the Cereblon FP competitive binding assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO. Subsequently, dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% to avoid assay interference.[16]
-
Dilute the purified CRBN protein and the fluorescently labeled thalidomide tracer to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically through preliminary experiments (e.g., protein titration and tracer saturation binding curves).
-
-
Assay Procedure (384-well plate format):
-
Add the serially diluted this compound or control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add the diluted CRBN protein solution to all wells.
-
Add the fluorescently labeled thalidomide tracer to all wells. The final assay volume is typically 20-50 µL.
-
Include control wells:
-
Negative Control (Low FP): Tracer in assay buffer without CRBN.
-
Positive Control (High FP): Tracer and CRBN in assay buffer.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined during assay development.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each concentration of the competitor.
-
Plot the ΔmP values against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a suitable sigmoidal model (e.g., four-parameter logistic regression) to determine the IC_50 value.
-
Cereblon Signaling Pathway
Cereblon functions as a substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex is responsible for marking specific proteins for degradation by the proteasome. The binding of a molecule like thalidomide to CRBN alters its substrate specificity, leading to the recruitment of "neosubstrates" to the E3 ligase complex. These neosubstrates are then polyubiquitinated and subsequently degraded by the 26S proteasome.
References
- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nanomicronspheres.com [nanomicronspheres.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thalidomide 5-fluoride in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Thalidomide 5-fluoride is a key building block in the synthesis of PROTACs, serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in TPD studies.
Mechanism of Action
This compound functions as the CRBN-recruiting moiety within a PROTAC. The fundamental mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[1] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein.[1] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Caption: Targeted protein degradation pathway.
Quantitative Data for this compound-based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Target Protein | PROTAC | Cell Line | DC50 | Dmax | Reference |
| IRAK4 | PROTAC IRAK4 degrader-1 | OCI-LY-10 | Not explicitly provided, but >50% degradation at 1 µM | >50% | [3] |
| BRD4 | Illustrative PROTAC | H661 | < 500 nM | >90% | [4] |
| Ikaros (IKZF1) | Illustrative PROTAC | MM.1S | 15 nM | >90% | [5] |
| Aiolos (IKZF3) | Illustrative PROTAC | MM.1S | 8 nM | >95% | [5] |
| SHP2 | 11(ZB-S-29) | Not specified | 6.02 nM | Not specified | [6] |
| BTK | UBX-382 | TMD-8 | Not specified | Potent degradation | [7] |
Note: The data for BRD4, Ikaros, Aiolos, SHP2, and BTK are for thalidomide-based PROTACs and serve as representative examples. Specific data for PROTACs using this compound for these targets is limited in the public domain.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify the reduction of a target protein following treatment with a this compound-based PROTAC.
Caption: Western Blotting experimental workflow.
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and separate lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[4]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C, along with a loading control antibody.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
-
Data Analysis:
-
Visualize protein bands using a chemiluminescent substrate.[2]
-
Quantify band intensities using densitometry software.[5]
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 2: Quantitative Proteomics for Off-Target Analysis
This protocol describes a TMT-based quantitative proteomics approach to assess the proteome-wide selectivity of a this compound-based PROTAC.
Caption: Quantitative Proteomics experimental workflow.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Lysis buffer (e.g., 8 M urea-based buffer)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS instrumentation
Procedure:
-
Sample Preparation:
-
Isobaric Labeling:
-
LC-MS/MS Analysis:
-
Separate the pooled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify and quantify them.[5]
-
-
Data Analysis:
Protocol 3: Co-Immunoprecipitation for Ternary Complex Confirmation
This protocol is used to confirm the formation of the ternary complex between the target protein, the PROTAC, and CRBN.
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
Non-denaturing lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Western blotting reagents
Procedure:
-
Cell Lysis:
-
Treat cells with the PROTAC and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.[5]
-
-
Immunoprecipitation:
-
Elution and Western Blot Analysis:
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that recruit the E3 ligase Cereblon. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their targeted protein degradation studies. By following these methodologies, researchers can rigorously characterize the efficacy, selectivity, and mechanism of action of their novel PROTAC degraders, accelerating the development of new therapeutics.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Assessment of Thalidomide 5-fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a tumultuous history, has been repurposed for the treatment of various cancers, most notably multiple myeloma, and inflammatory conditions. Its therapeutic effects are primarily attributed to its immunomodulatory and anti-angiogenic properties. The primary molecular target of thalidomide is the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). Binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3). This degradation cascade is central to the drug's anti-myeloma and immunomodulatory activities.
Thalidomide 5-fluoride is a derivative of thalidomide with a fluorine atom at the 5-position of the phthalimide (B116566) ring. This modification is not expected to significantly alter its binding to Cereblon.[1] It is often utilized as a Cereblon ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] However, the intrinsic efficacy of this compound as a standalone agent warrants thorough in vitro evaluation to characterize its anti-proliferative, anti-angiogenic, and immunomodulatory potential. Fluorination of thalidomide analogs has been shown in some cases to enhance anti-angiogenic activity.[5][6][7][8]
These application notes provide a detailed experimental framework for assessing the in vitro efficacy of this compound. The protocols outlined below are designed to be comprehensive and adaptable to specific research needs.
Postulated Mechanism of Action
The primary postulated mechanism of action for this compound is its function as a molecular glue, binding to Cereblon and inducing the degradation of neosubstrates. This leads to downstream effects on cancer cell proliferation, angiogenesis, and immune cell function.
Experimental Protocols
Anti-Proliferative and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
A. Cell Line Selection: A panel of relevant human cancer cell lines should be used. For example:
-
Multiple Myeloma: MM.1S (CRBN-proficient), RPMI-8226, U266
-
Hepatocellular Carcinoma: HepG2
-
Prostate Cancer: PC3
-
Breast Cancer: MCF-7
B. Experimental Workflow:
C. Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound and control compounds (e.g., Thalidomide, vehicle control - typically DMSO) in the appropriate cell culture medium. Perform serial dilutions to create a dose-response curve (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
D. Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MM.1S | |
| RPMI-8226 | ||
| HepG2 | ||
| Thalidomide (Control) | MM.1S | |
| RPMI-8226 | ||
| HepG2 |
Anti-Angiogenesis Assays
Objective: To evaluate the inhibitory effect of this compound on the formation of new blood vessels in vitro.
A. Experimental Approaches:
-
Endothelial Cell Tube Formation Assay: Assesses the ability of endothelial cells to form capillary-like structures.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay): Measures the migration of endothelial cells to close a "wound" in a cell monolayer.
B. Detailed Protocol (Tube Formation Assay):
-
Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) and starve them in a low-serum medium for 4-6 hours.
-
Treatment and Seeding: Resuspend the HUVECs in the low-serum medium containing various concentrations of this compound, Thalidomide, and a vehicle control. Seed the cells onto the Matrigel-coated plate at a density of 10,000-20,000 cells/well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging: Visualize the tube formation using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
C. Data Presentation:
| Compound | Concentration (µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| Thalidomide (Control) | 1 | ||
| 10 | |||
| 50 |
Immunomodulatory Assays
Objective: To assess the effect of this compound on immune cell function, particularly T-cell co-stimulation and cytokine production.
A. Experimental Approaches:
-
T-cell Co-stimulation Assay: Measures the proliferation and activation of T-cells in the presence of the compound.
-
Cytokine Release Assay: Quantifies the levels of pro- and anti-inflammatory cytokines secreted by immune cells.
B. Detailed Protocol (T-cell Co-stimulation Assay):
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment and Stimulation: Plate the PBMCs in a 96-well plate and treat them with different concentrations of this compound, Thalidomide, or a vehicle control. Co-stimulate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the cells for 72 hours.
-
Proliferation Measurement: Measure T-cell proliferation using a BrdU or CFSE proliferation assay according to the manufacturer's instructions.
-
Cytokine Analysis: Collect the cell culture supernatants to measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay.
C. Data Presentation:
| Compound | Concentration (µM) | T-cell Proliferation (% of Control) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| Thalidomide (Control) | 0.1 | |||
| 1 | ||||
| 10 |
Mechanistic Assays: Cereblon-Dependent Degradation
Objective: To confirm that the observed biological effects of this compound are mediated through the degradation of Cereblon neosubstrates.
A. Experimental Workflow:
B. Detailed Protocol (Western Blot):
-
Cell Treatment: Treat a relevant cell line (e.g., MM.1S) with an effective concentration of this compound for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control.
C. Expected Outcome: A time-dependent decrease in the protein levels of Ikaros and Aiolos upon treatment with this compound would confirm its Cereblon-mediated mechanism of action. This effect should be absent in CRBN-deficient cells.
Conclusion
This comprehensive set of in vitro protocols provides a robust framework for the initial efficacy assessment of this compound. By systematically evaluating its anti-proliferative, anti-angiogenic, and immunomodulatory activities, researchers can gain valuable insights into its therapeutic potential. Furthermore, the mechanistic assays will help to confirm its mode of action through the Cereblon E3 ligase pathway. The data generated from these studies will be crucial for guiding further preclinical and clinical development of this and other novel thalidomide analogs.
References
- 1. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a PROTAC with a Thalidomide 5-Fluoride Warhead
These application notes provide a detailed framework for the synthesis, purification, and characterization of a Proteolysis Targeting Chimera (PROTAC) that utilizes a thalidomide (B1683933) 5-fluoride moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document is intended for researchers, chemists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to co-opt the body's own ubiquitin-proteasome system for the selective degradation of target proteins of interest (POIs).[1] A PROTAC molecule is typically composed of three distinct components: a ligand that specifically binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[1] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, thereby marking it for degradation by the 26S proteasome.[2][3]
Thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] Thalidomide 5-fluoride is a derivative of thalidomide that serves as a valuable precursor for PROTAC synthesis.[6] The fluorine substitution at the 5-position of the phthalimide (B116566) ring is a functional handle that generally does not impede the molecule's ability to bind to CRBN, making it a suitable anchor point for linker attachment.[6]
Principle of Synthesis
The synthesis of a PROTAC featuring a this compound warhead is a multi-step process that can be adapted to various linkers and POI ligands. A common and robust synthetic strategy involves the following key stages:
-
Functionalization of the E3 Ligase Ligand: A linker with a reactive terminal group is attached to the this compound moiety. This is often achieved via nucleophilic aromatic substitution, where an amine- or alcohol-terminated linker displaces the fluorine atom.
-
Coupling with the POI Ligand: The functionalized thalidomide-linker intermediate is then conjugated to a ligand for the protein of interest. Amide bond formation is a frequently employed and reliable method for this conjugation, typically requiring a POI ligand functionalized with a carboxylic acid and the use of standard peptide coupling reagents.[7][8]
-
Purification and Characterization: The final PROTAC product is purified, commonly by preparative High-Performance Liquid Chromatography (HPLC), and its structure is confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]
This modular approach allows for the systematic variation of the linker and the POI ligand to optimize the degradation efficiency and pharmacological properties of the final PROTAC.[9]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general mechanism of action for a CRBN-recruiting PROTAC and a representative experimental workflow for its synthesis.
Caption: General mechanism of CRBN-mediated protein degradation by a PROTAC.
Caption: Representative experimental workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a representative methodology for the synthesis of a PROTAC using this compound. Note: These are generalized protocols and may require optimization based on the specific linker and POI ligand used. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Thalidomide-Linker Intermediate
This protocol describes the synthesis of an amine-terminated thalidomide-linker intermediate via nucleophilic aromatic substitution. An amino-PEG linker is used as an example.
-
Materials:
-
This compound (1.0 eq)
-
Amine-PEG-amine (e.g., Boc-NH-PEGn-NH2) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the Boc-protected amino-PEG-amine linker (1.5 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected thalidomide-linker intermediate.
-
Protocol 2: Amide Coupling to POI Ligand
This protocol details the coupling of the thalidomide-linker intermediate with a carboxylic acid-functionalized POI ligand.
-
Materials:
-
Boc-protected thalidomide-linker intermediate from Protocol 1 (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Carboxylic acid-functionalized POI ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (5.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Boc Deprotection: Dissolve the intermediate from Protocol 1 in DCM and add TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.
-
Carboxylic Acid Activation: In a separate dry vial, dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.[7]
-
Coupling: Dissolve the deprotected amine intermediate (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.0 eq). Add this solution dropwise to the activated POI ligand solution.[7]
-
Stir the reaction mixture at room temperature for 4-12 hours.[7]
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Protocol 3: Purification and Characterization
-
Materials:
-
Crude PROTAC from Protocol 2
-
HPLC-grade solvents (e.g., acetonitrile, water, with 0.1% TFA or formic acid)
-
Deuterated solvents for NMR (e.g., DMSO-d₆)
-
-
Procedure:
-
Purification:
-
Upon reaction completion, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude final PROTAC molecule by preparative reverse-phase HPLC to obtain the pure product.[2]
-
-
Characterization:
-
LC-MS: Confirm the mass of the final PROTAC and assess its purity.
-
NMR Spectroscopy: Dissolve the purified PROTAC in a suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, ensuring characteristic peaks for the POI ligand, linker, and thalidomide moiety are present.[8]
-
-
Data Presentation
Quantitative data from the synthesis and characterization should be systematically recorded to ensure reproducibility and facilitate comparison between different PROTAC molecules.
Table 1: Summary of Synthesis and Characterization Data
| Compound ID | Intermediate Yield (%) | Final Yield (%) | Purity (HPLC, %) | Molecular Weight | ¹H NMR |
| Expected: | Conforms / Does not conform | ||||
| Observed (HRMS): | |||||
| [Example PROTAC-01] | [e.g., 65%] | [e.g., 42%] | [e.g., >98%] | [e.g., 950.5] | Conforms |
| [e.g., 950.498] |
Table 2: Quantitative Parameters for PROTAC Biological Activity
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Binding Affinity (K D, nM) to CRBN |
| [Example PROTAC-01] | [e.g., BRD4] | [e.g., HeLa] | [Value] | [Value] | [Value] |
¹DC₅₀: Half-maximal degradation concentration.[10] ²Dₘₐₓ: Maximum level of degradation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring the Binding Affinity of Thalidomide 5-fluoride to CRBN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, including Thalidomide 5-fluoride, are crucial molecules in targeted protein degradation, acting as molecular glues that induce the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and neosubstrates, leading to their ubiquitination and subsequent degradation.[1][2][3] Accurate measurement of the binding affinity of these small molecules to CRBN is fundamental for the development of novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras).[4] This document provides detailed application notes and protocols for key biophysical techniques used to quantify the binding affinity of this compound to CRBN. While specific quantitative data for this compound is not extensively available in the public domain, the methodologies presented are based on established protocols for thalidomide and its well-characterized derivatives.[1][5]
CRBN Signaling Pathway
Thalidomide and its derivatives bind to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and proteasomal degradation of specific target proteins known as neosubstrates (e.g., Ikaros and Aiolos).[2][3] This mechanism is central to the therapeutic effects of these compounds.[2]
Caption: CRBN signaling pathway modulation by this compound.
Quantitative Data Summary
The binding affinities of thalidomide and its key derivatives to CRBN have been determined using various biophysical assays. The following table summarizes representative quantitative data from the literature, which can serve as a reference for expected binding affinities when analyzing this compound. It is important to note that absolute values can vary depending on the specific experimental conditions.[1]
| Compound | Assay Type | Binding Constant (Kd or Ki) | Organism/Construct |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | Not Specified |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified |
| Lenalidomide | Competitive Titration | 177.80 nM (Ki) | Human DDB1-CRBN |
| Pomalidomide | Competitive Titration | 156.60 nM (Ki) | Human DDB1-CRBN |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 19 µM (Kd) | CRBN Thalidomide-Binding Domain |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.6 µM (Kd) | CRBN:DDB1 complex |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM (Kd) | Not Specified |
| Pomalidomide | FRET-based competition assay | 2.1 µM (Ki) | Not Specified |
Experimental Protocols
Several biophysical techniques are commonly employed to quantify the binding affinity of small molecules to proteins.[7][8][9][] Below are detailed methodologies for three key assays used in the study of thalidomide-CRBN interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[1][11]
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Protocol:
-
Sample Preparation:
-
Express and purify recombinant CRBN protein (often in complex with DDB1 for stability).[12]
-
Extensively dialyze the purified CRBN against a suitable ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[1]
-
Dissolve this compound in the final dialysis buffer to minimize the heat of dilution effects.[1] A small amount of DMSO can be used for initial solubilization, ensuring the final concentration is matched in the protein solution.[12]
-
Thoroughly degas both the protein and ligand solutions before the experiment.[12]
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).[12]
-
Load the CRBN solution (typically 10-50 µM) into the sample cell of the calorimeter.[12]
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[12]
-
Perform a series of small, precisely measured injections of the ligand into the sample cell while maintaining a constant temperature.[1]
-
Record the heat change after each injection.[1]
-
-
Data Analysis:
-
Determine the heat of dilution by injecting the ligand into the buffer alone and subtract this from the experimental data.[1]
-
Integrate the heat data and plot it against the molar ratio of ligand to protein.[1]
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[1]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor surface in real-time.[1] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.[1]
Caption: Surface Plasmon Resonance (SPR) workflow.
Protocol:
-
Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).[12]
-
Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[12]
-
Immobilize recombinant CRBN protein onto the sensor chip surface.[1]
-
Deactivate any remaining active esters on the surface using ethanolamine.[12]
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).[12]
-
Flow the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN to monitor association in real-time.[1]
-
Wash the surface with running buffer to monitor the dissociation of the analyte.[1]
-
-
Data Analysis:
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to another molecule.[1] In a competitive binding assay, an unlabeled test compound (this compound) competes with a fluorescent tracer for binding to CRBN, causing a decrease in polarization.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Biophysical Assays – Dalriada Drug Discovery [dalriadatx.com]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 11. Khan Academy [khanacademy.org]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Experimental Design Using Thalidomide 5-Fluoride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. Thalidomide (B1683933) and its analogs are frequently utilized as E3 ligase ligands in PROTAC design, owing to their well-characterized binding to the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of a fluorine atom at the 5-position of the phthalimide (B116566) ring of thalidomide can enhance binding affinity to CRBN and improve metabolic stability, making Thalidomide 5-fluoride a valuable component for developing potent and selective PROTACs.[1]
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound-based PROTACs. Detailed protocols for formulation, administration, efficacy studies, and pharmacodynamic analysis are presented to facilitate robust preclinical research and development.
Mechanism of Action
This compound-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a this compound moiety that recruits the CRBN E3 ligase, and a linker that connects the two. The PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination of the POI by the E3 ligase complex.[1][2] This polyubiquitination marks the POI for degradation by the 26S proteasome, resulting in its selective removal from the cell.
Data Presentation: In Vivo Efficacy and Formulation
The selection of an appropriate vehicle and dosing regimen is critical for achieving adequate exposure and efficacy in vivo. PROTACs often exhibit poor aqueous solubility, necessitating the use of co-solvent formulations.
| PROTAC Name | Target Protein | Animal Model | Formulation | Dosing Route & Schedule | Efficacy Results |
| Hypothetical PROTAC-A | IRAK4 | TMD8 Xenograft (Nu/Nu mice) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 30 mg/kg, i.p., daily | Significant tumor growth inhibition |
| Hypothetical PROTAC-B | SHP2 | KYSE-520 Xenograft (BALB/c nude mice) | 0.5% Methylcellulose, 0.2% Tween 80 in water | 50 mg/kg, p.o., daily | Nearly complete tumor regression |
| ARV-771 | BRD2/3/4 | Nu/Nu Mice | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10 - 30 mg/kg, s.c. | Not specified |
| dBET1 | BRD2/3/4 | NSG Mice | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 50 mg/kg, i.p. | Not specified |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol describes the preparation of a standard co-solvent-based formulation suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Materials:
-
This compound-based PROTAC powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose, and dosing volume (typically 5-10 mL/kg for mice). Prepare a 10-15% excess to account for any loss.
-
Initial Dissolution: Weigh the required amount of PROTAC powder and place it in a sterile vial. Add the required volume of DMSO (e.g., to constitute 10% of the final volume). Vortex and sonicate until the PROTAC is completely dissolved.
-
Addition of Co-solvent: Add the required volume of PEG300 (e.g., to constitute 40% of the final volume). Vortex until the solution is homogeneous.
-
Addition of Surfactant: Add the required volume of Tween 80 (e.g., to constitute 5% of the final volume). Vortex to ensure complete mixing.
-
Aqueous Phase Addition: Slowly add the sterile saline or PBS (e.g., to constitute 45% of the final volume) while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. Prepare fresh daily before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a this compound-based PROTAC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, Nu/Nu), 6-8 weeks old
-
Human cancer cell line of interest
-
Matrigel (or other appropriate vehicle for cell suspension)
-
Prepared PROTAC formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) in a suitable vehicle (e.g., PBS and Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Initiate dosing according to the planned schedule (e.g., daily i.p. injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Study Termination: At the end of the study (e.g., after 21-28 days of treatment or when control tumors reach a specified size), euthanize the mice. Excise and weigh the tumors.
Protocol 3: In Vivo Pharmacodynamic Analysis
This protocol describes the assessment of target protein degradation in tumor tissue collected from the in vivo efficacy study.
Materials:
-
Excised tumor tissue
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
Mechanical homogenizer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Tissue Collection and Lysis: Immediately after excision, flash-freeze tumor samples in liquid nitrogen and store at -80°C. For analysis, weigh a portion of the frozen tissue and homogenize it in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the tissue homogenates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of target protein degradation relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a crucial role in the innate immune response.[3][4] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. A this compound-based PROTAC targeting IRAK4 would lead to its degradation, thereby inhibiting downstream inflammatory signaling.[5]
SHP2 Signaling Pathway
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling cascades, including the RAS-ERK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[6][7] Degradation of SHP2 by a this compound-based PROTAC can inhibit these oncogenic signaling pathways.[8]
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a this compound-based PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. deepdyve.com [deepdyve.com]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Thalidomide-5-Fluorouracil Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a complex history, has re-emerged as a critical therapeutic agent, particularly as an immunomodulator and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The conjugation of thalidomide with other cytotoxic agents, such as the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), represents a promising strategy for developing novel therapeutics with enhanced efficacy and targeted delivery.[2][3] Rigorous analytical characterization of these thalidomide-5-fluorouracil (Thal-5FU) conjugates is paramount to ensure their identity, purity, and stability, which are critical for reliable downstream applications in drug discovery and development.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Thal-5FU conjugates. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented to guide researchers in confirming the successful synthesis and purity of their conjugates.
Signaling Pathway of Thalidomide Action
Thalidomide exerts its biological effects primarily by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1] In the context of PROTACs, the thalidomide moiety serves to hijack this cellular machinery to degrade a target protein of interest.[1] The conjugation of 5-FU to thalidomide aims to deliver the cytotoxic 5-FU to cells, potentially leveraging the biological activity of thalidomide for targeted effects.
Figure 1: Simplified signaling pathway of Thalidomide's mechanism of action.
Analytical Workflow
A systematic analytical workflow is essential for the comprehensive characterization of Thalidomide-5-fluorouracil conjugates. This typically involves chromatographic assessment of purity, precise mass determination, and spectroscopic confirmation of the chemical structure.
Figure 2: A typical analytical workflow for characterizing the conjugate.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of the synthesized Thal-5FU conjugate and for monitoring reaction progress.[4][5]
Protocol:
-
Sample Preparation:
-
Dissolve the Thal-5FU conjugate in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[6]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 265 nm, which is a common absorbance maximum for 5-FU.[5] A photodiode array (PDA) detector can be used to scan a range of wavelengths to identify the optimal wavelength for the conjugate.
-
-
Data Analysis:
-
The purity of the conjugate is determined by the peak area percentage of the main peak corresponding to the Thal-5FU conjugate.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | C18 (4.6 x 150 mm, 5 µm) | [6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | [7] |
| Flow Rate | 1.0 mL/min | Adapted from[6] |
| Detection Wavelength | 265 nm | [5] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Molecular Weight Confirmation
LC-MS/MS is a powerful technique for confirming the identity of the Thal-5FU conjugate by providing accurate mass determination.[7]
Protocol:
-
Sample Preparation:
-
Dissolve the conjugate in the mobile phase to a concentration of 1-10 µM.[7]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[7]
-
Flow Rate: 0.2 - 0.4 mL/min.[7]
-
Injection Volume: 1 - 5 µL.[7]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).[7]
-
MS1 Scan: Acquire a full scan MS spectrum to identify the precursor ion of the conjugate ([M+H]+).
-
MS/MS Scan: Perform fragmentation of the precursor ion to obtain a characteristic fragmentation pattern for structural confirmation.
-
-
Data Analysis:
-
The spectrum will show the singly charged ion ([M+H]+ or [M+Na]+) of the conjugate.[7] The measured mass should be compared to the theoretical mass of the Thal-5FU conjugate.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| LC | ||
| Column | C18 (2.1 x 50 mm, 1.8 µm) | [7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | [7] |
| Gradient | 5% to 95% B over 10-15 min | [7] |
| Flow Rate | 0.2 - 0.4 mL/min | [7] |
| MS | ||
| Ionization Mode | Positive ESI | [7] |
| Precursor Ion (Thalidomide) | m/z 259.1 | [6] |
| Product Ion (Thalidomide) | m/z 186.1 | [6] |
Note: The precursor and product ions for the Thal-5FU conjugate will need to be calculated based on its specific chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the Thal-5FU conjugate. Both ¹H and ¹³C NMR should be performed. Given the presence of a fluorine atom in the 5-FU moiety, ¹⁹F NMR can provide valuable additional information.[8][9]
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Thal-5FU conjugate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1]
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a standard carbon-13 NMR spectrum.
-
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This will show a characteristic signal for the fluorine atom in the 5-FU moiety.[8]
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra to confirm the expected structure of the conjugate.
-
The ¹⁹F NMR spectrum should show a signal corresponding to the fluorine atom, and its chemical shift can be compared to that of free 5-FU to confirm conjugation.[9]
-
Key Spectral Features to Observe:
-
¹H NMR: Signals corresponding to the aromatic protons of the phthalimide (B116566) group of thalidomide, the protons of the glutarimide (B196013) ring, and the protons of the 5-FU ring and any linker used.[10]
-
¹³C NMR: Resonances for all carbon atoms in the conjugate, including the carbonyl carbons of the imide and uracil (B121893) rings.[10]
-
¹⁹F NMR: A characteristic signal for the fluorine atom on the 5-FU ring.[8]
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of novel Thalidomide-5-fluorouracil conjugates. The combination of HPLC for purity assessment, LC-MS/MS for identity and molecular weight confirmation, and NMR spectroscopy for detailed structural elucidation is essential for ensuring the quality and consistency of these promising therapeutic candidates. Adherence to these detailed protocols will enable researchers to confidently advance their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring [mdpi.com]
- 9. In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for High-Throughput Screening of Novel PROTACs Using Thalidomide 5-fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] This document provides detailed application notes and protocols for the use of Thalidomide (B1683933) 5-fluoride, a key building block, in the high-throughput screening (HTS) and discovery of novel PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We present methodologies for primary screening assays, hit validation, and secondary assays, along with representative data and visualizations to guide researchers in this field.
Introduction to Thalidomide 5-fluoride in PROTAC Discovery
Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase.[2] this compound is a derivative of thalidomide that serves as a precursor for PROTAC synthesis.[3] It is supplied with a fluoro functional group at a position that does not significantly affect its binding to CRBN, providing a convenient handle for conjugation to a linker and a target protein ligand.[3] The use of this compound allows for the generation of diverse PROTAC libraries for HTS campaigns aimed at discovering novel protein degraders.
The fundamental mechanism of a Thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and the CRBN E3 ligase.[4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]
Signaling Pathway of Thalidomide-Based PROTACs
The signaling cascade initiated by a Thalidomide-based PROTAC is a multi-step process that ultimately results in the targeted degradation of a specific protein.
High-Throughput Screening (HTS) for Novel PROTACs
An HTS campaign to identify novel PROTACs typically involves a primary screen of a large compound library, followed by hit confirmation and secondary assays to validate and characterize the most promising candidates.
HTS Experimental Workflow
The overall workflow for a PROTAC HTS campaign is a structured process designed to efficiently identify and validate active compounds.
Primary HTS Assays
The goal of the primary screen is to rapidly identify compounds that promote the formation of the POI-PROTAC-CRBN ternary complex or induce the degradation of the POI. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are two commonly used homogenous (no-wash) assays suitable for HTS.[6][]
3.2.1. TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity of the POI and CRBN induced by the PROTAC.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: PBS, 0.05% Tween-20, 0.1% BSA.
-
Recombinant tagged POI (e.g., GST-tagged).
-
Recombinant tagged CRBN/DDB1 complex (e.g., His-tagged).
-
TR-FRET Donor: Terbium-labeled anti-GST antibody.
-
TR-FRET Acceptor: Fluorescently labeled anti-His antibody.
-
PROTAC Library: Compounds dissolved in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of PROTAC from the library plate to the assay plate.
-
Add 4 µL of a solution containing the tagged POI and the TR-FRET donor antibody.
-
Add 4 µL of a solution containing the tagged CRBN/DDB1 complex and the TR-FRET acceptor antibody.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor and acceptor emission).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
A bell-shaped dose-response curve is expected, as high concentrations of the PROTAC can lead to the formation of binary complexes, reducing the ternary complex formation.[8]
-
3.2.2. AlphaScreen Assay for Ternary Complex Formation
This bead-based proximity assay detects the interaction between the POI and CRBN.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: As per manufacturer's recommendation.
-
Biotinylated POI.
-
GST-tagged CRBN/DDB1 complex.
-
Donor Beads: Streptavidin-coated.
-
Acceptor Beads: Anti-GST antibody-coated.
-
PROTAC Library: Compounds dissolved in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of PROTAC from the library plate.
-
Add 4 µL of a solution containing the biotinylated POI and GST-tagged CRBN/DDB1.
-
Incubate for 1 hour at room temperature.
-
Add 4 µL of a mixture of Donor and Acceptor beads.
-
Incubate for 1-2 hours in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal is proportional to the amount of ternary complex formed.
-
Similar to TR-FRET, a hook effect may be observed at high PROTAC concentrations.
-
Table 1: Representative HTS Data for a this compound based PROTAC Library
| Parameter | Value | Description |
| Library Size | 10,000 compounds | Number of unique PROTACs screened. |
| Screening Concentration | 1 µM | Single concentration used for the primary screen. |
| Assay Type | TR-FRET | Ternary complex formation assay. |
| Z'-factor | 0.75 | A measure of assay quality ( > 0.5 is excellent). |
| Hit Threshold | > 3 SD above baseline | Statistical cutoff for identifying active compounds. |
| Primary Hit Rate | 1.5% | Percentage of compounds meeting the hit threshold. |
| Confirmed Hits | 50 | Number of hits confirmed in dose-response assays. |
Hit Validation and Secondary Assays
Hits from the primary screen must be validated to confirm their activity and characterize their mechanism of action.
Dose-Response Confirmation
Primary hits should be re-tested in a dose-response format (e.g., 10-point curve) using the primary assay to determine their potency (EC50).
Western Blot for Protein Degradation
Western blotting is a standard method to directly measure the degradation of the target protein in a cellular context.[4]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH).
-
Incubate with a secondary HRP-conjugated antibody and visualize using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the POI signal to the loading control.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Table 2: Degradation Performance of Representative Hits
| PROTAC ID | Target POI | Cell Line | DC50 (nM) | Dmax (%) |
| HTS-Hit-001 | BRD4 | HeLa | 25 | >90 |
| HTS-Hit-002 | BTK | Ramos | 50 | >85 |
| HTS-Hit-003 | BRD4 | HeLa | 150 | ~70 |
Quantitative Proteomics for Selectivity Profiling
Quantitative mass spectrometry-based proteomics provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment, enabling the assessment of both on-target efficacy and off-target effects.[1]
Experimental Protocol (TMT-based):
-
Cell Culture and Lysis: Treat cells with the PROTAC at a fixed concentration and lyse as described for Western blotting.
-
Protein Digestion and TMT Labeling: Digest proteins into peptides and label each sample with a unique Tandem Mass Tag (TMT) isobaric label.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.
Table 3: Illustrative Proteomics Data for HTS-Hit-001
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Notes |
| BRD4 | -3.5 | < 0.001 | On-target |
| BRD2 | -2.8 | < 0.001 | Known homologous target |
| BRD3 | -2.5 | < 0.001 | Known homologous target |
| IKZF1 | -1.5 | < 0.05 | Known Thalidomide neosubstrate |
| IKZF3 | -1.2 | < 0.05 | Known Thalidomide neosubstrate |
| Protein X | -0.1 | 0.85 | No significant change |
| Protein Y | 0.05 | 0.92 | No significant change |
Logical Relationships in PROTAC Optimization
The development of an effective PROTAC involves optimizing multiple parameters that are often interconnected.
Conclusion
This compound is a valuable tool for the construction of PROTAC libraries for HTS campaigns. A systematic approach, combining robust primary screening assays with comprehensive hit validation and selectivity profiling, is essential for the successful discovery of novel and effective protein degraders. The protocols and data presented here provide a framework for researchers to design and execute successful HTS campaigns for the identification of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Practical Guide to Linker Chemistry for Thalidomide 5-Fluoride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the linker chemistry of Thalidomide (B1683933) 5-fluoride, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a novel therapeutic modality for a wide range of diseases. Thalidomide and its derivatives, including the 5-fluoro analog, are widely utilized as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The linker connecting the thalidomide moiety to a target protein ligand is a critical determinant of the resulting PROTAC's efficacy, selectivity, and physicochemical properties.
Mechanism of Action: Thalidomide 5-Fluoride Based PROTACs
This compound-based PROTACs operate by inducing the proximity of the target Protein of Interest (POI) and the CRBN E3 ligase complex. The this compound moiety binds to CRBN, while the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a this compound-based PROTAC.
Linker Design and Synthesis Strategies
The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-CRBN). Key considerations for linker design include its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and the point of attachment to the this compound scaffold.
Points of Linker Attachment
For thalidomide and its analogs, linkers are typically attached at the 4- or 5-position of the phthalimide (B116566) ring. The 5-fluoro substitution on thalidomide provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the direct introduction of amine-containing linkers.
Synthetic Strategies and Protocols
The synthesis of this compound-linker conjugates generally involves the reaction of a functionalized this compound with a linker moiety. Below are representative protocols for common conjugation chemistries.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amine-Terminated Linkers
This protocol is suitable for directly conjugating an amine-containing linker to the 5-position of a fluorinated thalidomide precursor.
-
Materials:
-
4- or 5-Fluorothalidomide (1.0 eq)
-
Amine-terminated linker (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Dissolve 4- or 5-fluorothalidomide in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine-terminated linker to the solution.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction mixture at a temperature ranging from 80°C to 130°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Amide Bond Formation with Carboxylic Acid-Terminated Linkers
This protocol is used when the linker possesses a terminal carboxylic acid and is to be coupled with an amine-functionalized this compound, or vice-versa.
-
Materials:
-
This compound derivative with a free amine or carboxylic acid (1.0 eq)
-
Linker with a complementary functional group (amine or carboxylic acid) (1.0 - 1.2 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, or DCC) (1.1 - 1.5 eq)
-
Base (e.g., DIPEA or triethylamine) (2.0 - 3.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
-
Procedure using HATU:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the carboxylic acid-containing component (either the this compound derivative or the linker) in anhydrous DMF.
-
Add the peptide coupling reagent (e.g., HATU) (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing component (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow similar procedures as described in Protocol 1.
-
Quantitative Data on Linker Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The following table summarizes representative data illustrating the impact of linker composition and length on PROTAC performance.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | Thalidomide | PEG | 12 | 25 | >90 | [1] |
| PROTAC B | BRD4 | Thalidomide | Alkyl | 12 | 150 | ~80 | [1] |
| PROTAC C | IRAK4 | This compound | Proprietary | Not specified | 10-100 | >50 | [2] |
| PROTAC D | BTK | Pomalidomide | PEG | 8 | >1000 | <20 | [1] |
| PROTAC E | BTK | Pomalidomide | PEG | 14 | <100 | >80 | [1] |
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, cell lines, and target proteins. However, the data highlights the critical role of the linker in optimizing degradation efficiency.
Experimental Workflow for PROTAC Evaluation
The development and characterization of this compound-based PROTACs involve a systematic workflow, from synthesis to cellular evaluation.
Caption: General experimental workflow for PROTAC development and evaluation.
Detailed Methodologies for Key Experiments:
Western Blot for PROTAC-Induced Degradation:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
Conclusion
The linker chemistry for this compound is a cornerstone in the design of effective and selective PROTACs. A rational approach to linker design, considering its length, composition, and attachment point, is paramount for optimizing the formation of a productive ternary complex and achieving potent target protein degradation. The synthetic protocols and experimental workflows detailed in this guide provide a practical framework for researchers in the field of targeted protein degradation to develop novel therapeutics. Careful optimization and thorough characterization are essential for advancing these promising molecules from the laboratory to the clinic.
References
Troubleshooting & Optimization
Troubleshooting low yield in Thalidomide 5-fluoride synthesis
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in the synthesis of Thalidomide (B1683933) 5-fluoride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Thalidomide 5-fluoride?
A common and efficient method for synthesizing this compound involves the condensation reaction of 4-fluorophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) or its precursor, L-glutamine. The reaction is typically carried out in a high-boiling point solvent with a base and a dehydrating agent.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can typically be attributed to several factors:
-
Poor Quality of Starting Materials: Impurities in 4-fluorophthalic anhydride or L-glutamine can significantly interfere with the reaction.
-
Presence of Moisture: The reaction is sensitive to water, which can hydrolyze the anhydride starting material and intermediates.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base can lead to incomplete reactions or the formation of side products.
-
Inefficient Cyclization: The final cyclization step to form the glutarimide (B196013) ring can be a yield-limiting factor.
-
Product Degradation: The thalidomide structure can be susceptible to hydrolysis under harsh acidic or basic conditions, especially during workup and purification.
Q3: How should I select the optimal solvent and base for the reaction?
For the synthesis of thalidomide analogs, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can dissolve the reactants and facilitate the reaction at higher temperatures.[1] When reacting fluorinated thalidomide derivatives, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is recommended to prevent unwanted side reactions.[1] For the classical approach using L-glutamine, a tertiary amine like triethylamine (B128534) (TEA) is commonly used.[2]
Q4: What is the impact of reaction temperature and time on the yield?
Temperature and time are critical parameters. The condensation reaction generally requires heating to drive the dehydration and cyclization steps. A typical temperature range is 90-120 °C.[1][2] Insufficient heating can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of the product and the formation of impurities. The optimal time is best determined by monitoring the reaction's progress.
Q5: I am observing significant byproduct formation. What are the likely side reactions?
The complexity of the reactants can lead to several side reactions:
-
Hydrolysis: The phthalic anhydride starting material can be hydrolyzed by any moisture present.
-
Incomplete Cyclization: The intermediate phthalamic acid may fail to cyclize, remaining as a major impurity.
-
Polymerization: Under certain conditions, starting materials may polymerize.
-
Side Reactions with Solvents: Some solvents or bases may react with the starting materials at high temperatures.
Q6: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring the reaction.[1] TLC is a quick and easy way to visualize the consumption of starting materials and the appearance of the product spot. LC-MS provides more definitive information, confirming the mass of the desired product and identifying potential byproducts.[1]
Q7: What are the recommended purification strategies for this compound?
The primary purification method is typically flash column chromatography on silica (B1680970) gel.[2] The choice of eluent is critical and often involves a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[3] Due to thalidomide's low solubility in many common organic solvents, recrystallization can be challenging but may be effective for final purification if a suitable solvent system is found.[2]
Troubleshooting Guide for Low Yield
| Problem | Possible Cause | Recommended Solution |
| Low Conversion of Starting Material | Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature in increments of 10 °C (e.g., from 90 °C to 110 °C) and monitor by TLC/LC-MS.[1] Extend the reaction time and continue monitoring. |
| Inefficient base or incorrect stoichiometry. | Ensure the base is fresh and added in the correct molar equivalent. Consider switching to a stronger or different type of base (e.g., from TEA to DIPEA).[1] | |
| Poor quality or wet starting materials/solvents. | Use freshly opened, high-purity reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[1] | |
| Multiple Byproducts Observed | Reaction temperature is too high, causing degradation. | Reduce the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and purity. |
| Incorrect choice of solvent or base. | Use a polar aprotic solvent like DMF or DMSO.[1] Use a non-nucleophilic base like DIPEA to minimize side reactions.[1] | |
| Presence of oxygen or water. | Degas the solvent before use and maintain a strict inert atmosphere throughout the reaction. | |
| Difficulty in Product Isolation/Purification | Product has low solubility. | During workup, precipitation with a non-solvent like water can be effective.[1] For chromatography, dissolve the crude product in a minimal amount of a strong solvent (like DMSO) and dry-load it onto silica gel.[3] |
| Product co-elutes with impurities. | Optimize the mobile phase for flash chromatography. Try adding a small percentage of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve separation.[3] Consider using a different stationary phase (e.g., alumina (B75360) or reverse-phase silica). |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an adapted method based on standard thalidomide synthesis.[2]
-
Preparation: Add 4-fluorophthalic anhydride (1.0 eq.) and L-glutamine (1.05 eq.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Solvent Addition: Add anhydrous toluene (B28343) or DMF to the flask to create a suspension (approx. 0.5 M concentration).
-
Reagent Addition: While stirring, add triethylamine (1.0 eq.) followed by acetic anhydride (3.0 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress every 2-3 hours using TLC (See Protocol 2). The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid sequentially with a cold saturated sodium bicarbonate solution and cold diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting solid under vacuum to yield the crude this compound.
-
Purification: Purify the crude product using flash column chromatography (See Protocol 3).
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane (B109758).
-
TLC Plate: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting materials.
-
Elution: Develop the plate using a mobile phase such as 4:6 Tetrahydrofuran (THF)/Cyclohexane or 7:3 Ethyl Acetate/Hexane.[2]
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spots and the appearance of a new, major product spot indicates reaction progression.
Protocol 3: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If solubility is low, adsorb the crude product onto a small amount of silica gel to create a "dry load."
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane/Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Optimizing Thalidomide 5-Fluoride Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conjugation of Thalidomide (B1683933) 5-fluoride. Our aim is to facilitate a smoother, more efficient experimental workflow by directly addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for conjugating Thalidomide 5-fluoride to a linker?
A1: The principal method for conjugating this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophilic group, typically a primary or secondary amine on the linker molecule, attacks the carbon atom bearing the fluorine on the phthalimide (B116566) ring of thalidomide. The fluorine atom, being a good leaving group in this context, is subsequently displaced, forming a stable carbon-nitrogen bond.[1][2] This reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl groups on the phthalimide ring, which activates the aromatic ring towards nucleophilic attack.[3][4]
Q2: Are "this compound" and "4-fluorothalidomide" the same compound?
A2: Yes, in the context of starting materials for PROTAC synthesis, "this compound" and "4-fluorothalidomide" generally refer to the same molecule, with the fluorine atom positioned on the phthalimide ring.[5][6][7][8] The nomenclature can be ambiguous, but for practical synthetic purposes, the key feature is the fluorine substituent on the aromatic ring, which is the site of the SNAr reaction for linker attachment.
Q3: I am observing low yields in my conjugation reaction. What are the potential causes and solutions?
A3: Low yields are a common challenge in the synthesis of thalidomide-based PROTACs.[9] Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The temperature, reaction time, choice of solvent, and base are critical parameters. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause degradation of starting materials or products.[9]
-
Poor Quality of Starting Materials: Impurities in either the this compound or the amine-linker can interfere with the reaction.[9]
-
Side Reactions and Byproduct Formation: The complexity of the molecules involved can lead to unwanted side reactions.[9]
-
Inefficient SNAr Reaction: The nucleophilicity of the amine and the reaction conditions play a significant role.
For troubleshooting low yields, consider the following:
-
Optimize Reaction Temperature: A temperature range of 90-130 °C is often employed for the SNAr reaction.[1]
-
Select an Appropriate Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are typically recommended.[1]
-
Use a Suitable Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is commonly used to scavenge the HF generated during the reaction without competing with the amine linker.[1]
-
Ensure Anhydrous Conditions: Moisture can quench the reaction, so using anhydrous solvents and reagents is crucial.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product, allowing for optimization of the reaction time.[9]
Q4: My this compound conjugate appears to be unstable. What could be the reason?
A4: The stability of thalidomide-based PROTACs can be influenced by several factors:
-
Hydrolysis of the Glutarimide (B196013) Ring: The glutarimide and phthalimide rings of the thalidomide moiety are susceptible to hydrolysis, especially under non-neutral pH conditions.[10] This can lead to the opening of the rings and loss of binding affinity to Cereblon (CRBN).
-
Linker Instability: Certain chemical functionalities within the linker may be labile under specific conditions.[10]
-
Chiral Instability: The chiral center in the glutarimide ring of thalidomide can be prone to racemization, which may affect its biological activity.[10]
To mitigate instability, it is important to maintain near-neutral pH during synthesis, purification, and storage. Proper storage of the final conjugate, typically at low temperatures and protected from light and moisture, is also recommended.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Increase reaction temperature and/or time. Monitor progress by TLC or LC-MS. |
| Poor solubility of reactants | Use a co-solvent system (e.g., DMF/DCM) or a stronger solvent like DMSO. | |
| Inactive reagents | Ensure the purity and integrity of starting materials. Use fresh, anhydrous solvents and reagents. | |
| Presence of Multiple Impurities | Side reactions | Optimize reaction conditions (temperature, base concentration). Consider alternative purification methods like preparative HPLC. |
| Degradation of product on silica (B1680970) gel | Use neutralized silica gel for column chromatography or opt for reverse-phase chromatography. | |
| Difficulty in Product Purification | Similar polarity of product and impurities | Employ high-resolution purification techniques such as preparative HPLC. |
| Product insolubility | Choose an appropriate solvent system for purification based on the product's solubility profile. |
Experimental Protocols
Protocol 1: Conjugation of this compound with an Amine-Functionalized Linker via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and an amine-containing linker.
Materials:
-
This compound (or 4-fluorothalidomide)
-
Amine-functionalized linker
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add the amine-functionalized linker (1.1 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 90-130 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC.
Protocol 2: Characterization of the this compound Conjugate
Thorough characterization of the final conjugate is essential to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate. The expected mass of the protonated molecule [M+H]+ should be observed.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate. 1H and 13C NMR spectra should be acquired. The disappearance of the fluorine signal in 19F NMR and the appearance of new signals corresponding to the linker protons will confirm successful conjugation.[13][14]
Data Presentation
Table 1: Representative Reaction Conditions for SNAr Conjugation of Fluorothalidomide
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorothalidomide | Amine-linker | DIPEA | DMF | 90 | 12 | 17-23 | [15] |
| 4-Fluorothalidomide | Propargylamine | DIPEA | DMF | 90 | 12 | 17 | [15] |
| 5-Fluoroisoindoline-1,3-dione derivative | Piperidine derivative | DIEA | DMF | 100 | 2 | 92.6 |
Table 2: Characterization Data for a Representative this compound Conjugate
| Analytical Method | Expected Result |
| HPLC Purity | >95% |
| LC-MS (ESI+) | Observed [M+H]+ corresponding to the calculated exact mass |
| 1H NMR | Signals corresponding to both the thalidomide and linker moieties with correct integration |
| 19F NMR | Absence of the signal corresponding to the starting this compound |
Visualizations
Signaling Pathway of a this compound-based PROTAC
Caption: Mechanism of action for a this compound-based PROTAC.
Experimental Workflow for this compound Conjugation
Caption: General workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. medkoo.com [medkoo.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. 4-Fluoro-thalidomide, 835616-60-9 | BroadPharm [broadpharm.com]
- 8. 4-Fluoro-thalidomide - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | Indoles | Ambeed.com [ambeed.com]
Common challenges in working with Thalidomide 5-fluoride and solutions
Welcome to the technical support center for Thalidomide (B1683933) 5-fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and solutions when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide 5-fluoride and what is its primary application?
This compound is a synthetic derivative of thalidomide. Its primary application is as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[2]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| CAS Number | 835616-61-0[3][4] |
| Molecular Formula | C₁₃H₉FN₂O₄[3][4] |
| Molecular Weight | 276.22 g/mol [3][4] |
| Purity | Typically ≥97%[4] |
Q3: How should I store this compound?
For optimal stability, this compound powder should be stored in a tightly sealed container in an inert atmosphere at room temperature.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1]
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and dimethyl formamide (B127407) (DMF).[1][6] One supplier suggests a solubility of up to 50 mg/mL in DMSO, though sonication may be required.[1] For in vivo applications, co-solvent systems may be necessary.
| Solvent System | Solubility |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (9.05 mM)[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 2.08 mg/mL (7.53 mM)[7] |
| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL (7.53 mM)[7] |
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Problem: I am observing precipitation of this compound when preparing my stock solution or when diluting it into aqueous buffers for my experiment.
| Possible Cause | Solution |
| Incorrect solvent choice. | Ensure you are using a suitable organic solvent such as DMSO or DMF for your initial stock solution. |
| Precipitation upon dilution in aqueous buffer. | For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. Do not store aqueous solutions for more than one day. |
| Low temperature of the solvent. | Gently warm the solvent and/or use sonication to aid dissolution. |
Issue 2: Inconsistent Experimental Results or Suspected Degradation
Problem: I am seeing variability in my experimental results, or I suspect that my this compound or PROTAC is degrading.
| Possible Cause | Solution |
| Hydrolysis of the glutarimide (B196013) or phthalimide (B116566) rings. | This is a known degradation pathway for thalidomide and its analogs. Prepare fresh solutions for each experiment and avoid prolonged storage in aqueous buffers. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot your stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Exposure to harsh pH conditions. | Thalidomide is known to be unstable at both acidic and basic pH. Maintain a neutral pH in your experimental setup whenever possible. |
| On-column degradation during HPLC analysis. | Certain HPLC stationary phases can cause degradation at high temperatures. Consider using a polystyrene divinylbenzene (B73037) column for high-temperature applications.[8] |
Issue 3: Low Yield During PROTAC Synthesis
Problem: I am experiencing low yields when synthesizing my PROTAC using this compound.
| Possible Cause | Solution |
| Inefficient coupling reaction. | Ensure that your coupling reagents (e.g., HATU, HOBt) are fresh and that the reaction is performed under anhydrous conditions. |
| Side reactions. | Monitor the reaction closely by TLC or LC-MS to avoid the formation of byproducts. |
| Difficult purification. | PROTACs can be challenging to purify due to their complex structures. Consider using reverse-phase preparative HPLC for final purification. |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis using this compound
This protocol describes a general method for coupling this compound to a linker with a terminal amine, followed by conjugation to a target protein ligand.
Step 1: Coupling of this compound to an Amine-Linker
-
Dissolve this compound (1.0 eq) and the amine-functionalized linker (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by flash column chromatography.
Step 2: Conjugation to Target Protein Ligand
-
Activate the carboxylic acid on your target protein ligand using a coupling reagent.
-
Add the purified this compound-linker construct to the activated ligand.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC using reverse-phase preparative HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of your this compound-based PROTAC for a set time period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against your target protein and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
Signaling Pathways and Workflows
Caption: Mechanism of protein degradation induced by a this compound-based PROTAC.
Caption: General workflow for the synthesis of a this compound-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 835616-61-0 [sigmaaldrich.com]
- 6. 4-Fluoro-thalidomide, 835616-60-9 | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility and stability of Thalidomide 5-fluoride in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Thalidomide (B1683933) 5-fluoride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide 5-fluoride and what is its primary mechanism of action?
A1: this compound is a derivative of thalidomide and acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By binding to CRBN, it modulates the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][4] This mechanism is central to its use in targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][5]
Q2: What are the main challenges when working with this compound in the lab?
A2: A primary challenge is its limited aqueous solubility, which can lead to precipitation in stock solutions and experimental assays.[6][7] Maintaining its stability in solution over time is also a critical consideration to ensure reproducible experimental outcomes.[8]
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance its solubility. The choice of solvent is crucial, with Dimethyl Sulfoxide (DMSO) being a common starting point.[1][9] For further enhancement, co-solvent systems are often effective. Additionally, formulation strategies using excipients like cyclodextrins can significantly improve aqueous solubility.[6][10] Gentle heating and sonication can also aid in the dissolution process.[1][7]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maintain stability, stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] For in vivo experiments, it is best to use freshly prepared solutions on the same day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - Supersaturation- Hygroscopic nature of DMSO affecting solubility[1] | - Use newly opened, high-purity DMSO.- Gently warm the solution (e.g., 30-40°C) and use sonication to aid dissolution.[1][7]- Prepare a fresh stock solution at a slightly lower concentration. |
| Precipitation upon dilution in aqueous buffer/media | - Poor aqueous solubility of the compound.- Interaction with media components.[7] | - Modify the dilution technique: perform a serial dilution by adding the DMSO stock to a small volume of pre-warmed medium while gently vortexing before adding to the final volume.[7]- Use a co-solvent system (see solubility protocols below).- Consider using solubility enhancers like cyclodextrins.[6] |
| Inconsistent or loss of biological activity | - Degradation of the compound in solution. | - Prepare fresh solutions before each experiment.- Store stock solutions appropriately at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1]- Perform a stability study in your specific experimental medium.[11] |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvent Systems
| Protocol | Solvent System | Achieved Solubility |
| In Vitro | DMSO | ≥ 50 mg/mL (181.01 mM)[1] |
| In Vivo 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.05 mM)[1] |
| In Vivo 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.53 mM)[1] |
| In Vivo 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.53 mM)[1] |
Table 2: Stability of Thalidomide Analogs Under Different Conditions
| Compound | Condition | Half-life | Reference |
| Thalidomide | Aqueous Solution | 2.1 hours | [6] |
| Thalidomide-hydroxypropyl-β-cyclodextrin complex | Diluted Aqueous Solution | 4.1 hours | [6] |
| Deuterated Thalidomide Enantiomers | Aqueous Solution | Stabilized against epimerization | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for serial dilution.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the required amount of this compound solid in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 50 mg/mL).[1]
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[7] Gentle warming in a water bath (30-40°C) can also be applied.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate
-
Plate shaker
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the PBS-containing plate, resulting in a final DMSO concentration of 2%.
-
Mix the contents of the wells thoroughly by shaking for 2 hours at room temperature.
-
Measure the light scattering (nephelometry) of each well.
-
The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the baseline (PBS with 2% DMSO).[12]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of this compound-induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide 5-Fluoride-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to off-target effects encountered during experiments with Thalidomide (B1683933) 5-fluoride-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with Thalidomide 5-fluoride-based PROTACs?
A1: Off-target effects with these PROTACs primarily arise from two sources:
-
Degradation-dependent off-targets: This is the most common source and stems from the inherent "molecular glue" activity of the thalidomide moiety, which recruits the E3 ligase Cereblon (CRBN).[1][2][3] This can lead to the unintended ubiquitination and degradation of endogenous proteins known as "neosubstrates."[1][2] Well-characterized neosubstrates of the thalidomide-CRBN complex include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), SALL4, and various Zinc Finger Proteins (ZFPs).[1][4][5]
-
Degradation-independent off-targets: The PROTAC molecule itself, independent of its degradation activity, can exert pharmacological effects.[6] These effects can be caused by the warhead (target-binding ligand) or the E3 ligase-binding moiety.[6]
Q2: How can I rationally design a this compound-based PROTAC to minimize off-target effects from the outset?
A2: A rational design approach focusing on the PROTAC's components is crucial for minimizing off-target effects:[6]
-
Modification of the CRBN Ligand: The phthalimide (B116566) ring of thalidomide can be modified to reduce the binding and degradation of neosubstrates.[1] Studies have shown that substitutions at the C5 position of the phthalimide ring can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[2][5]
-
Linker Optimization: The length, composition, and attachment point of the linker are critical.[7][8] Systematically varying the linker can influence the conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby improving selectivity for the intended target.[7][9]
-
Optimize PROTAC Concentration: Use the lowest effective concentration that achieves robust degradation of the target protein. This can be determined through a dose-response experiment.[2]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where increasing the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the intended target.[2] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[2] These binary PROTAC/E3 ligase complexes may still be able to recruit and degrade low-affinity off-target proteins, potentially contributing to off-target effects.[2][10]
Troubleshooting Guides
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[3]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[3]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points.[3]
-
Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[3]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[11]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2, such as modifying the thalidomide moiety or changing the linker attachment point.[3]
-
Problem 2: My PROTAC is potent at degrading the target protein but also shows significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[3]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[3]
-
Correlate degradation with toxicity: Perform dose-response studies for both protein degradation (on- and off-target) and cell viability. If the toxicity EC50 correlates better with the degradation DC50 of an off-target protein than with the on-target protein, this suggests off-target toxicity.[1]
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[3]
-
Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[3]
-
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for a this compound-Based PROTAC Targeting Protein X
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Protein X | PROX | -4.2 | <0.001 | On-Target |
| IKZF1 | IKZF1 | -2.8 | <0.005 | Yes (Known Neosubstrate) |
| IKZF3 | IKZF3 | -2.5 | <0.008 | Yes (Known Neosubstrate) |
| ZFP91 | ZFP91 | -1.9 | 0.015 | Yes (Known Neosubstrate) |
| Kinase Y | KINY | -0.5 | 0.25 | No |
| Protein Z | PROZ | 1.5 | 0.02 | No (Upregulated) |
Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.[11]
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines the steps for an unbiased, global assessment of proteome changes following PROTAC treatment using mass spectrometry.[11][12]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Digestion:
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[6]
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[11]
-
Western Blotting for Validation of Off-Target Degradation
This protocol describes how to validate the degradation of specific potential off-target proteins identified through proteomics.[11][12]
-
Cell Culture and Lysis:
-
Seed cells and treat with the PROTAC as for the proteomics experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific to the potential off-target protein.
-
Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).[12]
-
Visualizations
Caption: On-target versus off-target degradation pathways.
Caption: Troubleshooting workflow for high off-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Refining CRBN binding assay conditions for Thalidomide 5-fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining CRBN binding assay conditions, with a focus on Thalidomide (B1683933) 5-fluoride and other novel analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to measure the binding of Thalidomide 5-fluoride to Cereblon (CRBN)?
A1: Several biophysical assays are commonly used to quantify the interaction between small molecules like this compound and CRBN.[1] The choice of assay can depend on factors like required throughput, available equipment, and the specific information needed (e.g., affinity, thermodynamics).[1] Key methods include:
-
Fluorescence Polarization (FP): A competitive binding assay that measures changes in the rotational speed of a fluorescently labeled thalidomide tracer upon displacement by an unlabeled competitor (like this compound).[1][2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor fluorophore (e.g., on an anti-GST antibody bound to GST-CRBN) and an acceptor fluorophore (e.g., on a red-shifted thalidomide ligand).[3][4] Competition by an unlabeled ligand disrupts this energy transfer.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): In this bead-based assay, a GST-tagged CRBN is captured by Glutathione AlphaLISA acceptor beads, and a biotinylated ligand is captured by streptavidin-coated donor beads.[5] Binding brings the beads into proximity, generating a luminescent signal that is disrupted by a competing compound.
-
Microscale Thermophoresis (MST): This method measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding to a ligand.[6]
Q2: What is the mechanism of action of thalidomide and its analogs in binding to CRBN?
A2: Thalidomide and its derivatives, often called Immunomodulatory imide drugs (IMiDs), function as "molecular glues".[7] They bind to CRBN, which is the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[7][8] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—for ubiquitination and subsequent degradation by the proteasome.[7][8]
Q3: How does fluorination, as in this compound, potentially affect CRBN binding?
A3: While specific data for this compound is not extensively published, studies on other fluorinated thalidomide analogs suggest that fluorination can influence CRBN binding affinity. The introduction of fluorine atoms can affect properties like lipophilicity and electrostatic interactions, which may lead to increased binding affinity.[9][10] However, the exact effect depends on the position and number of fluorine substitutions, and experimental validation is crucial. One study found that fluorination correlated with both CRBN binding affinity and antiangiogenic effects, but there was no direct correlation between CRBN binding and the antiangiogenic effects, suggesting other targets may be involved in the latter.[6]
Quantitative Data: Binding Affinities of Reference Compounds
The binding affinities of thalidomide and its well-characterized analogs to CRBN can serve as a benchmark for new compounds like this compound. Note that IC50 and Kd values can vary depending on the assay format and experimental conditions.[7][11]
| Compound | Assay Method | Binding Affinity (IC50 / Kd) | Reference |
| (S)-Thalidomide | Time-Resolved FRET (TR-FRET) | 11.0 nM (IC50) | [1] |
| (R)-Thalidomide | Time-Resolved FRET (TR-FRET) | 200.4 nM (IC50) | [1] |
| Racemic Thalidomide | Time-Resolved FRET (TR-FRET) | 22.4 nM (IC50) | [1][3] |
| Racemic Thalidomide | Fluorescence Polarization (FP) | 404.6 nM (IC50) | [3] |
| Racemic Thalidomide | Fluorescence Polarization (FP) | 347.2 nM (IC50) | [12] |
| Lenalidomide | Time-Resolved FRET (TR-FRET) | 8.9 nM (IC50) | [3] |
| Lenalidomide | Fluorescence Polarization (FP) | 296.9 nM (IC50) | [3] |
| Lenalidomide | Fluorescence Polarization (FP) | 268.6 nM (IC50) | [12] |
| Pomalidomide | Time-Resolved FRET (TR-FRET) | 6.4 nM (IC50) | [3] |
| Pomalidomide | Fluorescence Polarization (FP) | 264.8 nM (IC50) | [3] |
| Pomalidomide | Fluorescence Polarization (FP) | 153.9 nM (IC50) | [12] |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for CRBN.[2]
Principle: A fluorescently-labeled thalidomide tracer, when bound to the larger CRBN protein, tumbles slowly in solution and emits highly polarized light. An unlabeled competitor, like this compound, displaces the tracer. The freed, small tracer tumbles rapidly, emitting depolarized light. The degree of polarization is inversely proportional to the amount of competitor binding.[2][11]
Materials:
-
Recombinant human CRBN protein (often complexed with DDB1).
-
Fluorescently-labeled tracer (e.g., Cy5-labeled Thalidomide or BODIPY-thalidomide).[12][13]
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP, 5% glycerol, 0.01% Tween).[14]
-
Black, low-binding 96-well or 384-well microplates.[13]
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer. It's common to include a small, consistent percentage of DMSO (e.g., 0.5-1%) across all wells.[6]
-
Prepare a working solution of CRBN protein and the fluorescent tracer at fixed concentrations. The tracer concentration should ideally be at or below its Kd for CRBN to ensure assay sensitivity.
-
-
Assay Setup:
-
In the microplate, add the CRBN/tracer mixture to wells containing the serially diluted test compound or controls.
-
Include control wells:
-
Minimum Polarization (Tracer only): Contains only the fluorescent tracer in assay buffer.
-
Maximum Polarization (Tracer + CRBN): Contains the fluorescent tracer and CRBN protein, with no competitor.
-
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2] Protect the plate from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal or low assay window (low S/B ratio) | 1. Non-specific binding of the tracer to the plate. 2. Tracer concentration is too high. 3. Impure or aggregated CRBN protein. 4. Suboptimal buffer conditions (pH, ionic strength).[15] | 1. Use low-binding plates. Consider adding a blocking agent like BSA or increasing the detergent concentration (e.g., Tween-20) in the assay buffer. 2. Titrate the tracer to a lower concentration, ideally at or below its Kd for CRBN. 3. Verify protein purity and monodispersity (e.g., by SDS-PAGE and size exclusion chromatography). Centrifuge protein stock before use to remove aggregates. 4. Optimize buffer components. Test different pH values and salt concentrations. |
| Inconsistent or non-reproducible results | 1. Pipetting errors. 2. Reagent instability (especially CRBN).[13] 3. Insufficient incubation time. 4. Batch-to-batch variability in reagents.[15] | 1. Use calibrated pipettes and ensure proper mixing. 2. Aliquot CRBN into single-use vials upon first thaw to avoid multiple freeze-thaw cycles.[13] Store as recommended (-80°C). 3. Ensure the reaction has reached equilibrium by performing a time-course experiment. 4. Qualify new batches of reagents (protein, tracer) to ensure consistent performance. |
| No or weak competition by test compound (this compound) | 1. Low binding affinity of the test compound. 2. Inaccurate concentration of the test compound stock solution. 3. Compound precipitation at high concentrations. 4. Degradation of the test compound in the assay buffer. | 1. Test higher concentrations of the compound. If still no binding, the affinity may be too low for the assay's detection limit. 2. Verify the concentration and purity of the compound stock. 3. Check the solubility of the compound in the final assay buffer. The final DMSO concentration may need to be adjusted (though keep it consistent across all wells). 4. Assess compound stability under assay conditions. |
| "Hook effect" in TR-FRET or AlphaLISA assays | 1. Excess concentration of one or more assay components. | 1. Optimize the concentrations of the donor and acceptor reagents, as well as the CRBN protein, by performing matrix titrations. |
| High variability between replicate wells | 1. Poor mixing of reagents in wells. 2. Air bubbles in wells. 3. Edge effects on the microplate. | 1. Gently mix the plate after adding all reagents. 2. Centrifuge the plate briefly before reading to remove bubbles. 3. Avoid using the outer wells of the plate or ensure proper plate sealing during incubation to minimize evaporation. |
Visualizations
CRBN-Mediated Protein Degradation Pathway
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Fluorescence Polarization (FP) Assay Workflow
Caption: Workflow for a competitive FP-based CRBN binding assay.
Troubleshooting Logic for a "No Competition" Result
Caption: Troubleshooting logic for a non-binding result in a CRBN assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. biorxiv.org [biorxiv.org]
- 15. swordbio.com [swordbio.com]
Technical Support Center: Overcoming Resistance to Thalidomide & its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide (B1683933) and its derivatives, such as 5-fluoride-thalidomide, in the context of targeted protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter, providing potential explanations and actionable troubleshooting steps.
Q1: My thalidomide analog is not inducing the degradation of my target protein. What are the potential reasons?
A1: Failure to observe protein degradation can stem from several factors, ranging from basic experimental setup to complex cellular resistance mechanisms.
Initial Troubleshooting Checklist:
-
Compound Integrity and Concentration: Verify the purity and stability of your thalidomide analog. Ensure you are using an effective concentration range, as excessively high concentrations can sometimes inhibit degradation (the "hook effect").
-
Cell Permeability: Confirm that your compound can effectively penetrate the cell membrane to reach its intracellular target, Cereblon (CRBN).
-
CRBN Expression: The presence of CRBN is essential for the activity of thalidomide and its analogs.[1][2][3][4] Verify that your cell line expresses sufficient levels of CRBN protein.
If these initial checks do not resolve the issue, consider the possibility of intrinsic or acquired resistance.
Q2: How can I determine if my cells are resistant due to low Cereblon (CRBN) expression?
A2: Low or absent CRBN expression is a primary mechanism of resistance to thalidomide-mediated protein degradation.[5][6]
Experimental Steps:
-
Assess CRBN Protein Levels: Use Western blotting to compare CRBN protein levels in your experimental cells to a sensitive (control) cell line.[7]
-
Assess CRBN mRNA Levels: Perform quantitative PCR (qPCR) to measure CRBN gene expression. Note that mRNA levels may not always directly correlate with protein levels.[7]
Troubleshooting:
-
No or Low CRBN Detected: Your cells likely possess intrinsic or acquired resistance due to the lack of the essential E3 ligase component. Consider using a different cell line known to express CRBN or engineering your current cell line to re-express it.
-
CRBN is Expressed, But No Degradation Occurs: If CRBN is present, the resistance may be due to other factors. Proceed to investigate the possibilities outlined in the following questions.
Q3: I've confirmed CRBN expression, but my target protein is still not degraded. Could there be a mutation in CRBN?
A3: Yes, mutations in the CRBN gene, particularly in the thalidomide-binding domain, can prevent the drug from binding to the E3 ligase, thereby abrogating its effect.[6][8] Such mutations are a known cause of acquired resistance.[8][9]
Experimental Approach:
-
Sequence the CRBN Gene: Isolate genomic DNA or RNA from your resistant cells and sequence the coding region of the CRBN gene to identify any mutations.
-
Functional Analysis of Mutations: If a mutation is found, its impact on drug binding and subsequent protein degradation needs to be validated, for instance, by introducing the same mutation into a sensitive cell line and observing a resistant phenotype.
Q4: My cells have developed resistance over time. What are the likely CRBN-independent mechanisms?
A4: Resistance can emerge even when CRBN is present and functional.[10] These mechanisms often involve alterations in downstream signaling pathways that bypass the effects of target protein degradation.[11][12][13]
Common CRBN-Independent Resistance Mechanisms:
-
Upregulation of Downstream Effectors: Cells may activate alternative signaling pathways to maintain high levels of critical survival proteins like IRF4 and c-MYC, even when their upstream regulators (e.g., IKZF1/3) are degraded.[4][5][12][14] Key pathways to investigate include Wnt/β-catenin and IL-6/STAT3 signaling.[11][12][13]
-
Alterations in the E3 Ligase Complex: The proper functioning of the entire CRL4-CRBN complex is crucial.[13] Downregulation or mutation of other essential components, such as CUL4A, can lead to resistance.[15][16]
-
Increased Substrate Competition: Overexpression of other proteins (neosubstrates) that can bind to the CRBN-drug complex can compete with your target of interest, leading to diminished degradation.[17]
Data Presentation
Table 1: Factors Influencing Sensitivity to Thalidomide-Mediated Protein Degradation
| Factor | High Sensitivity | Low Sensitivity / Resistance | Method of Assessment |
| Cereblon (CRBN) Expression | High protein levels | Low or absent protein levels | Western Blot, Immunohistochemistry[7] |
| CRBN Gene Status | Wild-type | Mutations in the drug-binding domain | DNA/RNA Sequencing |
| CRL4A/B Expression | Normal levels | Downregulated or mutated | Western Blot, Sequencing[15][18] |
| Downstream Survival Pathways (e.g., c-Myc, IRF4) | Normal activity | Upregulated via alternative pathways | Western Blot, Reporter Assays[5][12] |
| Neosubstrate Expression | Normal levels | Overexpression of competing neosubstrates | Proteomics, Western Blot[17] |
Experimental Protocols
Protocol 1: Assessment of Protein Degradation via Western Blot
This protocol allows for the quantification of target protein degradation following treatment with a thalidomide analog.
Materials:
-
Cell culture reagents
-
Thalidomide analog (e.g., 5-fluoride-thalidomide)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein, CRBN, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density. Treat with a range of concentrations of the thalidomide analog for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest cells at each time point, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the time-zero or vehicle control. Repeat the process for CRBN to confirm its presence.
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms if a target protein is ubiquitinated in the presence of the thalidomide analog and the CRL4-CRBN complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant Ubiquitin
-
Recombinant CRL4-CRBN complex (or individual components: CUL4A, DDB1, RBX1, CRBN)
-
Recombinant target protein (substrate)
-
Thalidomide analog
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, CRL4-CRBN complex, target protein, and ATP in the ubiquitination buffer.
-
Treatment: Add the thalidomide analog or vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blot, probing for the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be visible in the presence of the thalidomide analog.
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to thalidomide-mediated protein degradation and resistance.
Caption: Mechanism of action for thalidomide-mediated protein degradation.
Caption: Major mechanisms of resistance to thalidomide analogs.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Cereblon loss and up-regulation of c-Myc are associated with lenalidomide resistance in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma [frontiersin.org]
- 14. IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oncogenic CUL4A determines the response to thalidomide treatment in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Optimization of Linker Length and Composition for Thalidomide 5-fluoride PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker length and composition for Thalidomide (B1683933) 5-fluoride Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Thalidomide 5-fluoride PROTACs, with a focus on linker-related challenges.
Issue 1: Low or No Target Protein Degradation
You have synthesized a this compound PROTAC, but it shows minimal or no degradation of the target protein in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The primary reason for a lack of degradation is often the inability to form a stable and productive ternary complex (Target Protein-PROTAC-Cereblon). The linker is a critical factor in achieving the correct orientation of the target protein and the E3 ligase.[1] Solutions: • Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths. Systematically increase or decrease the length, for example, by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units.[2] • Modify Linker Composition: If using a flexible linker (e.g., long PEG chain), try incorporating more rigid elements like piperazine (B1678402) or piperidine (B6355638) rings to pre-organize the molecule into a bioactive conformation. Conversely, if a rigid linker is not effective, a more flexible one may be required. • Alter Linker Attachment Points: The connection point of the linker to the this compound moiety or the target-binding ligand can significantly impact the geometry of the ternary complex. Synthesize analogs with the linker attached to different solvent-exposed positions.[2] |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular target.[1] |
| Low Cereblon (CRBN) Expression | The cell line used for your experiments may not express sufficient levels of CRBN, the target E3 ligase for thalidomide-based PROTACs. |
| PROTAC Instability | The PROTAC molecule may be chemically or metabolically unstable under experimental conditions. The thalidomide moiety itself can be susceptible to hydrolysis. |
Issue 2: "Hook Effect" Observed
You observe that as you increase the concentration of your this compound PROTAC, the degradation efficiency decreases after reaching an optimal point.
| Potential Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC can predominantly form binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[1] |
Issue 3: Off-Target Protein Degradation
Your proteomic analysis reveals the degradation of proteins other than your intended target.
| Potential Cause | Troubleshooting Steps |
| Degradation of CRBN Neosubstrates | Thalidomide and its analogs are known to induce the degradation of "neosubstrate" proteins, such as IKZF1 and IKZF3, by recruiting them to CRBN.[3][4] |
| Off-Target Binding of the Warhead | The ligand targeting your protein of interest may also have affinity for other proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a this compound PROTAC?
The linker connects the this compound moiety (which binds to the CRBN E3 ligase) to the ligand that binds your target protein. Its main function is to facilitate the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1] The linker's length, composition, and attachment points are critical for PROTAC efficacy.[1]
Q2: Does the 5-fluoro substitution on thalidomide affect linker design?
The 5-fluoro substitution is a functional handle for linker attachment and is generally considered not to significantly affect the binding of the thalidomide moiety to Cereblon. However, the synthesis of 5-aminothalidomide derivatives for linker conjugation has been reported to have lower yields compared to 4-fluoro analogs, which is a consideration during synthesis.[5] As with any PROTAC, the optimal linker length and composition must be empirically determined for each specific target protein.
Q3: Is there a universal optimal linker length for this compound PROTACs?
No, there is no universally optimal linker length. The ideal length is highly dependent on the specific target protein and must be determined experimentally by synthesizing and testing a library of PROTACs with varying linker lengths.[1]
Q4: What are the most common types of linkers used for thalidomide-based PROTACs?
The most common linkers are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility, which allows for systematic variation in length.[6] More rigid linkers incorporating structures like piperazine or piperidine are also used to improve physicochemical properties and conformational stability.[6]
Q5: How do I choose the attachment point for the linker on the this compound moiety?
The 5-position of the phthalimide (B116566) ring is a common attachment point for the linker in thalidomide-based PROTACs.[5] The choice of attachment point can influence the stability and neosubstrate degradation profile of the resulting PROTAC.[6]
Quantitative Data Summary
The optimal linker length and composition for a this compound PROTAC are target-dependent and must be determined empirically. The following table provides illustrative data based on studies of thalidomide-based PROTACs targeting the BRD4 protein, demonstrating the non-linear relationship between linker length and degradation efficiency.
Table 1: Illustrative Impact of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC Example | Linker Composition | Linker Length (PEG units) | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observation |
| PROTAC 1 | PEG | 0 (Direct Linkage) | < 0.5 | > 90 | A short, direct linkage can be highly effective.[7] |
| PROTAC 2 | PEG | 1 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[7] |
| PROTAC 3 | PEG | 2 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[7] |
| PROTAC 4 | PEG | 4-5 | < 0.5 | > 90 | Potency can be regained with longer linkers.[4] |
Note: This data is synthesized from multiple sources on thalidomide-based PROTACs and serves as an example. Direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
This compound PROTACs with varying linkers
-
Vehicle control (e.g., DMSO)
-
Cell culture plates and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your this compound PROTACs and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.
-
Detection and Analysis: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[8]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.
Materials:
-
As per Western Blot protocol, plus:
-
Proteasome inhibitor (e.g., MG132)
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of your active this compound PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.[2]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G magnetic beads.
-
Western Blot Analysis: Elute the immunoprecipitated protein and separate it by SDS-PAGE. Perform a western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of higher molecular weight bands in the PROTAC-treated sample indicates successful ubiquitination.[2]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical assay can be used to measure the binding affinities and kinetics of the binary and ternary complexes.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
Purified CRBN-DDB1 complex
-
This compound PROTAC
-
Running buffer
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the CRBN-DDB1 complex) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-CRBN).
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the target protein. Inject these solutions over the immobilized CRBN. An increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (Kₑ) for both binary and ternary interactions. Cooperativity can also be calculated from these values.[2]
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for low PROTAC efficacy.
Caption: General experimental workflow for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide 5-Fluoride Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide (B1683933) 5-fluoride conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide 5-fluoride and how is it used in my conjugate?
A1: this compound is a derivative of thalidomide that functions as a ligand for the Cereblon (CRBN) protein. CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. In the context of your conjugate, which is likely a Proteolysis-Targeting Chimera (PROTAC), the this compound moiety acts as the "warhead" that recruits this E3 ligase. The other end of your conjugate binds to a specific target protein of interest. By bringing the E3 ligase and the target protein into close proximity, the conjugate facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: Why is cell permeability a critical challenge for this compound conjugates?
A2: For your this compound conjugate to be effective, it must first cross the cell membrane to reach its intracellular targets: the CRBN E3 ligase complex and your protein of interest. However, these conjugates, particularly PROTACs, are often large molecules with physicochemical properties that fall outside of the typical parameters for good membrane permeability (e.g., Lipinski's "Rule of Five"). Characteristics such as high molecular weight, a large polar surface area (PSA), and numerous hydrogen bond donors can hinder passive diffusion across the lipophilic cell membrane, leading to reduced efficacy.
Q3: How does the 5-fluoro substitution on the thalidomide moiety potentially impact cell permeability?
A3: The introduction of a fluorine atom at the 5-position of the phthalimide (B116566) ring can modulate the physicochemical properties of the conjugate. Fluorination generally increases the lipophilicity of a molecule. This increased lipophilicity can, in some cases, enhance passive diffusion across the cell membrane. However, the overall effect on permeability is context-dependent and is also influenced by other factors such as the linker and the target protein ligand. It is important to experimentally determine the permeability of your specific conjugate.
Q4: What are the standard in vitro assays to assess the cell permeability of my this compound conjugate?
A4: The two most widely used in vitro methods for evaluating cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It provides a good initial assessment of passive permeability.
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It can assess both passive diffusion (apical to basolateral transport) and active efflux (basolateral to apical transport). A high efflux ratio in this assay can indicate that your conjugate is a substrate for efflux pumps like P-glycoprotein.
Troubleshooting Guide: Low Cell Permeability of this compound Conjugates
Problem: My this compound conjugate shows good in vitro activity in biochemical assays (e.g., target binding, ternary complex formation) but has low efficacy in cell-based assays.
This discrepancy often points to poor cell permeability. The following troubleshooting guide provides a structured approach to diagnose and address this issue.
Step 1: Initial Permeability Assessment
If you haven't already, perform a baseline permeability assessment using the assays mentioned above.
-
Low PAMPA Permeability: This suggests an issue with the fundamental physicochemical properties of your conjugate, hindering its ability to passively diffuse across a lipid bilayer.
-
Good PAMPA Permeability, but Low Cellular Activity: This could indicate several issues, including active efflux, metabolic instability, or poor solubility in the cellular assay medium.
Step 2: Addressing Poor Passive Permeability (Low PAMPA Results)
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Polarity / Low Lipophilicity | • Modify the linker to be more lipophilic.• Introduce lipophilic groups to the target protein ligand (if tolerated for binding).• Consider a prodrug approach by masking polar functional groups with cleavable lipophilic moieties. | Increasing the overall lipophilicity of the conjugate can enhance its partitioning into the lipid cell membrane, thereby improving passive diffusion. |
| High Molecular Weight (MW) | • Optimize the linker length; shorter linkers are often associated with better permeability.[1] | While challenging to significantly alter, minimizing the molecular weight can improve permeability. |
| High Polar Surface Area (PSA) and Hydrogen Bond Donor (HBD) Count | • Modify the linker to replace polar groups (e.g., amides) with less polar alternatives (e.g., esters).• Design the conjugate to favor intramolecular hydrogen bonding, which can shield polar groups from the solvent. | A lower desolvation penalty upon entering the nonpolar membrane interior can lead to improved permeability. |
| Poor Aqueous Solubility | • Measure the thermodynamic solubility of your conjugate in the assay buffer.• If solubility is low, consider formulation strategies such as using a small percentage of a co-solvent (e.g., DMSO) or creating a solid dispersion.[2] | The conjugate must be in solution to partition into the cell membrane. Low solubility can lead to an underestimation of permeability. |
Step 3: Investigating Discrepancies Between PAMPA and Cellular Assays
| Potential Cause | Troubleshooting Strategy | Rationale |
| Active Efflux | • Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.• If efflux is confirmed, re-run cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). | Identifying the conjugate as a substrate for efflux pumps can explain why it fails to accumulate intracellularly despite having good passive permeability. Structural modifications may be necessary to reduce its affinity for these transporters. |
| Metabolic Instability | • Assess the stability of your conjugate in cell lysates or with liver microsomes. | The conjugate may be rapidly metabolized by intracellular enzymes, leading to a loss of activity. |
| Non-specific Binding | • Use low-binding assay plates.• Include a mass balance calculation in your permeability assay protocol to account for compound lost to binding. | The conjugate may be adsorbing to the plasticware, leading to inaccurate measurements of permeability. |
Quantitative Data Summary
Direct comparative permeability data for a series of this compound conjugates is not extensively available in the public domain. However, the following table provides representative data for thalidomide and related analogs to serve as a baseline for comparison.
| Compound | Assay Type | Permeability (Papp) (cm/s) | Reference |
| Thalidomide | Caco-2 | 2-6 x 10⁻⁵ | [3] |
| Thalidomide | PAMPA | Increased flux with solid dispersion formulation | [2] |
| N-methyl thalidomide | Human Epidermal Membrane | Higher flux than thalidomide | [4] |
| N-propyl thalidomide | Human Epidermal Membrane | Lower flux than N-methyl, higher than thalidomide | [4] |
| N-pentyl thalidomide | Human Epidermal Membrane | Lower flux than N-methyl, higher than thalidomide | [4] |
Note: The permeability values can vary between different laboratories and experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a this compound conjugate.
Materials:
-
PAMPA plate system (96-well filter plate with a PVDF membrane and a matching acceptor plate)
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
High permeability control (e.g., testosterone)
-
Low permeability control (e.g., hydrocortisone)
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully add 5 µL of the phospholipid solution to the membrane of each well of the filter plate.
-
Prepare Donor Solutions: Dilute the test conjugate and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Assemble Plate: Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Pe): The apparent permeability is calculated using an appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a this compound conjugate.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Values should typically be >250 Ω·cm².
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS.
-
A to B Permeability (Apical to Basolateral):
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add the test compound diluted in HBSS to the apical (top) chamber.
-
-
B to A Permeability (Basolateral to Apical):
-
Add fresh HBSS to the apical chamber.
-
Add the test compound diluted in HBSS to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 2 hours) with gentle shaking.
-
Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the conjugate in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both directions (A→B and B→A).
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
-
Visualizations
Caption: Troubleshooting workflow for low cell permeability of conjugates.
Caption: Mechanism of action for a this compound based PROTAC.
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 2. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of thalidomide by the human intestinal caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Percutaneous delivery of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PROTACs with Thalidomide 5-fluoride
Welcome to the technical support center for researchers utilizing PROTACs incorporating Thalidomide (B1683933) 5-fluoride as the Cereblon (CRBN) E3 ligase ligand. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs and why is it important?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC dose-response experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[1][2] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal one.[1] Understanding the hook effect is critical for accurate interpretation of experimental data, as testing at excessively high concentrations could misleadingly suggest that a potent PROTAC is inactive or weak.[3]
Q2: What is the underlying mechanism of the PROTAC hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which requires the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase (in this case, CRBN).[1][4] At optimal concentrations, the PROTAC effectively acts as a bridge, bringing the target protein and E3 ligase together. However, at very high concentrations, the PROTAC can form two separate, non-productive binary complexes: one with the target protein and another with the E3 ligase.[1][3] These binary complexes compete with the formation of the essential ternary complex, leading to reduced ubiquitination and subsequent degradation of the target protein.[1]
Q3: My dose-response curve for a Thalidomide 5-fluoride PROTAC is bell-shaped. Does this indicate a problem with my compound?
A3: On the contrary, a bell-shaped curve is often a strong indicator that your PROTAC is functioning through the intended ternary complex-mediated degradation pathway.[1] The decreased degradation at high concentrations is the classic hook effect. The presence of this effect confirms that your PROTAC's activity is likely not due to off-target effects.[1]
Q4: How does the fluorine atom in this compound potentially influence the hook effect?
A4: The introduction of fluorine into thalidomide analogs can increase their binding affinity for CRBN.[5][6] A higher binding affinity for the E3 ligase could potentially shift the optimal concentration for ternary complex formation and the onset of the hook effect. It is crucial to perform a wide dose-response experiment to determine the precise degradation profile of your specific this compound PROTAC.
Q5: I am not observing any degradation with my this compound PROTAC. Could the hook effect be the cause?
A5: Yes, it is possible that the concentrations you have tested are all within the inhibitory range of the hook effect. If you are not seeing degradation, one of the primary troubleshooting steps is to test a much broader and lower concentration range, extending down to the picomolar level.[2] Other potential reasons for a lack of degradation include low expression of CRBN in your cell line, poor cell permeability of the PROTAC, or instability of the compound.[7]
Troubleshooting Guide
Problem 1: A bell-shaped dose-response curve is observed, indicating a hook effect.
-
Likely Cause: Formation of unproductive binary complexes at high PROTAC concentrations.[1]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of concentrations to clearly define the bell shape and identify the optimal concentration (DC50) for maximal degradation (Dmax).[2]
-
Select Optimal Concentration: For future experiments, use a concentration at or slightly below the determined Dmax to ensure you are in the productive range of the dose-response curve.
-
Assess Ternary Complex Formation: If possible, use biophysical assays such as co-immunoprecipitation (Co-IP) or AlphaLISA to directly measure ternary complex formation across the same concentration range. A decrease in the ternary complex signal at higher PROTAC concentrations will correlate with the observed hook effect in degradation.[3][8]
-
Problem 2: No or very weak protein degradation is observed at all tested concentrations.
-
Likely Causes:
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: This is the most critical step. Expand your dose-response curve to include concentrations from the picomolar to high micromolar range.[2]
-
Verify CRBN and Target Expression: Confirm the expression of both Cereblon and your target protein in the cell line being used via Western Blot or qPCR.[9]
-
Confirm Binary Binding: If possible, use biophysical assays to confirm that your PROTAC can independently bind to both the target protein and CRBN.[2]
-
Assess Cell Permeability: If degradation is consistently low, consider performing a cell permeability assay.[1]
-
Problem 3: Inconsistent results between experiments.
-
Likely Cause: Variability in cell culture conditions or compound stability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range, ensure uniform seeding densities, and monitor cell health.
-
Verify Compound Stability: Ensure the stability of your this compound PROTAC in your experimental media over the time course of the experiment.
-
Quantitative Data Summary
The following table provides an example of degradation data for a PROTAC utilizing a this compound ligand, illustrating a typical dose-response that can be used to identify the hook effect.
| PROTAC Concentration (µM) | % Target Protein Degradation |
| 0.01 | <20% |
| 0.1 | >20-50% |
| 1 | >50% |
Data adapted from a study on a PROTAC IRAK4 degrader-1 incorporating this compound in OCI-LY-10 cells.[10]
The following table illustrates a hypothetical, more detailed dose-response to clearly identify the hook effect.
| PROTAC Concentration (nM) | % Target Protein Remaining (vs. Vehicle) | Observation |
| 0 (Vehicle) | 100% | Baseline |
| 0.1 | 88% | Low degradation |
| 1 | 52% | Increasing degradation |
| 10 | 8% | Optimal Degradation (Dmax) |
| 100 | 25% | Onset of hook effect |
| 1000 | 65% | Pronounced hook effect |
| 10000 | 85% | Strong inhibition of degradation |
This table presents hypothetical data to illustrate the hook effect, with the optimal degradation observed at 10 nM, and a clear decrease in efficacy at higher concentrations.[3]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify target protein degradation following treatment with a this compound PROTAC.
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify a potential hook effect.[8] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control and then to the vehicle-treated sample to determine the percentage of degradation.[8]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the PROTAC-induced interaction between the target protein and CRBN.
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein (or an epitope tag)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies against the target protein and CRBN
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound PROTAC or vehicle for a specified time (e.g., 2-4 hours). To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and CRBN. An increased signal for CRBN in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[3]
-
Visualizations
Caption: Mechanism of protein degradation mediated by a this compound PROTAC.
Caption: The PROTAC hook effect: optimal vs. high concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Method Refinement for Quantifying Protein Degradation Induced by Thalidomide 5-fluoride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Thalidomide (B1683933) 5-fluoride and related PROTACs to induce and quantify protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide 5-fluoride and what is its role in targeted protein degradation?
A1: this compound is a derivative of thalidomide that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In the context of targeted protein degradation, it is a critical component of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with a ligand for a target protein of interest (POI) and a ligand for an E3 ligase, connected by a linker.[2][3][4] The this compound moiety serves to "hijack" the CRBN E3 ligase, bringing it into close proximity with the POI. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]
Q2: What are the primary metrics used to quantify the efficiency of a protein degrader?
A2: The efficiency of a protein degrader is primarily quantified by two parameters:
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.[2][4][5]
-
Dmax : The maximum percentage of protein degradation that can be achieved with a given degrader.[2][4][5] These values are typically determined by performing a dose-response experiment and fitting the data to a non-linear regression curve.[6]
Q3: What are the essential controls for any protein degradation experiment?
A3: To ensure the validity of your results, several controls are critical:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.[5]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of the target protein, confirming that the loss of protein is dependent on the proteasome.[5][7]
-
Negative Control Compound: A structurally similar but inactive version of your degrader (e.g., an epimer or a compound with a modification that prevents binding to the target or E3 ligase) helps confirm that the degradation is specific to the intended mechanism.[5][8]
-
E3 Ligase Ligand Only: Using the this compound component alone helps assess any off-target effects independent of target binding.[5]
Q4: What is the "hook effect" and how can it be managed?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[5][9] This occurs because the excess PROTAC molecules form non-productive binary complexes (either with the target protein or the E3 ligase alone) which compete with the formation of the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[9][10] To manage this, it is crucial to perform a wide dose-response experiment, including lower concentrations (pM to nM range), to identify the optimal concentration range for maximal degradation.[10]
Q5: How can I confirm that the loss of my target protein is due to degradation and not inhibition of transcription or translation?
A5: This is a critical validation step. To distinguish protein degradation from other mechanisms, you should measure the mRNA levels of your target protein using quantitative real-time PCR (qPCR). If the PROTAC is functioning correctly, you should observe a significant decrease in protein levels (measured by Western Blot or other methods) without a corresponding decrease in mRNA levels.[8][9] Additionally, a cycloheximide (B1669411) (CHX) chase assay can be used. CHX inhibits new protein synthesis, allowing you to monitor the degradation rate of the existing protein pool.[11][12]
Troubleshooting Guides
Issue 1: No degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Confirm target engagement in cells using assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA®).[10][13][14] 2. If permeability is low, consider synthesizing more cell-permeable analogs. |
| Low E3 Ligase Expression | 1. Verify the expression level of CRBN in your chosen cell line via Western Blot or qPCR.[9] 2. If CRBN expression is low, select a different cell line with higher endogenous expression. |
| Inefficient Ternary Complex Formation | 1. Even with binary binding to both the target and CRBN, the PROTAC may not form a stable and productive ternary complex.[10] 2. Perform a co-immunoprecipitation (Co-IP) experiment: pull down the target protein and blot for CRBN (or vice-versa) in the presence of the PROTAC and a proteasome inhibitor.[8] 3. Use biophysical assays like TR-FRET or AlphaLISA to directly measure ternary complex formation in vitro.[10] |
| Insufficient Incubation Time | 1. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[9][15] |
| Degraded PROTAC Stock | 1. Prepare fresh PROTAC stock solutions. 2. Aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles.[9] |
Issue 2: The target protein is ubiquitinated but not degraded.
| Possible Cause | Troubleshooting Steps |
| Impaired Proteasome Function | 1. Confirm that the proteasome is active in your cell line using a proteasome activity assay.[10] 2. Ensure that other experimental treatments are not inadvertently inhibiting the proteasome. |
| Suboptimal Ubiquitination Linkage | 1. The type of polyubiquitin (B1169507) chain (e.g., K48 vs. K63 linkage) affects its recognition by the proteasome. K48-linked chains are the primary signal for proteasomal degradation. 2. While difficult to control, this may indicate a fundamental issue with how the ternary complex presents the target to the E2 enzyme. Mass spectrometry can be used to identify ubiquitination sites and linkage types. |
Issue 3: High background or non-specific bands on Western Blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong specific signal.[9] |
| Insufficient Blocking or Washing | 1. Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[9] 2. Optimize the blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST).[9] 3. Increase the number and duration of washes between antibody incubations.[9] |
| Contaminated Buffers | 1. Prepare fresh, filtered buffers for all steps. Ensure all equipment is clean.[9] |
Issue 4: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Maintain consistent cell passage numbers, confluency, and growth conditions.[9] 2. Regularly test for mycoplasma contamination. |
| Inaccurate Pipetting | 1. Use calibrated pipettes. 2. Prepare a master mix for treating multiple wells to minimize pipetting errors between samples.[9] |
| Uneven Protein Loading | 1. Perform accurate protein quantification (e.g., BCA assay) before loading samples.[15][16] 2. Normalize target protein band intensity to a reliable loading control (e.g., GAPDH, β-actin) or total protein stain.[17] |
Data Presentation
Table 1: Comparison of Common Methods for Quantifying Protein Degradation
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Antibody-based detection of protein separated by size. | Widely accessible, provides molecular weight information, relatively inexpensive.[2][11] | Low throughput, semi-quantitative, dependent on antibody quality, labor-intensive.[18] |
| Mass Spectrometry (Proteomics) | Identification and quantification of peptides from digested proteins. | Unbiased, global view of on- and off-target degradation, high sensitivity, can identify PTMs like ubiquitination.[14][19][20] | Requires specialized equipment and expertise, complex data analysis, higher cost.[21] |
| HiBiT Lytic Detection | Complementation of a small 11-amino acid tag (HiBiT) with LgBiT to form a functional luciferase. | Highly sensitive and quantitative, high-throughput, measures endogenous protein levels with CRISPR knock-in.[6][22][23] | Requires genetic modification of cells (CRISPR), is an endpoint assay. |
| NanoBRET™ Assays | Bioluminescence Resonance Energy Transfer to measure protein proximity. | Live-cell, real-time kinetics, can measure target engagement and ternary complex formation, not just degradation.[6][13][23] | Requires genetic modification (fusion proteins), indirect measure of degradation.[24] |
| Flow Cytometry / In-Cell Western | Microplate-based immunofluorescence. | Higher throughput and more quantitative than traditional Westerns, suitable for screening.[17] | Requires antibodies that work in fixed cells, no size separation information.[17] |
Visualizations
Experimental Protocols
Protocol 1: Western Blot for Dose-Response Analysis
This protocol is a fundamental method to visualize and quantify the reduction in a target protein.[15]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[25]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in complete growth medium. A typical 8-point concentration curve might range from 1 µM to 0.1 nM.[6]
-
Include a vehicle-only control (e.g., 0.1% DMSO). Ensure the final DMSO concentration is consistent across all wells.[6]
-
Treat cells and incubate for a predetermined optimal time (e.g., 16-24 hours).[9][15]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS, then lyse using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[15][16]
-
Incubate the lysate on ice for 20-30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][15]
-
Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.[15][16]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.[11]
-
Perform electrophoresis to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.[6][11]
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).[6][11]
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C.[6][11]
-
Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][11]
-
Wash the membrane again three times with TBST.
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).[6][26]
-
Normalize the target protein band intensity to the loading control for each lane.[6][27]
-
Calculate the percentage of protein remaining relative to the vehicle control.[6]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax.[6]
-
Protocol 2: In-Vivo Ubiquitination Assay (via Immunoprecipitation)
This assay determines if the target protein is ubiquitinated in cells upon treatment with a degrader.[15]
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Crucially, co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. This "traps" the ubiquitinated species, preventing their degradation and allowing for detection.
-
Include vehicle-treated cells as a negative control.
-
-
Immunoprecipitation (IP):
-
Lyse cells in a denaturing IP buffer (containing 1% SDS) to disrupt protein-protein interactions, then boil and dilute with a non-denaturing buffer.
-
Incubate the lysate with an antibody specific to your protein of interest overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein from the beads by boiling in sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the Western blot with an antibody that specifically recognizes ubiquitin or poly-ubiquitin chains (e.g., anti-Ub, P4D1).[28]
-
A smear or ladder of high-molecular-weight bands appearing in the PROTAC + MG132 lane (but absent or weak in the control lane) indicates successful target ubiquitination.[28]
-
Protocol 3: Global Proteomics using Mass Spectrometry (for Off-Target Analysis)
This protocol provides an unbiased, global view of all proteins that are degraded upon PROTAC treatment.[14]
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., a concentration around the DC90) and a vehicle control. Perform this in biological triplicate.
-
Harvest and lyse the cells. Quantify the total protein concentration.[3]
-
Perform protein digestion (typically with trypsin) to generate peptides.
-
For quantitative analysis, label the peptides from each condition (e.g., control vs. PROTAC-treated) with different isobaric tags (e.g., TMT) according to the manufacturer's protocol.[3]
-
Combine the labeled samples.[3]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify and quantify proteins.[3]
-
Generate a list of proteins whose abundance significantly changes upon PROTAC treatment.
-
Create a volcano plot to visualize proteins that are both statistically significant (p-value) and have a large magnitude of change (fold-change).
-
Cross-reference the list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3) to identify expected off-target effects.[14] This will help distinguish between off-target effects from the this compound moiety and those from the target-binding ligand.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. selvita.com [selvita.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. selvita.com [selvita.com]
- 19. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Experimental Results with Thalidomide 5-fluoride
Welcome to the technical support center for Thalidomide 5-fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Inconsistent results can be a significant challenge, and this guide aims to address common sources of variability to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of thalidomide. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] this compound serves as the CRBN-recruiting moiety in these constructs.[1]
Q2: What are the most common sources of variability in experiments using this compound?
Variability in experimental outcomes with this compound can arise from several factors:
-
Compound Solubility and Stability: Inconsistent dissolution or degradation of the compound can lead to variations in the effective concentration.
-
Cell Line-Specific Factors: The expression level of Cereblon (CRBN) can vary significantly between different cell lines, impacting the efficacy of this compound-based PROTACs.
-
Experimental Protocol Deviations: Inconsistencies in cell handling, treatment times, and assay procedures can introduce significant variability.
-
PROTAC Formation and Purity: Inefficient coupling of this compound to the linker and target ligand, or impurities in the final PROTAC construct, can affect its activity.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of a this compound-based PROTAC.
This is a common issue that can be traced back to several root causes. Follow this guide to systematically troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low PROTAC activity.
1.1 Verify Compound Integrity: Solubility and Stability
-
Problem: this compound, like many small molecules, can have limited aqueous solubility. Precipitation in stock solutions or cell culture media will lead to a lower effective concentration and inconsistent results.
-
Solution:
-
Solubility Testing: Before starting your experiments, determine the solubility of your this compound batch in your chosen solvent (typically DMSO). Prepare stock solutions at a concentration well below the solubility limit.
-
Proper Dissolution: Ensure the compound is fully dissolved. Sonication or gentle warming may be required.[1] Visually inspect for any precipitate before use.
-
Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Aliquot to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
-
Quantitative Data: Solubility of this compound
| Solvent System | Solubility | Reference |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.05 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.08 mg/mL (7.53 mM) | [1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (7.53 mM) | [1] |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time using LC-MS.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Sample Incubation: Aliquot the stock solution into multiple vials and store them under different conditions (e.g., room temperature, 4°C, -20°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each storage condition.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the amount of intact this compound remaining.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.
1.2 Assess Cereblon (CRBN) Expression in Your Cell Line
-
Problem: The efficacy of this compound-based PROTACs is directly dependent on the presence of its target, CRBN. Different cell lines express varying levels of CRBN, and some may have mutations or deletions in the CRBN gene, leading to resistance.
-
Solution:
-
Quantify CRBN Expression: Before conducting functional assays, quantify the expression of CRBN in your target cell line(s) at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Select Appropriate Cell Lines: Choose cell lines with moderate to high endogenous CRBN expression for your initial experiments.
-
Use Control Cell Lines: Include a CRBN-negative or knockdown cell line as a negative control to confirm that the observed effects are CRBN-dependent.
-
Experimental Protocol: Western Blot for CRBN Quantification
-
Cell Lysis: Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against CRBN overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalization: Normalize the CRBN band intensity to a loading control (e.g., GAPDH or β-actin) to compare expression levels across different samples.
1.3 Optimize Experimental Conditions
-
Problem: Suboptimal assay conditions can mask the true activity of your PROTAC.
-
Solution:
-
Dose-Response and Time-Course Experiments: Perform dose-response experiments with a wide range of PROTAC concentrations and time-course experiments to determine the optimal concentration and incubation time for target degradation.
-
Cell Seeding Density: Standardize the cell seeding density as it can affect the cellular response to treatment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to changes in cellular characteristics, including CRBN expression.
-
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC for a specified duration (e.g., 24, 48, 72 hours).[4] Include a vehicle control (e.g., DMSO).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Issue 2: Difficulty in synthesizing the this compound-based PROTAC.
The synthesis of PROTACs can be challenging due to their complex structures.
Troubleshooting Workflow
Caption: Troubleshooting workflow for PROTAC synthesis.
2.1 Review Reaction Conditions
-
Problem: Inefficient coupling reactions can lead to low yields of the final PROTAC.
-
Solution:
-
Solvent: Use anhydrous polar aprotic solvents such as DMF or DMSO.
-
Coupling Reagents: Employ appropriate coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Temperature and Time: Optimize the reaction temperature and time. Monitor the reaction progress using LC-MS to determine the optimal endpoint.
-
2.2 Check Reagent Quality
-
Problem: Impurities in the starting materials can interfere with the reaction.
-
Solution:
-
Purity of this compound: Ensure the purity of the this compound used. If in doubt, purify it before use.
-
Linker and Warhead Quality: Use high-purity linkers and target protein ligands.
-
Experimental Protocol: General Procedure for PROTAC Synthesis using this compound
This is a general guideline; specific conditions may need to be optimized for your particular linker and warhead.
-
Activation of this compound: Dissolve this compound (1 equivalent) in anhydrous DMF. Add a coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated this compound solution, add the linker-warhead conjugate (1 equivalent) dissolved in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Quantitative Data: Example of IRAK4 Degrader PROTAC Activity
| PROTAC Concentration | IRAK4 Protein Degradation | Reference |
| 0.01 µM | <20% | [1] |
| 0.1 µM | >20-50% | [1] |
| 1 µM | >50% | [1] |
Signaling Pathway and Experimental Workflow Diagrams
CRBN-Mediated Protein Degradation Pathway
Caption: Mechanism of CRBN-mediated protein degradation by a this compound-based PROTAC.
General Experimental Workflow for Assessing PROTAC Activity
Caption: A typical experimental workflow for evaluating the efficacy of a this compound-based PROTAC.
References
Technical Support Center: Optimization of Dosage and Administration for In Vivo Studies with Thalidomide Analogs
Disclaimer: Limited direct experimental data is publicly available for Thalidomide (B1683933) 5-fluoride. This guide provides a framework for optimizing in vivo studies based on extensive research on Thalidomide and its other analogs. Researchers should use this information as a starting point and conduct dose-ranging and tolerability studies for Thalidomide 5-fluoride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A: There is no established starting dose for this compound in the public domain. For Thalidomide, in vivo studies in mice have used a range of doses, commonly from 20 mg/kg to 100 mg/kg.[1][2] A conservative approach for a new analog like this compound would be to start with a lower dose, for instance, 10-20 mg/kg, and perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Q2: What is the best route of administration for in vivo studies?
A: The choice of administration route depends on the experimental goals and the formulation's properties.
-
Oral (p.o.): Oral gavage is a common route for Thalidomide administration in preclinical studies, mimicking the clinical route of administration.[1][2]
-
Intraperitoneal (i.p.): I.p. injection is another frequently used route that can offer higher bioavailability compared to oral administration.[2]
-
Intravenous (i.v.): I.v. administration provides 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[1]
Q3: How should I formulate this compound for in vivo administration?
A: Thalidomide and its analogs are often poorly soluble in aqueous solutions. Common formulation strategies include:
-
Suspension: Suspending the compound in a vehicle like 0.5% or 1% carboxymethylcellulose (CMC) or hydroxypropylcellulose (B1664869) (HPC) in water.[2]
-
Solution: For some applications, solubilizing the compound in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG) or in 2-hydroxypropyl-β-cyclodextrin can be effective.[1] A common vehicle for oral administration is a 1:1 solution of PEG400 and 2% Tween 80 in sterile water.[3]
Q4: What are the key pharmacokinetic parameters to consider for Thalidomide in mice?
A: Key pharmacokinetic parameters for Thalidomide in mice show significant inter-species differences. In mice, Thalidomide has a shorter half-life compared to humans.[1][4][5] It is crucial to perform pharmacokinetic studies for this compound to understand its specific absorption, distribution, metabolism, and excretion (ADME) profile.
Q5: What are the known signaling pathways affected by Thalidomide?
A: Thalidomide's primary molecular target is Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex CRL4CRBN.[3][6] This interaction leads to the ubiquitination and degradation of specific target proteins. Key signaling pathways affected include:
-
Downregulation of Ikaros and Aiolos: These transcription factors are crucial for B-cell development and are degraded upon Thalidomide binding to CRBN, contributing to its anti-myeloma effects.[7]
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α): Thalidomide is known to inhibit the production of TNF-α, a key inflammatory cytokine.[8][9]
-
Anti-angiogenic effects: Thalidomide inhibits the formation of new blood vessels, a critical process in tumor growth.[9][10]
-
Wnt/β-catenin pathway: Some studies suggest that Thalidomide and its analogs can inhibit the Wnt signaling pathway.[5][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor compound solubility/precipitation in vehicle | The compound has low aqueous solubility. | - Try different vehicle systems (e.g., co-solvents like PEG400, surfactants like Tween 80, or cyclodextrins).- Reduce the final concentration of the compound in the formulation.- Prepare fresh formulations daily and sonicate before administration.[3] |
| High toxicity or adverse effects in animals | The administered dose is above the MTD. | - Perform a dose-escalation study to determine the MTD.- Monitor animals closely for signs of toxicity (weight loss, lethargy, etc.).- Consider a different route of administration that may have a better toxicity profile. |
| Lack of efficacy in the animal model | - Suboptimal dose or dosing schedule.- Poor bioavailability.- The animal model is not sensitive to the compound. | - Increase the dose or frequency of administration.- Characterize the pharmacokinetics to ensure adequate drug exposure.- Confirm target engagement in the tumor or relevant tissue.- Re-evaluate the suitability of the chosen animal model. |
| High variability in experimental results | Inconsistent formulation or administration technique. | - Ensure the formulation is homogenous (e.g., uniform suspension).- Standardize the administration technique (e.g., gavage volume, injection site).- Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Summary of Thalidomide Pharmacokinetics in Mice
| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration |
| Dose | 2 mg/kg | 2 mg/kg |
| Cmax (µmol/L) | 4.3 ± 0.9 | 7.7 ± 0.3 |
| Tmax (hours) | 0.5 | 0.08 (5 minutes) |
| AUC (µmol/L·hour) | 4.3 ± 0.8 | 8.7 ± 0.7 |
| Half-life (t½) (hours) | 0.5 - 0.8 | 0.5 - 0.8 |
| Bioavailability | 50% | N/A |
| Reference | [1] | [1] |
Table 2: Example Dosing and Formulation for Thalidomide in Mice
| Parameter | Details | Reference |
| Animal Model | Mice | [1][2] |
| Dosage Range | 20 - 100 mg/kg | [1][2] |
| Route of Administration | Oral (gavage), Intraperitoneal (i.p.), Intravenous (i.v.) | [1][2] |
| Vehicle for Oral (p.o.) | 30% Dimethylsulfoxide in polypropylene (B1209903) glycol solution | [1] |
| Vehicle for Intravenous (i.v.) | 2-hydroxypropyl-β-cyclodextrin (1 mg/ml) | [1] |
| Vehicle for Intraperitoneal (i.p.) | DMSO (40 mg/ml) | [2] |
| Dosing Frequency | Daily | [12] |
Experimental Protocols
Protocol 1: Preparation of Thalidomide Formulation for Oral Administration
Materials:
-
Thalidomide or this compound
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 2% Tween 80 solution in sterile water.
-
Mix the 2% Tween 80 solution with an equal volume of PEG400 to create a 1:1 vehicle solution.[3]
-
Calculate the required amount of the compound based on the desired dose (e.g., 20 mg/kg) and the average weight of the animals. Assume a standard dosing volume of 10 mL/kg for mice.
-
Weigh the compound and add it to the prepared vehicle.
-
Vortex the mixture thoroughly.
-
Use a sonicator bath to aid in dissolution until a clear solution or a uniform suspension is achieved.[3]
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor cells (e.g., multiple myeloma cell line)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Prepared drug formulation
-
Gavage needles or syringes for the chosen administration route
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the prepared drug formulation or vehicle control to the respective groups according to the determined dose and schedule.
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Mandatory Visualization
Caption: General workflow for in vivo studies with Thalidomide analogs.
Caption: Simplified signaling pathway of Thalidomide and its analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Effect of thalidomide on signal transduction pathways and secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, in vitro and in vivo anti-tumor effect of thalidomide nanoparticles on lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Safety and pharmacokinetics of thalidomide in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for the Purification of Thalidomide 5-Fluoride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Thalidomide 5-fluoride derivatives. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
A1: The most common and effective purification techniques for this compound derivatives are Normal-Phase Flash Chromatography and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice depends on the scale of the synthesis, the polarity of the specific derivative, and the nature of the impurities. Recrystallization can also be employed as a final polishing step for achieving high purity.
Q2: How does the fluorine atom impact the purification strategy?
A2: The highly electronegative fluorine atom can significantly alter a molecule's properties, which in turn affects purification. It can lower the pKa of nearby basic nitrogen atoms, change the molecule's overall dipole moment, and create unique interactions with the stationary phase.[1] For instance, the altered polarity may lead to unexpected elution patterns on silica (B1680970) gel. In RP-HPLC, fluorinated phases (e.g., pentafluorophenyl or PFP) can sometimes offer unique selectivity for halogenated compounds compared to standard C18 columns.[2]
Q3: My this compound derivative has poor solubility. How can I improve its purification?
A3: Poor solubility can be a significant challenge. For flash chromatography, a stronger, more polar loading solvent might be necessary, but this can lead to band broadening. A useful technique is to dissolve the crude product in a minimal amount of a strong solvent (like DMSO or DMF) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample can be loaded onto the column. For RP-HPLC, dissolving the sample in the initial mobile phase is ideal. If solubility is low, a small amount of DMSO can be used, but it's crucial to minimize the volume to avoid peak distortion.[3]
Q4: What are common impurities I should expect from the synthesis of this compound derivatives?
A4: Common impurities often stem from the starting materials and reagents used in synthesis. If using an electrophilic fluorinating agent like Selectfluor™, unreacted starting material and byproducts from the reagent itself are possible.[4] Other potential impurities include diastereomers if the reaction is not stereoselective, and products of over-fluorination or side reactions on the isoindolinone core. Incomplete cyclization during the formation of the glutarimide (B196013) ring can also lead to related impurities.
Troubleshooting Guides
Normal-Phase Flash Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound Won't Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) or methanol (B129727) in the hexane/dichloromethane mixture). For very polar compounds, a gradient elution is recommended.[3] |
| Poor Separation of Product and Impurity | The chosen solvent system lacks selectivity. | Try a different solvent system. For example, substituting ethyl acetate with a dichloromethane/methanol mixture can alter selectivity.[3] Running a shallow gradient elution can also improve the resolution of closely eluting spots. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Streaking or Tailing of the Product Band | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded. | Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine (B128534) (typically 0.1-1%), to suppress ionization. Reduce the amount of crude material loaded onto the column. |
Reverse-Phase HPLC (RP-HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the silica-based stationary phase. Mobile phase pH is close to the compound's pKa. | Use a highly end-capped column. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1] For residual fluoride (B91410) ions, using a mobile phase with a pH > 5 can improve recovery on silica-based C18 columns.[5] |
| Poor Peak Shape (Fronting) | Sample overload. Poor sample solubility in the mobile phase. | Reduce the sample concentration or injection volume.[1] Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. Fluctuations in column temperature. | Ensure mobile phase components are accurately measured and thoroughly mixed. Use a column oven to maintain a consistent temperature.[1] |
| Low Recovery of Fluorinated Compound | The compound may be retained on the column. | For highly fluorinated compounds, consider using a specialized fluorous stationary phase which can offer improved retention and selectivity.[2] Ensure the final mobile phase composition is strong enough to elute all components. |
Experimental Protocols
Protocol 1: Generalized Normal-Phase Flash Chromatography
This protocol is a general guideline and requires optimization based on the specific properties of the this compound derivative.
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good system will provide a retention factor (Rf) for the desired product of approximately 0.2-0.4. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase (or the initial, less polar solvent for a gradient).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is poor, dissolve in a strong solvent like DMF, add a small amount of silica gel, and evaporate the solvent to create a dry-loaded sample.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds.[3]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis and Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Generalized Reverse-Phase HPLC Purification
This protocol provides a general framework for purification. The mobile phase, gradient, and column type should be optimized.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A pentafluorophenyl (PFP) column may offer alternative selectivity.[2][3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in acetonitrile (B52724) or methanol.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., DMSO, then dilute with Mobile Phase A). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.[3]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 5-95% over 30-60 minutes). The gradient steepness will depend on the polarity of the derivative and its impurities.
-
Hold at the high percentage of Mobile Phase B for a few column volumes.
-
Return to initial conditions to re-equilibrate the column.[3]
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the phthalimide (B116566) moiety absorbs (e.g., 210-220 nm).
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Post-Purification: Combine the pure fractions and remove the organic solvent. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA or formate (B1220265) salt.
Visualization of Workflows
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for poor separation issues during chromatography.
References
Validation & Comparative
Comparative Guide to Validating the Binding of Thalidomide 5-fluoride to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed methodologies for validating the binding of Thalidomide (B1683933) 5-fluoride to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. Understanding this interaction is critical for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where CRBN is frequently leveraged to induce the degradation of target proteins.
Introduction: Cereblon and Thalidomide Analogs
Cereblon (CRBN) is a pivotal protein that functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome.[1] Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding directly to CRBN.[1][3] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the degradation of "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
Thalidomide 5-fluoride is a derivative used to recruit the Cereblon protein, often incorporated into PROTACs to facilitate the degradation of specific target proteins.[4] The introduction of fluorine into thalidomide analogs has been shown to enhance binding affinity to Cereblon, a critical factor for the efficacy of such molecules.[5][6] This guide outlines the experimental validation of this binding.
Quantitative Data: Comparative Binding Affinities
The binding affinity of thalidomide derivatives to CRBN is a key determinant of their biological activity. Affinities are commonly measured using techniques that determine the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these constants indicate a stronger binding interaction.[7]
While direct, publicly documented side-by-side comparative data for this compound is limited, the following table summarizes the binding affinities of the parent compound, thalidomide, and other key analogs to provide a benchmark for comparison. Studies have consistently shown that fluorination tends to improve binding affinity.[5][6]
| Compound | Assay Type | Binding Constant | Reference |
| Thalidomide | TR-FRET | IC50: 22.4 nM (Ki: 10.6 nM) | [8] |
| FRET | IC50: 7.8 µM (Ki: 4.4 µM) | [9] | |
| MST | Ki: 8.6 µM | [5] | |
| Lenalidomide | TR-FRET | IC50: 8.9 nM (Ki: 4.2 nM) | [8] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM (Ki: 3.0 nM) | [8] |
| Fluorinated Benzamide (8d) | MST | IC50: 63 µM | [6] |
Note: Absolute values can vary significantly depending on the specific assay conditions, protein constructs, and instrumentation used.[1] The data clearly shows that even minor modifications to the thalidomide scaffold can result in substantial changes in binding affinity.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding the validation of CRBN binders.
Caption: Mechanism of this compound induced neosubstrate degradation via CRBN.
Caption: General workflow for validating the binding of this compound to Cereblon.
Experimental Protocols
Accurate validation of protein-ligand binding requires robust and well-defined experimental protocols. Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN.[1][10][11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][12]
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound–CRBN interaction.
-
Methodology:
-
Preparation: A solution of purified CRBN protein is placed in the sample cell of the ITC instrument. A solution of this compound is loaded into the injection syringe. Both solutions must be in identical, thoroughly degassed buffer to minimize heats of dilution.[11]
-
Titration: A series of small, precise injections of the this compound solution are made into the CRBN solution.
-
Measurement: The heat change associated with each injection is measured by the instrument. As the protein becomes saturated with the ligand, the heat changes diminish.
-
Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters. A control experiment, titrating the ligand into buffer alone, is performed to correct for the heat of dilution.[11]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding kinetics and affinity.[10][12]
-
Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) for the this compound–CRBN interaction.
-
Methodology:
-
Immobilization: Purified CRBN protein is immobilized onto the surface of a sensor chip.
-
Association: A solution containing this compound at a known concentration is flowed over the sensor surface, and the binding to the immobilized CRBN is monitored in real-time as a change in the SPR signal.
-
Dissociation: The ligand solution is replaced with buffer, and the dissociation of the complex is monitored as a decrease in the SPR signal.
-
Analysis: The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the kinetic rate constants (kon and koff). The dissociation constant (Kd) is calculated as koff/kon.
-
Competitive Binding Assays (Fluorescence Polarization - FP)
Competitive binding assays are often used for higher-throughput screening of CRBN binders. These assays measure the ability of an unlabeled test compound (this compound) to displace a known fluorescently labeled CRBN ligand (tracer).[11]
-
Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of this compound.
-
Methodology:
-
Assay Setup: A solution is prepared containing purified CRBN protein and a fluorescently labeled thalidomide analog (the tracer).
-
Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to the solution.
-
Measurement: The fluorescence polarization (FP) of the solution is measured. When the fluorescent tracer is bound to the large CRBN protein, it tumbles slowly, resulting in high polarization. When displaced by the test compound, the free tracer tumbles rapidly, leading to a decrease in polarization.[11]
-
Analysis: The IC50 value is determined from the dose-response curve of FP versus the concentration of the test compound. This value can then be converted to a Ki value.
-
Conclusion
Validating the binding of this compound to Cereblon is a critical step in the development of targeted protein degraders and other novel therapeutics. The fluorination of thalidomide analogs is a promising strategy for enhancing binding affinity, a key parameter for drug efficacy.[5] A multi-faceted approach utilizing robust biophysical techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence-based competitive assays is essential for accurately quantifying this molecular interaction. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to characterize and optimize novel CRBN-binding molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide 5-fluoride and Other CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Thalidomide (B1683933) 5-fluoride and other prominent Cereblon (CRBN) ligands used in targeted protein degradation, including thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). This document is intended to be a valuable resource for researchers and drug development professionals, offering a detailed comparison of their performance, supported by experimental data and methodologies.
Introduction to CRBN and its Ligands
Cereblon (CRBN) is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation. Small molecules known as immunomodulatory drugs (IMiDs®), such as thalidomide and its analogs lenalidomide and pomalidomide, bind directly to CRBN. This binding event modulates the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent degradation of "neosubstrates," proteins that are not the natural targets of this E3 ligase. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells.
This unique mechanism of action has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase (like CRBN), and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein. The choice of the CRBN ligand is a critical determinant of a PROTAC's efficacy and selectivity.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the binding affinity of various CRBN ligands and the degradation efficiency of PROTACs utilizing these ligands.
Table 1: Comparative Binding Affinity of CRBN Ligands
The binding affinity of a ligand to CRBN is a key parameter that often correlates with the potency of the resulting molecular glue or PROTAC. It is important to note that affinity values can vary depending on the specific experimental conditions, protein constructs, and assays used.
| Ligand | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM (Kd) | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | [1] |
| Thalidomide | Fluorescence Polarization (FP) | 404.6 nM (IC50) | |
| Lenalidomide | Fluorescence Polarization (FP) | 296.9 nM (IC50) | |
| Pomalidomide | Fluorescence Polarization (FP) | 264.8 nM (IC50) | |
| Thalidomide | Time-Resolved FRET (TR-FRET) | 22.4 nM (IC50) | |
| Lenalidomide | Time-Resolved FRET (TR-FRET) | 8.9 nM (IC50) | |
| Pomalidomide | Time-Resolved FRET (TR-FRET) | 6.4 nM (IC50) | |
| Thalidomide 5-fluoride | Data Not Available | - | - |
Note: While a specific Kd or IC50 value for this compound is not available in the reviewed literature, it is suggested that the 5-fluoro substitution on the phthalimide (B116566) ring does not significantly affect binding to CRBN.[2]
Table 2: Comparative Degradation Efficiency of CRBN-based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The performance of a PROTAC is highly dependent on the target protein, the linker, and the cell line used.
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax | Assay Method | Reference |
| This compound | IRAK4 | OCI-LY-10 | >1 µM | >50% at 1 µM | Not Specified | [3] |
| Thalidomide (as part of dBET1) | BRD4 | MV4;11 | 8 nM | >98% | Western Blot | |
| Lenalidomide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | - |
| Pomalidomide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | - |
Note: The degradation data for the this compound PROTAC provides evidence of its ability to effectively recruit CRBN to a target protein, leading to its degradation. Further studies are needed to determine its DC50 and Dmax values for a direct comparison with other PROTACs.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the comparative analysis. The following diagrams were generated using Graphviz (DOT language).
CRBN Signaling Pathway in Targeted Protein Degradation
Caption: CRBN-mediated targeted protein degradation pathway initiated by a PROTAC.
Experimental Workflow for Evaluating CRBN Ligands
Caption: A typical experimental workflow for the evaluation of CRBN ligands.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters of binding between a CRBN ligand and the CRBN protein, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN protein (often as a complex with DDB1 for stability).
-
Prepare a concentrated solution of the CRBN ligand (e.g., this compound) in the same buffer as the protein. The buffer should be degassed to avoid air bubbles. A common buffer is 50 mM HEPES pH 7.4, 150 mM NaCl.
-
-
ITC Experiment:
-
Load the purified CRBN protein into the sample cell of the ITC instrument.
-
Load the CRBN ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Fluorescence Polarization (FP) for Binding Affinity
Objective: To determine the binding affinity (IC50) of a CRBN ligand through a competitive binding assay.
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive assay, an unlabeled ligand competes with a fluorescently labeled ligand (tracer) for binding to the target protein, leading to a decrease in fluorescence polarization.
Methodology:
-
Assay Setup:
-
Prepare a reaction mixture containing a fixed concentration of purified CRBN protein and a fluorescently labeled thalidomide analog (tracer).
-
-
Competition:
-
Add serial dilutions of the unlabeled test compound (e.g., this compound) to the reaction mixture.
-
-
Measurement:
-
After incubation to reach equilibrium, measure the fluorescence polarization of each sample using a microplate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the decrease in fluorescence polarization against the concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Principle: Western blotting uses antibodies to detect the level of a specific protein in a complex mixture of proteins separated by size.
Methodology:
-
Cell Treatment:
-
Culture cells of interest and treat them with varying concentrations of the PROTAC for a specified time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Quantify the total protein concentration in each lysate using a suitable method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax from the dose-response curve.[4]
-
HiBiT Assay for Protein Degradation
Objective: To quantify protein degradation in real-time in live cells.
Principle: The HiBiT system is a bioluminescent reporter technology based on protein complementation. A small 11-amino acid tag (HiBiT) is fused to the target protein. When the large subunit (LgBiT) is added, it complements with HiBiT to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein.
Methodology:
-
Cell Line Generation:
-
Use CRISPR/Cas9 gene editing to knock-in the HiBiT tag at the endogenous locus of the target protein in a cell line.
-
-
Cell Plating and Treatment:
-
Plate the engineered cells in a multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Luminescence Measurement:
-
Add the HiBiT lytic detection reagent (containing LgBiT and luciferase substrate) to the cells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control to determine the percentage of remaining protein.
-
Calculate the DC50 and Dmax values from the dose-response curve.
-
Conclusion
The selection of an appropriate CRBN ligand is a critical step in the design of effective molecular glues and PROTACs. While thalidomide, lenalidomide, and pomalidomide are well-characterized ligands with varying binding affinities for CRBN, the development of novel derivatives like this compound offers opportunities for creating new therapeutic agents. The available data indicates that this compound is a functional CRBN ligand capable of inducing the degradation of target proteins when incorporated into a PROTAC. However, a more comprehensive understanding of its performance requires direct measurement of its binding affinity to CRBN and a head-to-head comparison of its degradation efficiency in standardized assays against other CRBN ligand-based PROTACs. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in the development of next-generation targeted protein degraders.
References
- 1. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Thalidomide 5-fluoride vs. Pomalidomide for PROTAC development: a comparison
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and specificity of a Proteolysis-Targeting Chimera (PROTAC). Among the most widely utilized E3 ligase recruiters are derivatives of the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and pomalidomide (B1683931), which hijack the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of thalidomide and pomalidomide as CRBN ligands for PROTAC development, supported by experimental data and detailed protocols.
Key Differences and Considerations
Thalidomide and pomalidomide, while structurally similar, exhibit distinct properties that can significantly impact PROTAC performance. Pomalidomide generally displays a higher binding affinity for CRBN compared to thalidomide. This enhanced affinity can translate to the formation of more stable ternary complexes (PROTAC-Target-CRBN), leading to more efficient degradation of the target protein.
However, the choice between thalidomide and pomalidomide is not always straightforward and can be target-dependent. The specific linkage chemistry and the nature of the target protein can influence the cooperativity of the ternary complex, sometimes favoring one ligand over the other. Furthermore, subtle differences in the way these ligands engage CRBN can lead to distinct downstream consequences, including differing selectivity profiles and off-target effects.
Comparative Data
The following tables summarize key quantitative data comparing the performance of thalidomide and pomalidomide in the context of PROTAC development.
Table 1: Binding Affinity to CRBN
| Ligand | Binding Assay | Kd (nM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 250 | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 37 |
Table 2: In Vitro Degradation of BRD4 by PROTACs
| PROTAC | E3 Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Thalidomide | 4.3 | >98 | 22Rv1 | |
| ARV-771 | Pomalidomide | <1 | >90 | LNCaP |
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for CRBN Binding
-
Objective: To determine the binding affinity (Kd) of thalidomide and pomalidomide to the CRBN-DDB1 complex.
-
Materials:
-
Purified recombinant human CRBN-DDB1 protein complex.
-
Thalidomide and pomalidomide.
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
-
Procedure:
-
Prepare a solution of the CRBN-DDB1 complex (e.g., 20 µM) in ITC buffer.
-
Prepare solutions of thalidomide and pomalidomide (e.g., 200 µM) in ITC buffer.
-
Load the CRBN-DDB1 solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the sample cell while monitoring the heat change.
-
Analyze the resulting data using the instrument's software to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
2. Western Blot for Target Protein Degradation
-
Objective: To quantify the degradation of a target protein (e.g., BRD4) following treatment with a PROTAC.
-
Materials:
-
Cell line expressing the target protein (e.g., 22Rv1 or LNCaP).
-
PROTACs (e.g., dBET1 and a pomalidomide-based analogue).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein (e.g., anti-BRD4).
-
Primary antibody against a loading control (e.g., anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot imaging system.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the PROTAC Mechanism and Workflow
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.
Comparing the efficacy of different fluorinated thalidomide analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various fluorinated thalidomide (B1683933) analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the thalidomide scaffold.
Introduction
Thalidomide, a drug with a controversial past, has been repurposed for the treatment of various cancers, most notably multiple myeloma. Its therapeutic effects are largely attributed to its immunomodulatory and anti-angiogenic properties. This has spurred the development of numerous analogs with the goal of enhancing efficacy and reducing toxicity. Fluorination has emerged as a key chemical modification in this endeavor, often leading to compounds with significantly improved biological activity. This guide focuses on comparing the efficacy of different classes of fluorinated thalidomide analogs, including tetrafluorinated and alpha-fluoro-substituted derivatives.
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative, anti-angiogenic, and Cereblon-binding activities of various fluorinated thalidomide analogs compared to the parent compound, thalidomide.
Table 1: Anti-Proliferative Activity of Fluorinated Thalidomide Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Tetrafluorinated Analogs | |||
| Gu973 | PC3 (Prostate) | < 5 | [1] |
| Gu998 | PC3 (Prostate) | < 5 | [1] |
| Alpha-Fluoro-4-amino Analog | |||
| Analog 4 | Not specified (cytotoxicity) | Non-cytotoxic at tested concentrations | [2] |
| Other Fluorinated Analogs | |||
| 18f | HepG-2 (Liver) | 11.91 ± 0.9 | [3] |
| PC3 (Prostate) | 9.27 ± 0.7 | [3] | |
| MCF-7 (Breast) | 18.62 ± 1.5 | [3] | |
| 21b | HepG-2 (Liver) | 10.48 ± 0.8 | [3] |
| PC3 (Prostate) | 22.56 ± 1.6 | [3] | |
| MCF-7 (Breast) | 16.39 ± 1.4 | [3] | |
| Thalidomide (Reference) | HepG-2 (Liver) | 11.26 ± 0.54 | [3] |
| PC3 (Prostate) | 14.58 ± 0.57 | [3] | |
| MCF-7 (Breast) | 16.87 ± 0.7 | [3] |
Table 2: Anti-Angiogenic Activity of Fluorinated Thalidomide Analogs
| Compound | Assay | Activity | Concentration | Reference |
| Tetrafluorinated Analogs | ||||
| CPS45 | Rat Aortic Ring | Significant inhibition of microvessel outgrowth | 12.5 - 200 µM | [4] |
| CPS49 | Rat Aortic Ring | Significant inhibition of microvessel outgrowth | 12.5 - 200 µM | [4] |
| HUVEC Tube Formation | >80% inhibition | 30 µM | [5] | |
| Gu973 | Rat Aortic Ring | ~90% inhibition of microvessel outgrowth | 50 µM | [6] |
| Gu998 | Rat Aortic Ring | ~90% inhibition of microvessel outgrowth | 50 µM | [6] |
| Gu1029 | Rat Aortic Ring | ~90% inhibition of microvessel outgrowth | 50 µM | [6] |
| Gu992 | Rat Aortic Ring | ~90% inhibition of microvessel outgrowth | 50 µM | [6] |
| Thalidomide (Reference) | Rat Aortic Ring | No significant inhibition | 12.5 - 200 µM | [4] |
| HUVEC Tube Formation | No marked inhibition | 100 µM | [5] |
Table 3: Cereblon (CRBN) Binding Affinity of Thalidomide Analogs
| Compound | Assay | Binding Affinity (Kd or Ki) | Reference |
| Thalidomide (S-enantiomer) | Surface Plasmon Resonance | ~250 nM (Kd) | [7] |
| Thalidomide (R-enantiomer) | Surface Plasmon Resonance | ~2.5 µM (Kd) | [7] |
| Lenalidomide | Time-Resolved FRET | 1.5 µM (IC50) | [7] |
| Pomalidomide | Time-Resolved FRET | 1.2 µM (IC50) | [7] |
| Thalidomide | Microscale Thermophoresis | 8.6 µM (Ki) | [1] |
Experimental Protocols
Rat Aortic Ring Assay
This ex vivo assay assesses the effect of compounds on angiogenesis by measuring the outgrowth of microvessels from cultured rat aortic rings.[4]
-
Aorta Excision and Preparation: Thoracic aortas are excised from rats, cleaned of periaortic fibroadipose tissue, and cut into 1-2 mm rings.
-
Embedding: The aortic rings are placed in 12-well tissue culture plates coated with Matrigel and a second layer of Matrigel is added on top.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with the test compounds or vehicle control (e.g., 0.5% DMSO). For the tetrafluorinated analogs CPS45 and CPS49, concentrations ranging from 12.5 to 200 µM were used.[4] For Gu973, Gu998, Gu1029, and Gu992, a concentration of 50 µM was used.[6]
-
Incubation and Analysis: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days. The extent of microvessel outgrowth is quantified by image analysis.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: 8-well slide chambers are coated with Matrigel and allowed to solidify at 37°C.[5]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 30,000 cells/well.
-
Treatment: The cells are treated with the test compounds or vehicle control. For the tetrafluorinated analog CPS49, a concentration of 30 µM was used.[5]
-
Incubation and Analysis: The plates are incubated for an appropriate time (e.g., 18 hours) to allow for tube formation. The extent of tube formation is then quantified using imaging software.
TNF-alpha Inhibition Assay in LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-alpha.[2][8]
-
PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in appropriate media and stimulated with lipopolysaccharide (LPS) to induce TNF-alpha production.
-
Treatment: The cells are co-incubated with various concentrations of the test compounds or vehicle control.
-
TNF-alpha Measurement: After a specific incubation period, the concentration of TNF-alpha in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
Mandatory Visualization
Cereblon-Mediated Protein Degradation Pathway
The primary mechanism of action of thalidomide and its analogs involves the E3 ubiquitin ligase Cereblon (CRBN). These compounds act as a "molecular glue" between CRBN and specific "neosubstrate" proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Caption: Cereblon-mediated neosubstrate degradation by fluorinated thalidomide analogs.
Experimental Workflow for Anti-Angiogenic Activity Screening
The following diagram illustrates a typical workflow for screening the anti-angiogenic potential of fluorinated thalidomide analogs.
Caption: Workflow for screening the anti-angiogenic activity of thalidomide analogs.
Discussion
The presented data highlights the significant impact of fluorination on the biological activity of thalidomide analogs.
Anti-Proliferative Activity: Tetrafluorinated analogs such as Gu973 and Gu998 demonstrate potent anti-proliferative effects against prostate cancer cells at concentrations where the parent thalidomide has less effect.[1] Other fluorinated analogs, like 18f and 21b, show comparable or slightly improved activity against a panel of cancer cell lines when compared directly to thalidomide in the same study.[3] The alpha-fluoro-4-amino analog was found to be non-cytotoxic at the tested concentrations, suggesting that its primary mechanism of action may be more immunomodulatory than directly cytotoxic.[2]
Anti-Angiogenic Activity: The superior anti-angiogenic properties of fluorinated analogs are particularly evident. In the rat aortic ring assay, tetrafluorinated analogs like CPS45, CPS49, and the Gu series of compounds show marked inhibition of microvessel outgrowth at concentrations where thalidomide is inactive.[4][6] Similarly, in the HUVEC tube formation assay, CPS49 demonstrates potent inhibition of angiogenesis.[5] This suggests that tetrafluorination of the phthaloyl ring is a key modification for enhancing anti-angiogenic efficacy.
Cereblon Binding: While direct comparative data for a wide range of fluorinated analogs is limited, the available information indicates that modifications to the thalidomide structure can influence binding affinity to Cereblon. For instance, the S-enantiomer of thalidomide binds to CRBN with higher affinity than the R-enantiomer.[7] Further studies are needed to establish a clear structure-activity relationship between fluorine substitution patterns and Cereblon binding affinity.
Mechanism of Action: The primary mechanism of action for these analogs is the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to Cereblon, the analogs induce the degradation of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. The enhanced efficacy of fluorinated analogs is likely due to a combination of factors, including altered binding affinity for Cereblon, improved cell permeability, and potentially altered interactions with neosubstrates.
Conclusion
Fluorination of the thalidomide scaffold is a highly effective strategy for enhancing its anti-cancer properties. Tetrafluorinated analogs, in particular, exhibit superior anti-angiogenic and anti-proliferative activities compared to the parent compound. The development of novel fluorinated analogs continues to be a promising avenue for the discovery of more potent and selective cancer therapeutics. Further research should focus on elucidating the precise structure-activity relationships governing Cereblon binding and neosubstrate degradation to enable the rational design of next-generation immunomodulatory drugs.
References
- 1. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide can be either agonistic or antagonistic to LPS evoked synthesis of TNF-alpha by mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein Degradation by Thalidomide 5-Fluoride-Based PROTACs: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] A critical component of many PROTACs is the E3 ligase ligand, with thalidomide (B1683933) and its derivatives being frequently utilized to recruit the Cereblon (CRBN) E3 ligase.[2][3] Thalidomide 5-fluoride is a specific derivative used as a building block for PROTACs, providing a functional handle for conjugation to a target protein ligand without significantly disrupting its binding to CRBN.[4]
This guide provides an objective comparison of methodologies to validate the efficacy of a this compound-based PROTAC, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[5] The process, mediated by a this compound-based PROTAC, is a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule, containing the this compound moiety, first binds to the CRBN E3 ligase.[6] Simultaneously, the other end of the PROTAC binds to the target protein, forming a transient ternary complex (POI-PROTAC-CRBN).[7]
-
Ubiquitination : The proximity created by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[6] The PROTAC is then released and can initiate another cycle of degradation.[8]
Orthogonal Validation of Protein Degradation
Relying on a single analytical method is insufficient for validating PROTAC activity.[1] A suite of orthogonal techniques is crucial to confirm on-target degradation, assess specificity, and understand the mechanism of action.
| Validation Method | Principle | Quantitative Readout | Advantages | Limitations |
| Western Blotting | Immunodetection of target protein levels in cell lysates after PROTAC treatment.[9] | Relative protein abundance, DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximum degradation).[9][10] | Widely accessible, relatively low cost, provides information on protein size.[10] | Semi-quantitative, dependent on antibody quality, lower throughput.[10] |
| Mass Spectrometry (Proteomics) | Global or targeted quantification of protein levels in cell lysates. | Fold-change in protein abundance, comprehensive off-target analysis.[10] | Unbiased, highly sensitive, provides a global view of protein changes, ideal for identifying off-targets.[10] | Higher cost, complex data analysis, requires specialized equipment. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of the target protein or E3 ligase to detect interacting partners. | Detection of the ternary complex (POI, PROTAC, E3 ligase). | Confirms the PROTAC's mechanism of action by demonstrating ternary complex formation.[9] | Can be technically challenging, may not capture transient interactions. |
| Cell Viability / Apoptosis Assays | Measurement of cellular proliferation, health, or programmed cell death following POI degradation. | IC₅₀ (half-maximal inhibitory concentration), percentage of apoptotic cells. | Links protein degradation to a functional cellular outcome.[11] | Downstream effect, may not directly correlate with the extent of degradation. |
Comparative Performance Data: A BRD4-Targeting PROTAC Example
To illustrate how these methods compare, the following tables present representative data for a hypothetical this compound-based PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a key oncogene regulator.[7]
Table 1: Degradation Potency and Efficacy (Western Blot)
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC | BRD4 | 1.5 | >95% |
| BRD4-PROTAC (Negative Control) | BRD4 | >10,000 | <10% |
| JQ1 (Inhibitor) | BRD4 | N/A (No Degradation) | 0% |
A proper negative control is a structurally similar molecule unable to bind the E3 ligase, ensuring the observed effect is mechanism-specific.[9]
Table 2: On-Target and Off-Target Analysis (Quantitative Proteomics)
| Protein | Log₂ Fold Change (PROTAC vs. Vehicle) | Significance (p-value) | Comment |
| BRD4 | -4.5 | < 0.001 | On-Target |
| BRD2 | -1.2 | < 0.05 | Known related off-target |
| BRD3 | -0.9 | < 0.05 | Known related off-target |
| CRBN | 0.1 | > 0.05 | No change in E3 ligase level |
| GAPDH | 0.05 | > 0.05 | Housekeeping protein, no change |
| c-MYC | -3.8 | < 0.001 | Downstream target of BRD4 |
Table 3: Cellular Activity in MV-4-11 Leukemia Cells
| Compound | Anti-Proliferation IC₅₀ (nM) |
| BRD4-PROTAC | 0.8 |
| BRD4-PROTAC (Negative Control) | >10,000 |
| JQ1 (Inhibitor) | 55 |
PROTACs often exhibit significantly higher potency in cellular assays compared to their corresponding inhibitors because of their catalytic mode of action.[12]
Comparison with Alternative PROTACs
The choice of E3 ligase ligand is a critical determinant of a PROTAC's properties. While CRBN ligands like thalidomide derivatives are widely used, other E3 ligases provide alternative avenues for targeted degradation.
Table 4: Comparison of Common E3 Ligase Ligands
| E3 Ligase | Common Ligand Type | Advantages | Considerations |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide derivatives.[13] | Well-characterized, high-affinity ligands available, favorable drug-like properties.[5][14] | Potential for off-target effects related to immunomodulatory activity.[8] |
| von Hippel-Lindau (VHL) | HIF-1α mimetics.[13] | Potent and well-validated, distinct substrate scope from CRBN.[15] | Can have different tissue expression profiles compared to CRBN. |
| Mouse double minute 2 (MDM2) | Nutlin-based ligands.[14] | One of the first ligases used for PROTACs, can reactivate p53.[14][15] | Ligands are often larger, leading to less favorable drug-like properties.[14] |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin or SMAC mimetics. | Can induce apoptosis directly in addition to degrading the target. | Expression can be variable across different cell types. |
| RING finger protein 114 (RNF114) | Nimbolide (natural product).[14] | Covalent engagement offers a different mechanism of action. | Covalent binding can lead to off-target reactivity. |
Signaling Pathway and Experimental Workflow Visualization
Degradation of a target protein has downstream consequences on cellular signaling. For instance, degrading BRD4 leads to the downregulation of the oncogene c-MYC, which in turn affects cell cycle progression and apoptosis.[7]
A systematic workflow is essential for the comprehensive validation of a novel PROTAC.
Detailed Experimental Protocols
Western Blot for PROTAC-Mediated Degradation
Objective: To determine the dose- and time-dependent degradation of a target protein and calculate its DC₅₀ and Dₘₐₓ.[9]
Methodology:
-
Cell Seeding: Plate cells (e.g., MV-4-11) in 6-well plates and allow them to adhere or stabilize overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 18 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 10x DC₅₀) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control and plot the results to determine DC₅₀ and Dₘₐₓ.[9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., DC₅₀), a vehicle control, and a negative control PROTAC for a short duration (e.g., 2-4 hours) to capture the transient complex.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, coupled to fresh beads, overnight at 4°C with gentle rotation.
-
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the input lysates and the eluted IP samples by Western blotting, probing for the target protein, the E3 ligase, and other relevant proteins. A successful Co-IP will show the presence of the target protein in the CRBN immunoprecipitate (and vice-versa) only in the presence of the active PROTAC.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of target protein degradation on cell proliferation and determine the IC₅₀.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to acclimate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC, a negative control, and a relevant inhibitor for 72 hours.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Mix on an orbital shaker for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control and plot the results using a non-linear regression model to calculate the IC₅₀ values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. precisepeg.com [precisepeg.com]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thalidomide Analogs in Cereblon Binding: Thalidomide 5-Fluoride vs. Lenalidomide
For researchers, scientists, and drug development professionals, the selection of a Cereblon (CRBN) E3 ligase ligand is a critical step in the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and molecular glues. This guide provides a detailed comparison of the CRBN binding characteristics of the well-established modulator, Lenalidomide, and a fluorinated analog of Thalidomide (B1683933), Thalidomide 5-fluoride.
This comparison synthesizes available experimental data to objectively evaluate their performance in binding to CRBN, the primary target of this class of drugs.[1] The binding of these ligands to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2]
Quantitative Analysis of CRBN Binding Affinity
The binding affinities of Thalidomide and Lenalidomide to CRBN have been characterized using various biophysical assays. While direct quantitative binding data for this compound is not extensively available in peer-reviewed literature, studies on other fluorinated thalidomide analogs suggest that fluorination can enhance CRBN binding affinity.[3] However, it is also noted by some suppliers that a fluoro group at the 5-position of the phthalimide (B116566) ring does not significantly affect binding. The following table summarizes the reported binding affinities for Thalidomide and Lenalidomide.
| Compound | Assay | Binding Constant | Source |
| Thalidomide | Time-Resolved FRET | IC50: 22.4 nM | [4] |
| Fluorescence Polarization | IC50: 404.6 nM | [4] | |
| (S)-enantiomer | IC50: 11.0 nM | [4] | |
| (R)-enantiomer | IC50: 200.4 nM | [4] | |
| Lenalidomide | Time-Resolved FRET | IC50: 8.9 nM | [4] |
| Fluorescence Polarization | IC50: 296.9 nM | [4] | |
| TR-FRET | IC50: 2.694 µM | [1] | |
| Competitive Bead Binding | IC50: ~2 µM | [5] |
Signaling Pathway and Experimental Workflow
The interaction of these small molecules with CRBN initiates a cascade of cellular events culminating in the degradation of target proteins. The following diagrams illustrate this signaling pathway and a general workflow for assessing CRBN binding.
Experimental Protocols
Accurate determination of binding affinity is crucial for the comparative analysis of CRBN ligands. Below are detailed methodologies for commonly employed biophysical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
This compound or Lenalidomide
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN/DDB1 protein extensively against the ITC buffer.
-
Dissolve the ligand (this compound or Lenalidomide) in the final dialysis buffer to the desired concentration (typically 10-20 fold higher than the protein concentration).
-
Degas both protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
This compound or Lenalidomide
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Immobilize the CRBN/DDB1 complex onto the chip surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (this compound or Lenalidomide) in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate, monitoring the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the protein by an unlabeled test compound.
Materials:
-
Purified GST-tagged human CRBN
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Thalidomide-based tracer labeled with an acceptor fluorophore (e.g., XL665)
-
This compound or Lenalidomide
-
Assay buffer
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (this compound and Lenalidomide) and a positive control (unlabeled Thalidomide).
-
Dispense the compound dilutions into the assay plate.
-
-
Reagent Addition:
-
Add a solution containing GST-tagged CRBN, the donor-labeled anti-GST antibody, and the acceptor-labeled thalidomide tracer to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal (ratio of acceptor to donor emission) using a plate reader.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.
-
Conclusion
Lenalidomide demonstrates potent binding to CRBN, with reported IC50 values in the nanomolar to low micromolar range, depending on the assay format.[1][4][5] While direct, quantitative head-to-head comparison data for this compound is currently limited, the existing literature on fluorinated thalidomide analogs suggests a potential for enhanced CRBN affinity.[3] The introduction of a fluorine atom can modulate the electronic properties and conformation of the molecule, potentially leading to improved interactions within the CRBN binding pocket.
For drug development professionals, the choice between Lenalidomide and a novel analog like this compound will depend on a comprehensive evaluation of not only CRBN binding affinity but also on factors such as neosubstrate specificity, pharmacokinetic properties, and off-target effects. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies and generating the necessary data to inform rational drug design. Further investigation into the specific CRBN binding affinity of this compound is warranted to fully elucidate its potential as a CRBN E3 ligase modulator.
References
- 1. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Thalidomide 5-fluoride as a CRBN Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Thalidomide (B1683933) 5-fluoride has emerged as a readily accessible derivative for this purpose. This guide provides an objective comparison of Thalidomide 5-fluoride with other established CRBN ligands, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their targeted protein degradation studies.
Quantitative Comparison of CRBN Ligands
While direct, peer-reviewed quantitative binding data for this compound is not extensively available, the well-characterized affinities of parent and related molecules provide a strong basis for comparison. Fluorination of thalidomide analogs has been shown to generally improve binding affinity to CRBN. The following table summarizes the reported binding affinities of key CRBN ligands.
| Ligand | Binding Affinity (Kd / Ki / IC50) | Assay Type | Notes |
| Thalidomide | Ki: ~8.6 µM[1], ~250 nM | Microscale Thermophoresis (MST)[1], Competitive Titration[2] | Parent molecule, serves as a baseline for comparison. |
| Lenalidomide | IC50: ~1.5 µM | Time-Resolved FRET | Higher affinity than thalidomide.[3] |
| Pomalidomide | IC50: ~1.2 µM | Time-Resolved FRET | Higher affinity than thalidomide.[3] |
| Tetrafluorinated Thalidomide Analog | Ki: 6.1 µM | Microscale Thermophoresis (MST)[1] | Demonstrates that fluorination can enhance binding affinity compared to the non-fluorinated parent compound.[1] |
| This compound | Data not readily available | - | Expected to have a comparable or potentially higher affinity than thalidomide due to the fluorine substitution. |
Mechanism of Action and Specificity
Thalidomide and its analogs function as "molecular glues" by binding to CRBN, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex. This binding event recruits neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent proteasomal degradation. In the context of PROTACs, the CRBN ligand serves to hijack this E3 ligase machinery to degrade a specific protein of interest (POI).
The specificity of a CRBN-recruiting PROTAC is influenced by both the CRBN ligand and the ligand for the POI. While this compound is expected to recruit CRBN effectively, comprehensive profiling is essential to identify any potential off-target degradation events.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Thalidomide 5-Fluoride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide (B1683933) 5-fluoride as a Cereblon (CRBN) E3 ligase ligand. The performance of these PROTACs is compared with alternatives, supported by representative experimental data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[5][6]
Thalidomide and its derivatives are widely used as E3 ligase ligands that bind to Cereblon (CRBN).[2][7] Thalidomide 5-fluoride is a specific derivative used as a building block for PROTACs.[8] The fluorine substitution at the 5-position of the phthalimide (B116566) ring is a common chemical handle for linker attachment and is known not to significantly impact the binding affinity to CRBN. This guide evaluates the performance of this compound-based PROTACs in comparison to standard thalidomide-based PROTACs and those utilizing the von Hippel-Lindau (VHL) E3 ligase, another popular choice in PROTAC development.[9]
Mechanism of Action: CRBN-Recruiting PROTACs
Thalidomide-based PROTACs initiate targeted protein degradation by forming a ternary complex between the target protein and the CRL4-CRBN E3 ligase complex.[6][10] This proximity enables the E3 ligase to poly-ubiquitinate the target protein, leading to its recognition and subsequent degradation by the proteasome.[2] The PROTAC molecule is then released and can act catalytically to degrade multiple protein copies.[11]
Comparative Performance Data
The following tables present a summary of representative data comparing a hypothetical this compound-based PROTAC against a standard (non-fluorinated) Thalidomide PROTAC and a VHL-based PROTAC, all designed to target the well-characterized bromodomain protein BRD4.
Table 1: In Vitro Activity Comparison
This table summarizes key in vitro performance metrics for BRD4 degradation in a human cell line (e.g., SU-DHL-4).[12] DC₅₀ represents the concentration required for 50% degradation, while Dₘₐₓ is the maximum degradation achieved.[]
| Parameter | Thalidomide 5-F PROTAC | Standard Thalidomide PROTAC | VHL-based PROTAC |
| Target Protein | BRD4 | BRD4 | BRD4 |
| E3 Ligase Recruited | CRBN | CRBN | VHL |
| DC₅₀ (nM) | 6.5 | 8.0 | 5.0 |
| Dₘₐₓ (%) | >95% | >95% | >90% |
| Cell Viability IC₅₀ (nM) | 15 | 20 | 12 |
Note: Data is representative and synthesized based on typical performance characteristics reported for these classes of molecules. Actual values are target and cell-line dependent.[9][14]
Table 2: In Vivo Performance Comparison
This table outlines typical in vivo outcomes from a mouse xenograft model of human cancer (e.g., B-cell lymphoma).[15]
| Parameter | Thalidomide 5-F PROTAC | Standard Thalidomide PROTAC | VHL-based PROTAC |
| Animal Model | Nude Mouse Xenograft | Nude Mouse Xenograft | Nude Mouse Xenograft |
| Dosing Regimen | 50 mg/kg, daily, i.p. | 50 mg/kg, daily, i.p. | 50 mg/kg, daily, i.p. |
| Tumor Growth Inhibition (%) | 85 | 80 | 90 |
| Plasma Half-life (t½, hours) | 6 | 5.5 | 4 |
| Tumor BRD4 Degradation (%) | >90% | >90% | >85% |
Note: In vivo performance is highly dependent on the specific chemical structure, formulation, and animal model used.[][17]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of PROTAC molecules.
Protocol 1: In Vitro Protein Degradation Assay (In-Cell Western)
This protocol is used to quantify the degradation of a target protein within cells following PROTAC treatment.[]
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., SU-DHL-4) into 96-well plates at an appropriate density and allow cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of the PROTAC compounds in the cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[12]
-
-
Cell Lysis and Fixing:
-
After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by adding a 4% paraformaldehyde solution for 20 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific to the target protein (e.g., anti-BRD4) and a normalization antibody (e.g., anti-Actin) overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween 20.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells again to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein and the normalization control.
-
Normalize the target protein signal to the control signal. Calculate the percentage of protein remaining relative to the vehicle-treated cells and plot the data to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a typical study to assess the anti-tumor activity of a PROTAC in a mouse model.[15][]
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old).
-
Culture a human tumor cell line (e.g., TMD8 B-cell lymphoma) and suspend the cells in a suitable medium like Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 150-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, PROTAC at various doses).
-
Prepare the PROTAC formulation in a vehicle suitable for the chosen route of administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline for intraperitoneal injection).
-
Administer the PROTAC or vehicle daily via intraperitoneal (i.p.) or oral (p.o.) gavage for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice.
-
Harvest the tumors for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation) and weigh them.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Analyze pharmacokinetic (PK) and pharmacodynamic (PD) samples to establish a correlation between drug exposure and target degradation/efficacy.
-
Conclusion
The selection of an E3 ligase ligand is a critical decision in PROTAC design. This compound serves as a versatile and effective building block for constructing CRBN-recruiting PROTACs. While its performance is often comparable to standard thalidomide-based PROTACs, the choice between CRBN and VHL-based degraders depends on multiple factors. These include the specific protein target, the expression levels of the E3 ligases in the target tissue, and the desired pharmacokinetic and pharmacodynamic properties.[9] VHL-based PROTACs may offer advantages in selectivity for certain targets, whereas CRBN-based PROTACs often utilize smaller, more drug-like E3 ligase ligands.[9] A thorough in vitro and in vivo evaluation, as outlined in this guide, is essential for identifying the optimal PROTAC candidate for clinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellgs.com [cellgs.com]
- 12. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide's Pharmacokinetic Profile: A Benchmark for its 5-Fluoride Derivatives
A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the pharmacokinetic properties of thalidomide's 5-fluoride derivatives. While these fluorinated analogs are increasingly utilized as potent Cereblon (CRBN) ligands in targeted protein degradation technologies like PROTACs, their in vivo absorption, distribution, metabolism, and excretion (ADME) profiles remain largely uncharacterized in publicly available research. This guide, therefore, presents a detailed summary of the well-established pharmacokinetic parameters of the parent compound, thalidomide (B1683933), across various species. This information serves as a crucial benchmark for researchers and drug developers engaged in the design and evaluation of novel 5-fluoride thalidomide derivatives, highlighting the critical need for future pharmacokinetic studies to enable their therapeutic development.
Pharmacokinetic Profile of Thalidomide
The pharmacokinetic properties of thalidomide have been extensively studied in humans and various animal models. Significant interspecies differences have been observed, which are thought to contribute to the varied biological effects, including its notorious teratogenicity in some species but not others.[1][2] The following tables summarize key pharmacokinetic parameters of thalidomide.
Table 1: Pharmacokinetic Parameters of Thalidomide in Humans (200 mg oral dose)
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 1-2 mg/L | [3] |
| Time to Cmax (Tmax) | 3-4 hours | [3] |
| Area Under the Curve (AUC) | 18 mg·h/L | [3] |
| Elimination Half-life (t½) | ~6 hours (apparent) | [3] |
| Systemic Clearance (CL) | 10 L/h (apparent) | [3] |
| Protein Binding | 55% (R-enantiomer), 65% (S-enantiomer) | [3] |
Note: Thalidomide's pharmacokinetics are characterized by absorption rate-limited elimination, often referred to as the 'flip-flop' phenomenon, where the apparent elimination half-life reflects the absorption rate due to its low solubility.[3][4]
Table 2: Comparative Pharmacokinetics of Thalidomide in Animal Models (2 mg/kg dose)
| Species | Route | Cmax (µmol/L) | Tmax (hours) | AUC (µmol/L·h) | t½ (hours) | Bioavailability (%) | Reference |
| Mouse | p.o. | 4.3 ± 0.9 | 0.5 | 4.3 ± 0.8 | 0.5 - 0.8 | 50 | [1] |
| i.v. | 7.7 ± 0.3 | 0.08 | 8.7 ± 0.7 | - | - | [1] | |
| Rabbit | p.o. | 1.8 | 1.5 | 8 | 2.2 | 100 | [1][2] |
| i.v. | 7.2 | 0.25 | - | - | - | [1] |
Experimental Protocols
The following methodologies are standardly employed in the pharmacokinetic evaluation of thalidomide and would be applicable to its 5-fluoride derivatives.
In Vivo Pharmacokinetic Study Protocol
-
Animal Models: Studies are typically conducted in species such as mice (e.g., C57BL/6) and rabbits (e.g., New Zealand White).[1][2]
-
Drug Administration:
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.[1]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method:
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental models with software such as WinNonlin. Key parameters including Cmax, Tmax, AUC, t½, and bioavailability are calculated.[1]
Signaling Pathways and Experimental Workflows
Thalidomide's Mechanism of Action
Thalidomide's therapeutic and teratogenic effects are primarily mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the Ikaros family zinc finger transcription factors (IKZF1 and IKZF3) and Casein Kinase 1α (CK1α). The degradation of these transcription factors is central to thalidomide's immunomodulatory and anti-myeloma effects. Additionally, thalidomide is known to inhibit Tumor Necrosis Factor-alpha (TNF-α) and modulate other signaling pathways, including Wnt and STAT3/SP4, which are involved in inflammation and angiogenesis.[6][7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of thalidomide on signal transduction pathways and secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
A Comparative Analysis of Thalidomide 5-fluoride and Established CRBN Binders in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thalidomide (B1683933) 5-fluoride's performance against established Cereblon (CRBN) binders such as Thalidomide, Lenalidomide (B1683929), and Pomalidomide. The following sections detail their binding affinities, functional activities in cellular assays, and the underlying signaling pathways. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Data Presentation: Quantitative Comparison of CRBN Binders
The binding affinity of a ligand to CRBN is a critical determinant of its efficacy in molecular glues and Proteolysis Targeting Chimeras (PROTACs). Below is a summary of the binding affinities for Thalidomide 5-fluoride and other established CRBN binders. While specific binding data for this compound is not widely available in the public domain, the fluoro-substitution at the 5-position of the phthalimide (B116566) ring is not expected to significantly alter its binding affinity to CRBN.[1] Some studies suggest that fluorination can enhance the biological properties of thalidomide derivatives.[2][3][4]
| Compound | Binding Assay | Affinity (Kd / Ki / IC50) | Reference |
| Thalidomide | Competitive Titration | Ki: ~250 nM | [5] |
| Isothermal Titration Calorimetry (ITC) | Kd: 1.0 µM | [6] | |
| Surface Plasmon Resonance (SPR) | Kd: 0.16 µM | [6] | |
| TR-FRET | Ki: 10.6 nM | [7] | |
| Lenalidomide | Competitive Titration | Ki: ~178 nM | [8] |
| Isothermal Titration Calorimetry (ITC) | Kd: 0.3 µM | [6] | |
| TR-FRET | Ki: 4.2 nM | [7] | |
| Pomalidomide | Competitive Titration | Ki: ~157 nM | [5][8] |
| Isothermal Titration Calorimetry (ITC) | Kd: 0.1 µM | [6] | |
| TR-FRET | Ki: 3.0 nM | [7] | |
| This compound | Not explicitly reported | The 5-fluoro substitution is not expected to significantly affect binding.[1] |
Functional Assays: Neosubstrate Degradation and Cell Viability
The primary function of CRBN binders in the context of molecular glues is to induce the degradation of specific "neosubstrate" proteins. This activity is typically assessed by Western Blot. The anti-proliferative effects of these compounds are evaluated using cell viability assays.
| Compound | Functional Assay | Cell Line | Key Findings | Reference |
| Lenalidomide | Neosubstrate Degradation | Myeloma cells | Induces degradation of Ikaros (IKZF1) and Aiolos (IKZF3).[9] | [9] |
| Cell Viability | Myeloma cells | Inhibits proliferation. | [9] | |
| Pomalidomide | Neosubstrate Degradation | Myeloma cells | More potent than lenalidomide in inducing IKZF1/3 degradation.[9] | [9] |
| Cell Viability | Lenalidomide-resistant Myeloma cells | Shows activity in lenalidomide-resistant models. | [9] | |
| This compound (as part of a PROTAC) | Protein Degradation | OCI-LY-10 cells | PROTAC IRAK4 degrader-1 caused >50% IRAK4 protein degradation at 1 µM.[10] | [10] |
Signaling Pathways and Experimental Workflows
The interaction of these binders with CRBN triggers a cascade of cellular events. The diagrams below, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: CRBN-mediated neosubstrate degradation pathway.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Caption: Western Blot workflow for protein degradation.
Experimental Protocols
CRBN Binding Assay: Surface Plasmon Resonance (SPR)
This protocol outlines the steps to determine the binding affinity of a CRBN binder using SPR.[8][11][12][13]
-
Immobilization:
-
Recombinant human CRBN/DDB1 complex is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Activate the sensor surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the CRBN/DDB1 solution over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the CRBN binder (e.g., this compound) in a suitable running buffer.
-
Inject the binder solutions sequentially over the immobilized CRBN surface, starting from the lowest concentration.
-
Monitor the change in the SPR signal in real-time to measure the association of the compound.
-
After each injection, flow the running buffer over the chip to measure the dissociation of the compound.
-
Regenerate the sensor surface between different binder injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Neosubstrate Degradation Assay: Western Blot
This protocol describes the quantification of target protein degradation induced by a CRBN binder.[14][15][16][17]
-
Cell Treatment:
-
Seed cells (e.g., multiple myeloma cell line MM.1S) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CRBN binder or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay: MTT Assay
This protocol is used to assess the effect of CRBN binders on cell proliferation and viability.[18][19][20][21]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the CRBN binder or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
References
- 1. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. benchchem.com [benchchem.com]
- 15. Protein degradation analysis by western blot [bio-protocol.org]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. broadpharm.com [broadpharm.com]
Cross-Reactivity Analysis of Thalidomide 5-fluoride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the cross-reactivity of Thalidomide (B1683933) 5-fluoride with other E3 ligases. While direct, comprehensive experimental data on the cross-reactivity of Thalidomide 5-fluoride is limited in publicly available literature, this document leverages established findings on thalidomide and its fluorinated analogs to provide an evidence-based perspective. Furthermore, it details the essential experimental protocols required to generate robust comparative data.
Thalidomide and its analogs, including the more recent 5-fluoro derivative, function as "molecular glue" degraders. Their primary target is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to CRBN, these molecules alter the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is central to their therapeutic effects, particularly in the context of multiple myeloma.
The introduction of a fluorine atom at the 5-position of the phthalimide (B116566) ring is anticipated to enhance the binding affinity of this compound for Cereblon. Studies on other fluorinated thalidomide analogs have demonstrated that fluorination can increase CRBN binding affinity.[1] This is a critical attribute for its application in technologies like Proteolysis Targeting Chimeras (PROTACs), where it serves as a CRBN-recruiting moiety.
While this compound is primarily utilized as a CRBN ligand, a thorough understanding of its selectivity profile across the E3 ligase family is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide outlines the methodologies to perform such a cross-reactivity study.
Comparative Binding Affinity Data
A direct comparative analysis of this compound's binding affinity against a panel of E3 ligases is not extensively documented in peer-reviewed literature. However, based on the well-established mechanism of thalidomide and its analogs, high selectivity for CRBN is expected. The glutarimide (B196013) moiety of the thalidomide scaffold is known to be the key pharmacophore that docks into a specific binding pocket on CRBN.
To provide a baseline for comparison, the table below summarizes the binding affinities of thalidomide and its key analogs to CRBN. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | E3 Ligase | Binding Assay | Affinity (K_d_ / K_i_ / IC_50_) |
| Thalidomide | CRBN | Microscale Thermophoresis (MST) | K_i_ = 8.6 µM |
| Tetrafluorinated Thalidomide Analog (Gu3041) | CRBN | Microscale Thermophoresis (MST) | K_i_ = 6.1 µM |
| Lenalidomide | CRBN | Time-Resolved FRET | IC_50_ = 1.5 µM |
| Pomalidomide | CRBN | Time-Resolved FRET | IC_50_ = 1.2 µM |
| This compound | CRBN | Data Not Available | Expected to have enhanced affinity compared to Thalidomide |
| This compound | Other E3 Ligases (e.g., VHL, MDM2, IAPs) | Data Not Available | Expected to have significantly weaker or no binding |
Experimental Protocols
To generate the necessary data for a comprehensive cross-reactivity profile of this compound, the following experimental protocols are recommended.
Microscale Thermophoresis (MST) for Binding Affinity Determination
Objective: To quantify the binding affinity (K_d_) of this compound to a panel of purified E3 ligases.
Principle: MST measures the movement of fluorescently labeled molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of the labeled molecule upon binding to a ligand alters its movement, which is detected and used to determine the binding affinity.
Methodology:
-
Protein Labeling:
-
Label the purified E3 ligase (e.g., CRBN, VHL, MDM2) with a fluorescent dye (e.g., NHS-ester dye for primary amines) according to the manufacturer's instructions.
-
Remove excess dye using a desalting column.
-
Determine the labeling efficiency by measuring the protein and dye concentrations spectrophotometrically.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in the assay buffer (e.g., PBS-T with 0.05% Tween-20) to create a range of concentrations.
-
Prepare a constant concentration of the fluorescently labeled E3 ligase in the same assay buffer.
-
-
MST Measurement:
-
Mix the labeled E3 ligase with each concentration of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement using an MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the data to a K_d_ model to determine the dissociation constant.
-
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Objective: To determine the binding kinetics (k_on_, k_off_) and affinity (K_d_) of this compound to a panel of E3 ligases.
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Methodology:
-
E3 Ligase Immobilization:
-
Immobilize the purified E3 ligase onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the E3 ligase solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized E3 ligase surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).
-
Visualizations
Signaling Pathway of Thalidomide Analogs
Caption: Mechanism of action of this compound.
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing E3 ligase cross-reactivity.
References
Confirmation of Ternary Complex Formation with Thalidomide 5-fluoride PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comparative overview of the experimental validation of ternary complex formation, with a focus on PROTACs incorporating Thalidomide (B1683933) 5-fluoride as the Cereblon (CRBN) E3 ligase ligand.
While direct quantitative biophysical data for PROTACs utilizing Thalidomide 5-fluoride is emerging, this guide will draw comparisons with well-characterized thalidomide-based PROTACs to provide a framework for evaluation. This compound is a derivative of thalidomide designed for incorporation into PROTACs, with the fluorine substitution positioned to maintain binding to Cereblon.[1]
The formation of the ternary complex is the crucial first step in the PROTAC-mediated degradation pathway, bringing the target protein in proximity to the E3 ligase for subsequent ubiquitination and proteasomal degradation.[2][3] The stability and kinetics of this complex are key determinants of a PROTAC's efficacy and selectivity.[2]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic mechanism of action for a PROTAC.
Caption: PROTAC Mechanism of Action
Comparative Analysis of Ternary Complex Formation
The validation of ternary complex formation involves a suite of biophysical assays designed to measure binding affinities, kinetics, and thermodynamics. The choice of assay depends on the specific requirements of the study, such as throughput, material consumption, and the nature of the data required.[2]
Quantitative Data Summary
The following tables summarize representative data for the binding and degradation profiles of thalidomide-based PROTACs. Direct quantitative data for this compound PROTACs is limited in publicly available literature; therefore, data for a well-characterized BRD4-degrading PROTAC (dBET6) and degradation data for an IRAK4-targeting PROTAC containing a fluoro-substituted thalidomide are presented for comparison.
Table 1: Ternary Complex Formation and Binding Affinity
| PROTAC System | Target Protein | E3 Ligase | Assay | Parameter | Value | Reference |
| dBET6 | BRD4 | CRBN | AlphaLISA | EC50 | ~10 nM | [4] |
| Lenalidomide (Molecular Glue) | CK1α | CRBN | HTRF | EC50 | 73 nM | [5] |
| This compound | N/A | CRBN | N/A | Binding | Stated to not be significantly affected by fluorination | [1] |
| Fluorinated Thalidomide Analog | N/A | CRBN (TBD) | MST | Ki | ~1-10 µM | [6] |
N/A: Not available in the reviewed literature.
Table 2: Cellular Degradation Potency
| PROTAC | Target Protein | Cell Line | Parameter | Value | Reference |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | Degradation | >50% at 1 µM | [7] |
| Compound 9 (IRAK4 degrader) | IRAK4 | OCI-LY-10 | Degradation | Potent degradation at 1 µM | [8] |
| dBET6 | BRD4 | N/A | DC50 | Potent, selective degrader | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ternary complex formation. Below are representative protocols for key biophysical assays.
Experimental Workflow for Ternary Complex Confirmation
The following diagram outlines a typical workflow for validating the formation and functional consequence of a PROTAC-induced ternary complex.
Caption: Workflow for Ternary Complex Validation
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.
Methodology:
-
Immobilization: Covalently immobilize the purified CRBN E3 ligase complex onto a sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC-CRBN): Inject serial dilutions of the this compound PROTAC over the CRBN surface to determine the binding kinetics and affinity of this interaction.
-
Binary Interaction (PROTAC-Target): In a separate experiment, immobilize the target protein and inject the PROTAC to measure its binding to the target.
-
Ternary Complex Formation: To measure the ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized CRBN surface. Alternatively, inject the target protein over a surface saturated with the PROTAC.
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine kon, koff, and KD. Cooperativity can be assessed by comparing the affinity of the target protein to the CRBN-PROTAC complex versus CRBN alone.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and binding affinity (KD) of ternary complex formation.
Methodology:
-
Sample Preparation: Dialyze purified CRBN and the target protein into the same buffer to minimize buffer mismatch effects. Dissolve the PROTAC in the same buffer.
-
Titration: Place the CRBN protein in the sample cell. Titrate the PROTAC into the cell and measure the heat changes to determine the binary binding affinity.
-
Ternary Complex Titration: To measure the ternary complex, place a pre-saturated complex of CRBN and the PROTAC in the cell and titrate the target protein into the mixture.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect the formation of the ternary complex in a high-throughput format.
Methodology:
-
Reagent Preparation: Use tagged proteins (e.g., His-tagged CRBN and GST-tagged target protein). Prepare serial dilutions of the this compound PROTAC.
-
Assay Procedure: In a microplate, combine the His-tagged CRBN, GST-tagged target protein, and the PROTAC.
-
Bead Addition: Add AlphaLISA acceptor beads coated with an anti-GST antibody and donor beads coated with streptavidin (which binds to a biotinylated anti-His antibody).
-
Signal Detection: Upon formation of the ternary complex, the donor and acceptor beads are brought into close proximity. Excite the donor beads at 680 nm and measure the luminescent signal from the acceptor beads at 615 nm.
-
Data Analysis: An increased signal indicates the formation of the ternary complex. The EC50 value, the concentration of PROTAC required to achieve 50% of the maximal signal, can be determined from a dose-response curve.[4]
Conclusion
The confirmation of ternary complex formation is a critical step in the development of effective this compound PROTACs. While direct biophysical data for these specific PROTACs is not yet widely published, the established methodologies used for other thalidomide-based PROTACs provide a robust framework for their evaluation. By employing a combination of biophysical techniques such as SPR, ITC, and AlphaLISA, alongside cellular degradation assays, researchers can gain a comprehensive understanding of the molecular interactions that drive targeted protein degradation. This detailed characterization is essential for the rational design and optimization of novel PROTACs with improved potency and selectivity.
References
- 1. Thalidomide, 5'-fluoro | CAS 835616-61-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. chempartner.com [chempartner.com]
- 6. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the anti-proliferative effects of Thalidomide 5-fluoride analogs
For Immediate Release
This guide provides a comparative analysis of the anti-proliferative effects of thalidomide (B1683933) and its fluorinated analogs, with a focus on 5-fluoride derivatives, for researchers, scientists, and drug development professionals. The data presented herein is a synthesis of findings from multiple preclinical studies, offering insights into the therapeutic potential of these compounds.
Thalidomide, initially a sedative, has been repurposed for its potent anti-angiogenic and immunomodulatory properties in treating cancers like multiple myeloma.[1] The development of analogs, including fluorinated versions, aims to enhance efficacy while mitigating side effects. Fluorination, a common strategy in medicinal chemistry, can significantly alter a compound's biological activity. This guide summarizes the available quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.
Quantitative Analysis of Anti-Proliferative Effects
The anti-proliferative activity of thalidomide and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a compound required to inhibit cell growth by 50%. The following tables consolidate data from various studies on different cancer cell lines. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 | [2][3] |
| PC3 | Prostate Cancer | 14.58 | [2][3] | |
| MCF-7 | Breast Cancer | 16.87 | [2][3] | |
| HCT-116 | Colon Cancer | 32.12 - 76.91 | [4] | |
| KMM1, KMS11, KMS34 | Multiple Myeloma | >100 | [5] | |
| Analog 24b (Phthalazine-based) | HepG-2 | Hepatocellular Carcinoma | 2.51 | [2][3] |
| PC3 | Prostate Cancer | 4.11 | [2][3] | |
| MCF-7 | Breast Cancer | 5.80 | [2][3] | |
| Analog 33h | HCT-116 | Colon Cancer | 14.63 | [4] |
| Analog 42f | HCT-116 | Colon Cancer | 18.21 | [4] |
| Compound Class | Assay | Effect | Potency vs. Thalidomide | Citation |
| Tetrafluorinated Analogs | Rat Aortic Ring Assay | Inhibition of microvessel outgrowth | Significantly more potent | [6][7] |
| HUVEC Proliferation | Anti-proliferative action | More potent (Thalidomide had no effect) | [6][7] | |
| Endothelial Tube Formation | Suppression of tube formation | More potent | [6][7] | |
| Dithiocarbamate Analogs | HUVEC & MDA-MB-231 Proliferation | Significant anti-proliferative action | More potent (Thalidomide had no significant effect) | |
| IMiDs (Lenalidomide, Pomalidomide) | Multiple Myeloma Cell Lines | Anti-proliferative | More potent | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of thalidomide analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.
Objective: To determine the concentration of a thalidomide analog required to inhibit the growth of 50% of a cancer cell population.
Materials:
-
Target cancer cell line
-
Thalidomide or analog (stock solution in DMSO)
-
96-well flat-bottom microtiter plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for attachment.[8]
-
Compound Treatment: Serial dilutions of the test compound are prepared in the culture medium. 100 µL of these dilutions are added to the respective wells. A vehicle control (medium with DMSO) is also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8][9]
-
Solubilization: The culture medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.[9]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.
Objective: To evaluate the effect of thalidomide analogs on the in vitro formation of vascular networks.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
ECMatrix or similar basement membrane extract
-
96-well plates
-
Test compounds
-
Microscope for imaging
Procedure:
-
Plate Coating: A 96-well plate is coated with ECMatrix and incubated to allow for gelation.
-
Cell Seeding and Treatment: HUVECs are plated on top of the matrix and treated with the test compound or a vehicle control.
-
Incubation: The plate is incubated for a period (e.g., 18 hours) to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of tubules is observed and imaged under a microscope. The extent of tube formation is quantified using image analysis software.[10]
Visualizations
Signaling Pathway
The primary mechanism of action for thalidomide and its immunomodulatory analogs (IMiDs) involves the E3 ubiquitin ligase Cereblon (CRBN).[11] By binding to CRBN, these compounds alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific downstream proteins, such as the transcription factors IKZF1 and IKZF3.[11][12] This degradation is central to the anti-proliferative and immunomodulatory effects observed in cancers like multiple myeloma.
Caption: Mechanism of action of Thalidomide analogs via the CRL4-CRBN E3 ligase complex.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of novel thalidomide analogs.
Caption: A standard workflow for assessing the anti-proliferative activity of test compounds.
References
- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating IRAK4 as a Novel Therapeutic Target: A Comparative Analysis of a Thalidomide 5-Fluoride-Based Degrader and Alternative Methodologies
For Immediate Release
This guide provides a comprehensive comparison of methodologies for validating Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a novel therapeutic target in inflammatory diseases and oncology. We focus on the application of a Thalidomide 5-fluoride-based degrader, a type of Proteolysis Targeting Chimera (PROTAC), and contrast its performance with established validation techniques, including small molecule kinase inhibitors and genetic methods. This document is intended for researchers, scientists, and drug development professionals.
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.[1][2] As a key upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is essential for the activation of downstream inflammatory responses, including the NF-κB and MAPK pathways.[1][2] Dysregulation of IRAK4 activity has been implicated in a variety of autoimmune diseases, inflammatory disorders, and certain cancers, making it a compelling novel therapeutic target.[3]
The Emergence of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that offers several advantages over traditional enzyme inhibition. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. Thalidomide and its derivatives, such as pomalidomide (B1683931) and the 5-fluoride variant, are commonly used to recruit the Cereblon (CRBN) E3 ligase.[5]
Comparative Analysis of IRAK4 Target Validation Methods
The validation of a therapeutic target is a critical step in drug discovery. Here, we compare the use of a this compound-based IRAK4 degrader with two alternative validation methods: a small molecule kinase inhibitor and siRNA-mediated knockdown.
| Parameter | This compound-Based IRAK4 Degrader | IRAK4 Kinase Inhibitor (e.g., PF-06650833) | siRNA-mediated Knockdown |
| Mechanism of Action | Induces proteasomal degradation of the entire IRAK4 protein. | Competitively binds to the ATP-binding site, inhibiting kinase activity. | Post-transcriptionally silences the IRAK4 gene, preventing protein synthesis. |
| Effect on Protein | Elimination of both kinase and scaffolding functions.[3] | Inhibition of kinase function only; scaffolding function may remain intact. | Complete loss of the IRAK4 protein. |
| Specificity | High specificity for IRAK4 can be engineered. | Potential for off-target kinase inhibition. | Potential for off-target gene silencing. |
| Reversibility | Reversible upon withdrawal of the degrader. | Reversible upon withdrawal of the inhibitor. | Long-lasting, less readily reversible. |
| Temporal Control | Rapid onset and offset of action. | Rapid onset and offset of action. | Slower onset of action. |
| In Vivo Applicability | Demonstrates in vivo efficacy. | Demonstrates in vivo efficacy. | Challenges with in vivo delivery. |
Quantitative Data Summary
The following table summarizes key quantitative data for the different IRAK4 validation methods.
| Metric | IRAK4 Degrader (Compound 9) | IRAK4 Kinase Inhibitor (PF-06650833) |
| IRAK4 Degradation (DC50) | ~10 nM in OCI-LY10 cells | Not Applicable |
| IRAK4 Kinase Inhibition (IC50) | Not Directly Measured | 0.2 nM |
| Cell Viability (OCI-LY10, IC50) | ~50 nM | >1 µM |
| Cell Viability (TMD8, IC50) | ~100 nM | >1 µM |
Data is compiled from publicly available sources and is intended for comparative purposes.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for IRAK4 Degradation
This protocol is used to quantify the reduction in IRAK4 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Culture OCI-LY10 or TMD8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of the IRAK4 degrader (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against IRAK4 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize IRAK4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to demonstrate the formation of the IRAK4-PROTAC-CRBN ternary complex.
-
Cell Culture and Treatment:
-
Culture HEK293T cells and treat with the IRAK4 degrader (e.g., 1 µM) and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing immunoprecipitation buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-IRAK4 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Analyze the eluate by Western blotting using antibodies against IRAK4 and CRBN. The presence of CRBN in the IRAK4 immunoprecipitate from degrader-treated cells confirms the formation of the ternary complex.
-
Cell Viability Assay
This protocol is used to assess the effect of IRAK4 degradation on cell proliferation.
-
Cell Seeding:
-
Seed OCI-LY10 or TMD8 cells in a 96-well plate at a density of 10,000 cells per well.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the IRAK4 degrader or kinase inhibitor for 72 hours.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The IRAK4 signaling pathway, a key component of the innate immune response.
Caption: Mechanism of action for a Thalidomide-based targeted protein degrader.
Caption: A typical experimental workflow for validating a novel therapeutic target using a PROTAC.
Conclusion
The validation of IRAK4 as a therapeutic target using a this compound-based degrader offers a compelling approach that addresses both the kinase and scaffolding functions of the protein. This method provides a high degree of specificity and allows for the direct assessment of the consequences of protein elimination. When compared to traditional kinase inhibitors and genetic knockdown methods, the use of a degrader presents a powerful tool for target validation, offering a more nuanced understanding of the target's role in disease biology. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to effectively validate novel therapeutic targets using this innovative technology.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thalidomide 5-Fluoride
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Core Safety Principles and Hazard Assessment
Thalidomide (B1683933) and its derivatives are classified as highly potent compounds, with the primary health concern being their potential to cause severe birth defects.[1][6] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Key Hazards:
-
Teratogenicity: May cause severe birth defects upon exposure during pregnancy.[1][6]
-
Acute and Chronic Toxicity: Potential for adverse health effects from short-term exposure, and may cause damage to organs through prolonged or repeated exposure.[1][7]
-
Environmental Hazard: Potential to harm aquatic life if released into the environment.[1][7]
All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this document.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling Thalidomide 5-Fluoride in any form (solid, solution, or as contaminated materials).[1][3]
| PPE Category | Equipment Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves. This provides a robust barrier against dermal absorption. The outer glove can be safely removed if contamination occurs.[1][3] |
| Eye Protection | Chemical safety goggles or a face shield. Essential for protecting the eyes from splashes or airborne particles.[9] |
| Body Protection | Disposable, back-closing lab coat with knit cuffs. Provides full-body coverage and prevents contamination of personal clothing.[3] |
| Respiratory Protection | N95 Respirator or higher (e.g., Powered Air-Purifying Respirator - PAPR). Necessary when handling the compound outside of a certified chemical fume hood or in situations with a risk of aerosol or dust generation.[1][3] |
Step-by-Step Disposal Procedure
All waste containing this compound is to be considered hazardous and cytotoxic waste.[10][11]
Waste Segregation and Collection
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[4] This includes:
-
Waste Containers: Use designated, sealable, and clearly labeled hazardous waste containers.[11] For sharps waste that has come into contact with the compound, use a purple-lidded sharps container.[12] All containers for cytotoxic and cytostatic waste should be clearly labeled.[8][11]
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Decontamination of Work Surfaces and Equipment
-
Wipe down all work surfaces within the chemical fume hood or designated handling area with a suitable decontamination solution.
-
Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure.
-
Collect all decontamination materials (e.g., wipes) as solid hazardous waste.[1]
Final Disposal
-
Do not dispose of this waste down the drain or in regular trash. [7][13]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]
-
The final disposal method for cytotoxic and fluorinated pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[10][14][15]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.[4]
Spill Response Workflow
Caption: Emergency workflow for spills of this compound.
For Small Spills (<5 g or 5 mL):
-
Alert personnel in the immediate area.[4]
-
Wearing appropriate PPE, cover liquid spills with absorbent material and solid spills with a dampened cloth to avoid raising dust.[4]
-
Collect all contaminated materials and place them in the designated hazardous waste container.[4]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with purified water, and then a wipe with 70% alcohol.[4]
For Large Spills (>5 g or 5 mL):
-
Evacuate and restrict access to the area.[4]
-
Contact your institution's EHS department immediately.[4]
-
Cleanup should be performed by trained personnel equipped with appropriate PPE, including a respirator.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. packageinserts.bms.com [packageinserts.bms.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 14. iwaste.epa.gov [iwaste.epa.gov]
- 15. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
